molecular formula C10H21NO2 B1338087 Ethyl 8-aminooctanoate CAS No. 51227-18-0

Ethyl 8-aminooctanoate

Cat. No.: B1338087
CAS No.: 51227-18-0
M. Wt: 187.28 g/mol
InChI Key: SOEKHKUVUYSJOZ-UHFFFAOYSA-N
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Description

Ethyl 8-aminooctanoate is a medium-chain omega-amino acid ester that serves as a versatile synthetic intermediate in organic chemistry and materials science. Its structure, featuring a primary amino group and an ethyl ester separated by a polymethylene chain, allows for selective reactions at either end of the molecule, enabling the construction of diverse molecular architectures . This compound is a key precursor in the synthesis of its parent acid, 8-aminooctanoic acid, which is used in the development of modified polyaspartic acid polymers for calcium scale inhibition . Furthermore, derivatives of 8-aminooctanoic acid, such as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), are significant in pharmaceutical research for their ability to enhance the oral bioavailability of poorly permeable drugs, including peptides and alkaloids like berberine hydrochloride . Current research trajectories involve developing more efficient and sustainable synthesis routes for this compound and its derivatives to enable larger-scale production for industrial applications . From a synthetic standpoint, this compound can be prepared via direct acid-catalyzed Fischer esterification of 8-aminooctanoic acid with ethanol, or through reduction strategies involving catalytic hydrogenation of precursors like ethyl 8-nitrooctanoate or ethyl 8-azidooctanoate . The compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can inquire for detailed specifications, certificates of analysis, and current pricing and availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-aminooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEKHKUVUYSJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512164
Record name Ethyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51227-18-0
Record name Ethyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 8-aminooctanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 8-aminooctanoate: Properties, Synthesis, and Applications in Modern Research

Introduction

This compound is a bifunctional organic compound that serves as a highly versatile intermediate in the realms of organic chemistry, materials science, and pharmacology. Its linear C8 backbone is uniquely functionalized at each terminus with a primary amine and an ethyl ester group. This distinct architecture allows for selective chemical modifications, making it an invaluable building block for constructing complex molecular architectures.[1] For researchers and drug development professionals, this compound offers a strategic advantage as a linker, a monomer for novel polymers, and a precursor to pharmacologically significant molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Part 1: Physicochemical and Structural Properties

The utility of this compound begins with its fundamental molecular characteristics. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.

Core Identifiers and Properties

A summary of the key physicochemical data for this compound is presented below.

PropertyValueSource
CAS Number 51227-18-0[2]
Molecular Formula C₁₀H₂₁NO₂[2]
Molecular Weight 187.28 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Canonical SMILES CCOC(=O)CCCCCCCN[2]
InChI Key SOEKHKUVUYSJOZ-UHFFFAOYSA-N[2]
Molecular Structure

The structure of this compound features a flexible eight-carbon chain. This aliphatic chain imparts lipophilic character, while the terminal amino and ester groups provide sites for polar interactions and chemical reactivity. The primary amine is nucleophilic and basic, whereas the ethyl ester is susceptible to nucleophilic acyl substitution.

Caption: 2D structure of this compound.

Computed Chemical Properties

Computational models provide further insight into the molecule's behavior and characteristics.

DescriptorValueSource
Topological Polar Surface Area (TPSA) 52.3 Ų[2]
Rotatable Bond Count 9[2]
Hydrogen Bond Acceptor Count 3[2]
Hydrogen Bond Donor Count 1[4]
Complexity 126[2]

Part 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Fischer esterification of its parent carboxylic acid, 8-aminooctanoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Synthetic Rationale

Fischer esterification is an equilibrium process.[5] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the product side. This is accomplished by using a large excess of the alcohol reactant (ethanol) and/or by removing the water that is formed as a byproduct. Concentrated sulfuric acid is a common and effective catalyst for this transformation.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification 8-Aminooctanoic Acid 8-Aminooctanoic Acid Reflux Heat to Reflux (3-9 hours) 8-Aminooctanoic Acid->Reflux Ethanol (Excess) Ethanol (Excess) Ethanol (Excess)->Reflux H₂SO₄ (cat.) H₂SO₄ (cat.) H₂SO₄ (cat.)->Reflux Monitor Monitor by TLC Reflux->Monitor Evaporation Rotary Evaporation (Remove excess EtOH) Monitor->Evaporation Reaction Complete Extraction Dilute & Wash (Ether/Water/Brine) Evaporation->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Distillation or Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing this compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-aminooctanoic acid (10.0 g, 62.8 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol) to the flask. Stir the suspension until the amino acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. The addition is exothermic and should be done in an ice bath.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity product.

Part 3: Chemical Reactivity and Characterization

The bifunctional nature of this compound allows for a wide range of subsequent chemical transformations, making it a valuable synthetic intermediate.

  • Amine Group Reactivity: The primary amine is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.

  • Ester Group Reactivity: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of another alcohol and a catalyst, or be converted to an amide by reacting with an amine at elevated temperatures.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The expected key signals are summarized below.

TechniqueExpected Signals
¹H NMR δ (ppm): ~4.1 (q, 2H, -OCH₂ CH₃), ~2.7 (t, 2H, -CH₂ NH₂), ~2.3 (t, 2H, -CH₂ COO-), 1.2-1.7 (m, 10H, internal CH₂), ~1.25 (t, 3H, -OCH₂CH₃ ). The NH₂ protons may appear as a broad singlet.
¹³C NMR δ (ppm): ~174 (-C =O), ~60 (-OC H₂CH₃), ~42 (-C H₂NH₂), ~34 (-C H₂COO-), ~25-33 (internal CH₂ carbons), ~14 (-OCH₂C H₃).
IR ν (cm⁻¹): 3300-3400 (N-H stretch, broad), 2850-2950 (C-H stretch), ~1735 (C=O ester stretch), ~1180 (C-O stretch).
Mass Spec (EI) m/z: 187 (M⁺), fragments corresponding to loss of -OCH₂CH₃ (m/z 142) and subsequent cleavages of the alkyl chain.

Part 4: Applications in Research and Development

The unique structure of this compound makes it a strategic component in several advanced applications, particularly in the pharmaceutical and materials science sectors.

Drug Development and Delivery

Amino acids and their esters are widely used in prodrug design to enhance properties such as solubility, permeability, and targeted delivery.[6]

  • Linker/Spacer: The eight-carbon chain serves as a flexible, lipophilic linker to connect a drug molecule to another moiety, such as a targeting ligand or a solubility-enhancing group.

  • Prodrug Moiety: The amino acid ester structure can be recognized by endogenous transporters in the body, potentially improving the oral bioavailability of poorly absorbed drugs.[6]

  • Precursor to Permeation Enhancers: The parent acid, 8-aminooctanoic acid, is a key precursor in the synthesis of compounds like Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC). SNAC is a well-known oral absorption promoter used in pharmaceutical formulations to enhance the bioavailability of peptides and other large molecules.[1]

Polymer and Materials Science

The ability to react selectively at either the amine or ester end makes this compound an excellent monomer or chain modifier for creating functional polymers.[1]

  • Polyamide Synthesis: The molecule can be polymerized through reactions involving the amine and a dicarboxylic acid (or its derivative), or through self-condensation after hydrolysis of the ester, to form polyamides analogous to nylon.

  • Stimuli-Responsive Materials: It can be incorporated into polymers to create "smart" materials. The primary amine can be protonated or deprotonated in response to pH changes, altering the polymer's conformation, solubility, or ability to bind other molecules. This is highly valuable for applications in controlled drug release, biosensing, and tissue engineering.[1]

G cluster_amine Amine Reactions cluster_ester Ester Reactions cluster_apps Resulting Applications center_node This compound (Bifunctional Building Block) Acylation N-Acylation center_node->Acylation Alkylation N-Alkylation center_node->Alkylation Hydrolysis Hydrolysis center_node->Hydrolysis Amidation Amidation center_node->Amidation Prodrugs Prodrugs & Linkers Acylation->Prodrugs Alkylation->Prodrugs Polymers Functional Polymers Hydrolysis->Polymers Enhancers Permeation Enhancers Hydrolysis->Enhancers Amidation->Polymers

Caption: Role as a versatile building block in synthesis.

Part 5: Safety, Handling, and Storage

While specific hazard data for this compound is limited, information for its parent acid and hydrochloride salt provides a strong basis for safe handling protocols. 8-Aminooctanoic acid is known to cause skin and eye irritation and may cause respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.[8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[9] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere at 2-8°C is recommended.[10]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation. Its dual functionality, combined with a flexible aliphatic spacer, provides chemists and material scientists with a reliable platform for developing advanced materials, sophisticated drug delivery systems, and novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in research and development.

References

  • PubChem. (n.d.). 8-Aminooctanoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). 8-aminooctanoic acid ethyl ester hydrochloride. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl octanoate. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 8-Aminooctanoate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Gcocaj, D., et al. (2020). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN115557846B - Synthesis method of 8-aminocaprylic acid.

Sources

An In-depth Technical Guide to the Starting Materials for Ethyl 8-Aminooctanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-aminooctanoate is a bifunctional molecule of significant interest in the pharmaceutical and polymer industries. Its linear eight-carbon backbone, terminating in a primary amine at one end and an ethyl ester at the other, makes it a valuable building block for a variety of complex structures. In pharmaceutical development, it serves as a key intermediate in the synthesis of permeation enhancers and other active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern each pathway.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and safety considerations. The most common and industrially relevant pathways originate from readily available precursors and employ classic organic transformations to introduce the requisite amino functionality.

This guide will focus on three principal and instructive synthetic routes:

  • The Gabriel Synthesis Route: A reliable method for the synthesis of primary amines from alkyl halides.

  • The Curtius Rearrangement Route: A versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.

  • The Reductive Amination Route: A direct approach to forming amines from carbonyl compounds.

Each of these routes will be discussed in detail, from the initial starting materials to the final product, with an emphasis on the causality behind the experimental choices.

Route 1: The Gabriel Synthesis of this compound

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct amination of alkyl halides.[1][2] The synthesis begins with the preparation of a suitable halo-ester, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to liberate the desired primary amine.[3][4]

Starting Material: 8-Bromooctanoic Acid

The most common precursor for this route is 8-bromooctanoic acid, which can be synthesized from 1,6-dibromohexane through a malonic ester synthesis.[5]

Workflow for Gabriel Synthesis

cluster_0 Preparation of Precursor cluster_1 Gabriel Amine Synthesis 8-Bromooctanoic_Acid 8-Bromooctanoic Acid Ethyl_8-bromooctanoate Ethyl 8-bromooctanoate 8-Bromooctanoic_Acid->Ethyl_8-bromooctanoate Fischer Esterification N-Alkylphthalimide N-(8-carbethoxy-octyl)phthalimide Ethyl_8-bromooctanoate->N-Alkylphthalimide Potassium Phthalimide Ethyl_8-aminooctanoate This compound N-Alkylphthalimide->Ethyl_8-aminooctanoate Hydrazinolysis

Caption: Workflow for the Gabriel Synthesis of this compound.

Experimental Protocols

Part A: Synthesis of Ethyl 8-bromooctanoate

This procedure details the Fischer esterification of 8-bromooctanoic acid.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromooctanoic acid (1.0 eq) in a 5-fold excess of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, reduce the volume of the reaction mixture using a rotary evaporator to remove excess ethanol. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 8-bromooctanoate as a clear oil.

Part B: Gabriel Synthesis and Hydrazinolysis

This protocol is a general procedure for the Gabriel synthesis using a primary alkyl halide.[1][2]

  • N-Alkylation: Dissolve ethyl 8-bromooctanoate (1.0 eq) in N,N-dimethylformamide (DMF). Add potassium phthalimide (1.1 eq) to the solution. Heat the mixture to 80-100 °C and stir for 4-8 hours until TLC analysis indicates the consumption of the starting bromide.

  • Work-up of Phthalimide Adduct: Cool the reaction mixture and pour it into water. The N-alkylated phthalimide will precipitate and can be collected by filtration. Wash the solid with water and dry.

  • Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol. Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Isolation of the Amine: Cool the reaction mixture and acidify with dilute hydrochloric acid to dissolve the product and any remaining hydrazine. Filter off the phthalhydrazide precipitate.

  • Final Purification: Basify the filtrate with a strong base (e.g., NaOH) to a pH > 10 and extract the this compound with an organic solvent such as ethyl acetate. Dry the organic extracts, filter, and concentrate under reduced pressure to obtain the final product.

ReagentMolar Eq.Purpose
8-Bromooctanoic Acid1.0Starting material for esterification
EthanolExcessReactant and solvent for esterification
Sulfuric AcidCat.Acid catalyst for esterification
Potassium Phthalimide1.1Nucleophilic source of protected nitrogen
DMFSolventPolar aprotic solvent for the SN2 reaction
Hydrazine Hydrate1.2Reagent for the cleavage of the phthalimide group

Route 2: The Curtius Rearrangement

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with one less carbon atom, via an acyl azide and an isocyanate intermediate.[7] When applied to a derivative of a dicarboxylic acid, it can be used to selectively convert one of the acid functionalities into an amine.

Starting Material: Suberic Acid (Octanedioic Acid)

Suberic acid, a readily available and inexpensive dicarboxylic acid, is an ideal starting point for this route.[8]

Workflow for the Curtius Rearrangement

cluster_0 Precursor Synthesis cluster_1 Curtius Rearrangement & Trapping Suberic_Acid Suberic Acid Monoethyl_Suberate Monoethyl Suberate Suberic_Acid->Monoethyl_Suberate Monoesterification Acyl_Azide Ethyl 8-azido-8-oxooctanoate Monoethyl_Suberate->Acyl_Azide Azide Formation Isocyanate Ethyl 7-isocyanatoheptanoate Acyl_Azide->Isocyanate Thermal Rearrangement Ethyl_Carbamate Ethyl N-(7-carbethoxy-heptyl)carbamate Isocyanate->Ethyl_Carbamate Trapping with Ethanol Ethyl_8-aminooctanoate This compound Ethyl_Carbamate->Ethyl_8-aminooctanoate Hydrolysis

Caption: Curtius Rearrangement pathway to this compound.

Experimental Protocols

Part A: Selective Monoesterification of Suberic Acid

This protocol is based on a general method for the selective monoesterification of dicarboxylic acids.[9]

  • Reaction Setup: In a round-bottom flask, dissolve suberic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux for a controlled period. The reaction progress should be monitored to maximize the yield of the monoester and minimize the formation of the diester.

  • Work-up and Purification: After cooling, neutralize the catalyst with a mild base. The monoethyl suberate can be separated from unreacted suberic acid and the diethyl suberate by-product through extraction and chromatographic techniques.

Part B: Curtius Rearrangement

This procedure is a general representation of the Curtius rearrangement.[10][11]

  • Acyl Azide Formation: Convert the carboxylic acid group of monoethyl suberate to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.

  • Rearrangement and Trapping: The crude acyl azide is carefully heated in an inert solvent such as toluene. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas. The reaction is typically performed in the presence of an alcohol (in this case, ethanol) to trap the isocyanate as a stable carbamate.

  • Hydrolysis: The resulting ethyl carbamate is hydrolyzed under acidic or basic conditions to yield this compound.

ReagentMolar Eq.Purpose
Suberic Acid1.0Dicarboxylic acid starting material
EthanolStoich.Reactant for monoesterification and trapping of isocyanate
Thionyl Chloride1.1To form the acyl chloride
Sodium Azide1.2To form the acyl azide
TolueneSolventInert solvent for the rearrangement

Route 3: Reductive Amination

Reductive amination is a direct and efficient method for synthesizing amines from ketones or aldehydes.[12] For the synthesis of this compound, this route starts with an 8-oxo-octanoate ester.

Starting Material: Ethyl 8-oxooctanoate

Ethyl 8-oxooctanoate can be prepared from adipic acid derivatives through chain extension reactions. For example, the reaction of ethyl 6-chloro-6-oxohexanoate with ethylene in the presence of a Lewis acid catalyst can yield ethyl 8-chloro-6-oxooctanoate, a related precursor.[13]

Workflow for Reductive Amination

cluster_0 Imine Formation & Reduction Ketoester Ethyl 8-oxooctanoate Imine Iminooctanoate Intermediate Ketoester->Imine Ammonia Ethyl_8-aminooctanoate This compound Imine->Ethyl_8-aminooctanoate Reducing Agent (e.g., NaBH3CN)

Caption: Reductive Amination pathway for this compound synthesis.

Experimental Protocol

This protocol is a general procedure for the reductive amination of a ketoester.[14][15]

  • Reaction Setup: Dissolve ethyl 8-oxooctanoate (1.0 eq) in a suitable solvent, such as methanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • pH Adjustment: Adjust the pH of the mixture to be mildly acidic (pH 6-7) with a reagent like acetic acid to promote imine formation.

  • Reduction: Add a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN), in portions.[15]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction by adding water. Acidify the mixture and wash with an organic solvent to remove unreacted ketone. Then, basify the aqueous layer and extract the product with an organic solvent. Dry the organic extracts, filter, and concentrate to yield this compound.

ReagentMolar Eq.Purpose
Ethyl 8-oxooctanoate1.0Carbonyl-containing starting material
Ammonia SourceExcessTo form the imine intermediate
Acetic AcidCat.To catalyze imine formation
Sodium Cyanoborohydride1.5Selective reducing agent for the iminium ion

Conclusion

The synthesis of this compound can be accomplished through several well-established synthetic routes, each originating from different, readily accessible starting materials. The Gabriel synthesis, starting from 8-bromooctanoic acid, offers a clean and reliable method for producing the primary amine without byproducts from over-alkylation. The Curtius rearrangement, beginning with suberic acid, provides an elegant way to introduce the amino group, albeit with the loss of a carbon atom. Finally, reductive amination of ethyl 8-oxooctanoate presents a direct and convergent approach.

The selection of the optimal synthetic route will depend on a careful evaluation of economic, safety, and environmental factors, as well as the specific capabilities of the research or manufacturing facility. This guide provides the foundational knowledge and procedural outlines to enable drug development professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved January 17, 2026, from [Link]

  • Barbe, G., & Charette, A. B. (2005). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 9(5), 584-588.
  • Lebel, H., et al. (2005).
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of organic chemistry, 80(23), 11567–11583.
  • Ferreira, P. M., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(3), e59534.
  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2012028721A1 - Process for the reductive amination of α-keto carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved January 17, 2026, from [Link]

  • LookChem. (2025). ethyl 8-chloro-6-oxooctanoate. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Google Patents. (n.d.). WO2005051885A1 - Process for the production of esters of mono-,di-or polycarboxylic acids.
  • Google Patents. (n.d.). US3657279A - Process of monoesterification of dicarboxylic acids.

Sources

An In-depth Technical Guide to Ethyl 8-aminooctanoate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 8-aminooctanoate is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and drug development. Possessing both a primary amine and an ethyl ester functional group, this molecule serves as a versatile building block and linker in the synthesis of more complex molecules. Its linear eight-carbon chain provides a flexible spacer, which can be advantageous in the design of prodrugs and targeted drug delivery systems. This guide provides a comprehensive overview of the key technical aspects of this compound, including its physicochemical properties, synthesis, spectroscopic characterization, applications in drug development, and safety and handling protocols.

Physicochemical Properties

The fundamental properties of this compound and its commonly available hydrochloride salt are summarized below. The hydrochloride salt is often preferred for its increased stability and ease of handling.

PropertyThis compoundThis compound hydrochloride
CAS Number 51227-18-0[1][2]29833-31-6[3]
Molecular Formula C₁₀H₂₁NO₂[1]C₁₀H₂₂ClNO₂
Molecular Weight 187.28 g/mol [1]223.74 g/mol [3]
Appearance Expected to be a liquid or low-melting solidCrystalline solid
Solubility Soluble in common organic solventsSoluble in water and alcohols

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its precursor, 8-aminooctanoic acid, with ethanol in the presence of a strong acid catalyst.[4][5][6] This reversible reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[5][6]

Experimental Protocol: Fischer Esterification

Materials:

  • 8-Aminooctanoic acid (CAS: 1002-57-9)[7][8]

  • Anhydrous ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 8-aminooctanoic acid in a generous excess of anhydrous ethanol.

  • Catalyst Addition: While stirring and cooling the mixture in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 8-Aminooctanoic_acid 8-Aminooctanoic Acid Reflux Reflux (4-6h) 8-Aminooctanoic_acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Remove Excess Ethanol Reflux->Evaporation Cool Extraction Ethyl Acetate Extraction & Washes Evaporation->Extraction Drying Dry (Na₂SO₄) Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene protons of the ethyl group (~4.1 ppm), a triplet for the methylene protons adjacent to the amino group (~2.7 ppm), and a triplet for the methylene protons adjacent to the ester carbonyl (~2.3 ppm). The remaining methylene protons of the carbon chain will appear as a complex multiplet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum should display a peak for the ester carbonyl carbon (~174 ppm), a peak for the methylene carbon of the ethyl group (~60 ppm), and a peak for the methyl carbon of the ethyl group (~14 ppm). The carbons of the octyl chain will resonate in the range of 25-45 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester at ~1735 cm⁻¹, and N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 187.

Molecular_Structure cluster_structure This compound cluster_assignments Key ¹H NMR Assignments (Predicted) mol H_a a: ~4.1 ppm (q) H_b b: ~1.2 ppm (t) H_c c: ~2.3 ppm (t) H_d d: ~2.7 ppm (t)

Caption: Structure and predicted key ¹H NMR shifts.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in drug development, particularly in the design of prodrugs.[9] Amino acid esters can be used to temporarily mask a carboxylic acid group of a parent drug, improving its lipophilicity and potentially enhancing its absorption and oral bioavailability. The ester linkage can be designed to be cleaved by esterases in the body, releasing the active drug.[9]

The primary amine of this compound can be further functionalized, for example, by attaching a targeting moiety or another drug molecule, creating more complex and targeted therapeutic agents. The eight-carbon chain provides a flexible spacer to position the conjugated molecule appropriately for interaction with its biological target.

Prodrug_Concept Parent_Drug Parent Drug (with COOH group) Linker This compound Parent_Drug->Linker Esterification Prodrug Prodrug (Improved Lipophilicity) Linker->Prodrug Active_Drug Active Drug Prodrug->Active_Drug In vivo Esterase Cleavage

Caption: Prodrug concept using an amino acid ester linker.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. While a specific safety data sheet for this compound is not widely available, the safety precautions for its precursor, 8-aminooctanoic acid, and general laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[1][10]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols.[1][10]

  • Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[1]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[1]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • LookChem. (n.d.). 8-aminooctanoic acid ethyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-bromooctanoate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Gomes, P., Morais, M., & Moreira, R. (2013). Amino Acids in the Development of Prodrugs. Molecules, 18(1), 885-912. Retrieved from [Link]

Sources

Spectroscopic Profile of Ethyl 8-Aminooctanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 8-Aminooctanoate

This compound is a bifunctional molecule of significant interest in the fields of polymer chemistry and drug delivery. As a derivative of 8-aminooctanoic acid, it serves as a valuable monomer and a versatile building block in organic synthesis.[1] Its structure, featuring a primary amine at one end of a C8 alkyl chain and an ethyl ester at the other, allows for a range of chemical modifications, making it an ideal linker molecule for conjugating active pharmaceutical ingredients (APIs) or for creating novel polyamide and polyester materials.[2]

Accurate structural elucidation and purity assessment are paramount for any application, particularly in drug development where impurities can have significant biological consequences. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization process. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering not just the data itself, but the underlying scientific rationale for its interpretation and the experimental protocols for its acquisition. The insights presented herein are designed to empower researchers to confidently identify, quantify, and utilize this compound in their work.

Molecular Structure and Key Features

To understand the spectroscopic data, one must first visualize the molecule itself. This compound possesses a flexible eight-carbon chain, a primary amine (a hydrogen bond donor and nucleophilic site), and an ethyl ester group (containing a carbonyl group, a key IR chromophore, and distinct ethyl protons for NMR).

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it is a relatively non-polar solvent that readily dissolves the molecule without engaging in significant hydrogen exchange with the amine protons, which would broaden their signal. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical spectral region for organic molecules.[3] A field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the overlapping methylene multiplets in the alkyl chain.[4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. Utilize a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are necessary.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides a map of all the proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment (Position)
~4.12Quartet (q)2H-O-CH₂ -CH₃
~2.68Triplet (t)2HH₂N-CH₂ -
~2.28Triplet (t)2H-CH₂ -COO-
~1.62Quintet2H-CH₂ -CH₂-COO-
~1.50Quintet2HH₂N-CH₂-CH₂ -
~1.30Multiplet (m)6H-(CH₂ )₃-
~1.25Triplet (t)3H-O-CH₂-CH₃
~1.15Broad Singlet (br s)2H-NH₂

Interpretation:

  • The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic signals for an ethyl ester group, showing the typical coupling between the methylene and methyl protons.[5]

  • The triplet at ~2.68 ppm corresponds to the methylene group adjacent to the amine , shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

  • The triplet at ~2.28 ppm is assigned to the methylene group adjacent to the carbonyl of the ester, which is also deshielded.

  • The central part of the alkyl chain appears as a complex multiplet around ~1.30 ppm, a common feature in long-chain aliphatics.

  • The amine protons themselves typically appear as a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water. Its integration for 2H confirms the primary amine.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) (ppm)Assignment (Position)
~174.0C =O (Ester carbonyl)
~60.2-O-C H₂-CH₃
~42.3H₂N-C H₂-
~34.5-C H₂-COO-
~33.8H₂N-CH₂-C H₂-
~29.1-(C H₂)n-
~28.9-(C H₂)n-
~26.7-(C H₂)n-
~25.0-(C H₂)n-
~14.3-O-CH₂-C H₃

Interpretation:

  • The most downfield signal at ~174.0 ppm is unequivocally assigned to the ester carbonyl carbon .[6]

  • The signal at ~60.2 ppm is characteristic of the O-CH₂ carbon of the ethyl group.

  • The carbon attached to the nitrogen (H₂N-C H₂) appears around ~42.3 ppm.

  • The remaining methylene carbons of the alkyl chain are found in the 25-35 ppm range.

  • The upfield signal at ~14.3 ppm corresponds to the terminal methyl carbon of the ethyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expertise & Experience: Causality in IR Experimental Design

For a liquid sample like this compound, the simplest and most common sampling technique is to prepare a "neat" or thin film sample. This involves placing a drop of the liquid between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.[4] This method avoids the use of solvents, which have their own IR absorptions and could obscure important regions of the spectrum. A Fourier-Transform Infrared (FTIR) spectrometer is used, which collects an interferogram and performs a Fourier transform to obtain the spectrum, offering significant advantages in speed and signal-to-noise ratio over older dispersive instruments.

Experimental Protocol: IR Data Acquisition
  • Instrument Setup: Use a clean, dry pair of NaCl or KBr salt plates.

  • Background Scan: Acquire a background spectrum with the empty salt plates in the beam path to subtract atmospheric and instrumental absorptions.

  • Sample Preparation: Place one drop of neat this compound on one plate and carefully place the second plate on top, spreading the liquid into a thin film.

  • Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve data quality.

IR Spectral Data (Predicted)

Table 3: Predicted IR Absorption Bands for this compound (Neat Film)

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group Assignment
3380-3250Medium, BroadN-H StretchPrimary Amine (-NH₂)
2930, 2855StrongC-H StretchAliphatic CH₂ and CH₃
1735Strong, SharpC=O StretchEster Carbonyl
~1600MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1240, 1170StrongC-O StretchEster

Interpretation:

  • N-H Stretching: The presence of a medium, somewhat broad absorption in the 3380-3250 cm⁻¹ region is a definitive indicator of the N-H bonds in the primary amine. Often, two distinct peaks can be resolved, corresponding to the symmetric and asymmetric stretching modes.[7]

  • C-H Stretching: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the saturated alkyl chain and ethyl group.

  • C=O Stretching: The most prominent peak in the spectrum will be the strong, sharp absorption around 1735 cm⁻¹, which is highly characteristic of the carbonyl (C=O) group in a saturated aliphatic ester.[8][9] Its presence is a key diagnostic feature.

  • N-H Bending: A medium intensity band around 1600 cm⁻¹ corresponds to the scissoring (bending) vibration of the primary amine.

  • C-O Stretching: Strong bands in the fingerprint region, specifically around 1240 cm⁻¹ and 1170 cm⁻¹, are due to the C-O single bond stretching vibrations of the ester group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure.

Expertise & Experience: Causality in MS Experimental Design

Electron Ionization (EI) is a robust and widely used technique for the analysis of relatively volatile, small organic molecules like this compound. Operating at a standard energy of 70 eV, EI provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.[10] Coupling the mass spectrometer with a Gas Chromatograph (GC-MS) is the preferred method, as it separates the analyte from any impurities before it enters the ion source, ensuring a clean mass spectrum of the target compound.[4]

Experimental Protocol: MS Data Acquisition
  • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Introduction: Prepare a dilute solution of this compound in a volatile solvent (e.g., ethyl acetate) and inject it into the GC inlet.

  • Gas Chromatography: The compound is vaporized and separated on a non-polar capillary column (e.g., DB-5).

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is operated in Electron Ionization (EI) mode at 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, scanning a mass range of m/z 40-200.

Mass Spectral Data (Predicted)

The molecular formula of this compound is C₁₀H₂₁NO₂.[11] The monoisotopic mass is 187.16 g/mol .[11]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (mass-to-charge)Proposed FragmentFragment LostInterpretation
187[M]⁺˙-Molecular Ion
142[M - OCH₂CH₃]⁺˙OC₂H₅Loss of the ethoxy group
114[M - C₄H₉O₂]⁺˙C₄H₉O₂McLafferty Rearrangement
101[C₅H₉O₂]⁺˙C₅H₁₂NCleavage at C5-C6
88[C₄H₈O₂]⁺˙C₆H₁₃NMcLafferty Rearrangement (alternative)
30[CH₂NH₂]⁺C₉H₁₉O₂Alpha-cleavage next to the amine

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺˙ at m/z 187 should be observed, although it may be of low intensity. The fragmentation is dominated by characteristic cleavages related to the two functional groups:

  • Alpha-Cleavage: The most characteristic fragmentation for primary amines is cleavage of the C-C bond adjacent to the nitrogen. This results in the formation of a stable iminium ion, [CH₂NH₂]⁺, which gives a base peak at m/z 30 .

  • Ester Fragmentation: The ester group can lose the ethoxy radical (˙OC₂H₅, 45 Da) to give an acylium ion at m/z 142 .

  • McLafferty Rearrangement: Esters with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene. This can result in a charged enol fragment at m/z 114 .

MS_Fragmentation cluster_amine Amine Cleavage cluster_ester Ester Cleavage M This compound [M]⁺˙ m/z = 187 F_30 [CH₂NH₂]⁺ m/z = 30 (Base Peak) M->F_30 α-cleavage F_142 [M - OEt]⁺ m/z = 142 M->F_142 - ˙OC₂H₅ F_114 [McLafferty Rearrangement] m/z = 114 M->F_114 - C₆H₁₂

Caption: Predicted Major Fragmentation Pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and structural verification of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, highlight the key structural features of the molecule—the primary amine, the ethyl ester, and the intervening alkyl chain. By following the detailed experimental protocols and utilizing the interpretations provided, researchers, scientists, and drug development professionals can ensure the identity and purity of this versatile chemical building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

  • Google Patents. CN118324649A - Preparation method of 8-amino octanoic acid.
  • ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • PubChem. 8-Aminooctanoic acid | C8H17NO2 | CID 66085. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • ResearchGate. Synthesis of 8-aminooctanoic acid from oleic acid. Available at: [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0068006). Available at: [Link] PHY0068006

  • Google Patents. US6916947B2 - Method of producing amino carboxylic acids.
  • NIST. Octanoic acid, ethyl ester. Available at: [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]

  • Chemguide. interpreting infra-red spectra. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Fischer Esterification of Ethyl 8-Aminooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Fischer-Speier esterification, a cornerstone of organic synthesis, provides a direct and atom-economical pathway to esters from carboxylic acids and alcohols.[1][2] This guide offers a comprehensive technical examination of the Fischer esterification mechanism as applied to the synthesis of Ethyl 8-aminooctanoate, a valuable bifunctional molecule. This compound serves as a critical building block in the development of various pharmaceutical agents and advanced materials. Our focus will be on the underlying principles that govern this transformation, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for successful synthesis and optimization.

The conversion of a carboxylic acid and an alcohol into an ester is a reversible reaction catalyzed by a strong acid.[2][3] The equilibrium nature of the reaction necessitates strategic interventions to drive the formation of the desired ester product.[3][4] This guide will delve into the mechanistic intricacies of this process, providing a robust framework for understanding and controlling the reaction outcome.

A special consideration in the esterification of amino acids is the presence of the basic amino group, which can be protonated by the acid catalyst. While this can complicate the reaction, the Fischer esterification remains a preferred method due to its cost-effectiveness and simplicity.[5]

The Core Mechanism: A Step-by-Step Analysis

The Fischer esterification of 8-aminooctanoic acid with ethanol proceeds through a series of equilibrium steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4] Each step is crucial for the overall transformation, and understanding the causality behind each is paramount for experimental success.

Step 1: Protonation of the Carbonyl Oxygen

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][7] This initial step is critical as it significantly enhances the electrophilicity of the carbonyl carbon.[8][9] The lone pairs on the sp²-hybridized carbonyl oxygen are more available for protonation compared to the sp³-hybridized hydroxyl oxygen.[9]

Step 2: Nucleophilic Attack by Ethanol

The activated carbonyl carbon is now highly susceptible to nucleophilic attack by the oxygen atom of the alcohol, in this case, ethanol.[1][10] This results in the formation of a tetrahedral intermediate.[11][12] The use of a primary alcohol like ethanol is advantageous as it is a strong nucleophile with minimal steric hindrance.[13]

Step 3: Proton Transfer

A proton is then transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.[6][8] This proton transfer is a rapid and reversible process that sets the stage for the subsequent elimination step.

Step 4: Elimination of Water

The protonation of a hydroxyl group transforms it into a good leaving group (water).[4][14] The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of water.[1][15]

Step 5: Deprotonation

In the final step, a base (which can be the alcohol or the conjugate base of the acid catalyst) removes the proton from the newly formed ester, regenerating the acid catalyst and yielding the final product, this compound.[6][8]

Visualizing the Mechanism

The following diagram, rendered in DOT language, illustrates the complete mechanistic pathway for the Fischer esterification of 8-aminooctanoic acid.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_mechanism Reaction Mechanism cluster_products Products Reactants 8-Aminooctanoic Acid + Ethanol (in excess) Protonation 1. Protonation of Carbonyl Oxygen Reactants->Protonation H⁺ Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Nucleophilic_Attack 2. Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Ethanol attacks Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination -H₂O Deprotonation 5. Deprotonation Elimination->Deprotonation Products This compound + Water Deprotonation->Products -H⁺

Sources

Role of Ethyl 8-aminooctanoate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 8-aminooctanoate as a Synthetic Intermediate

Abstract

This compound is a bifunctional linear molecule that has emerged as a cornerstone intermediate in diverse fields of chemical synthesis, from pharmaceuticals to polymer science. Its structure, comprising a primary amine and an ethyl ester at opposite ends of a flexible eight-carbon aliphatic chain, allows for orthogonal chemical manipulations, making it an exceptionally versatile building block. This guide provides an in-depth exploration of the reactivity of this compound, detailing its application in the synthesis of high-value molecules such as enzyme inhibitors, drug delivery enhancers, specialty polymers, and macrocyclic structures. We will dissect the causality behind experimental choices, provide validated protocols for key transformations, and offer insights into its role as a molecular linker. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this intermediate.

Introduction: The Molecular Architecture and Strategic Value

This compound (C₁₀H₂₁NO₂) is a medium-chain omega-amino acid ester.[1] Its strategic value in organic synthesis stems from the presence of two distinct reactive centers: a nucleophilic primary amine and an electrophilic ester carbonyl carbon. The substantial separation of these groups by a flexible heptyl chain minimizes intramolecular interference, allowing for highly selective, stepwise reactions at either terminus.[1] This bifunctionality is the core of its utility, enabling its use as a foundational element for constructing complex molecular architectures.[1]

The eight-carbon linker component is particularly effective in applications requiring specific spatial arrangements, such as in the design of enzyme inhibitors where it can span the distance between a binding group and the enzyme's outer rim.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference
CAS Number 51227-18-0[2]
Molecular Formula C₁₀H₂₁NO₂[2]
Molecular Weight 187.28 g/mol [2]
Appearance Colorless Liquid (Typical)[3]
Canonical SMILES CCOC(=O)CCCCCCCN[2]
Boiling Point ~208 °C (for ethyl octanoate)[3]
Synthesis of this compound

The most direct and conventional route to this compound is the acid-catalyzed Fischer esterification of its parent amino acid, 8-aminooctanoic acid, with ethanol.[1] This equilibrium-driven reaction is typically catalyzed by a strong mineral acid like sulfuric acid (H₂SO₄) and driven to completion by removing water, often by azeotropic distillation or by using a large excess of the alcohol reactant.[1][4]

G cluster_reactants Reactants cluster_products Products 8-Aminooctanoic_Acid 8-Aminooctanoic Acid (H₂N(CH₂)₇COOH) Ethyl_8_aminooctanoate This compound (H₂N(CH₂)₇COOEt) 8-Aminooctanoic_Acid->Ethyl_8_aminooctanoate  H⁺ (cat.) Reflux Ethanol Ethanol (CH₃CH₂OH) Water Water (H₂O)

Caption: Fischer Esterification Synthesis of this compound.

Reactions of the Amino Terminus: A Nucleophilic Hub

The primary amine of this compound is a potent nucleophile, making it the focal point for a wide array of synthetic transformations, most notably amide bond formation and N-alkylation.

Amide Bond Formation: Building Peptidomimetics and Pharmaceutical Enhancers

The reaction of the primary amine with activated carboxylic acids (e.g., acid chlorides, anhydrides) or via peptide coupling reagents (e.g., HATU, DCC) is one of its most powerful applications. This reaction is fundamental in the synthesis of peptidomimetics, where the octanoate chain acts as a non-natural amino acid, and in the construction of functionalized molecules.[5][6]

A prominent example is the synthesis of Salcaprozate Sodium (SNAC), an oral absorption promoter that enhances the bioavailability of poorly permeable drugs.[7] SNAC is synthesized from 8-aminooctanoic acid, for which the ethyl ester is a key precursor.[1][7]

Workflow for SNAC Synthesis via this compound Intermediate:

Caption: Synthetic workflow for the drug enhancer SNAC.

Experimental Protocol: Synthesis of a SNAC Precursor [7]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.1 eq), to the solution to act as a proton scavenger.

  • Acylation: In a separate flask, prepare acetylsalicyloyl chloride. Slowly add this acylating agent to the amine solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl N-[8-(2-acetoxybenzoyl)amino]caprylate, can be purified by column chromatography on silica gel. Subsequent hydrolysis of the acetate and ethyl ester groups yields SNAC.

N-Alkylation Reactions

The primary amine can undergo nucleophilic substitution with haloalkanes to yield secondary amines.[1] This reaction proceeds in two stages: an initial attack on the electrophilic carbon of the haloalkane to form an ammonium salt, followed by deprotonation with a base to yield the final N-alkylated product.[1] This transformation is crucial for introducing further complexity and building heterocyclic structures.

Reactions of the Ester Terminus: A Gateway to Diverse Functionalities

The ethyl ester group provides a second handle for synthetic modification, which can be selectively targeted under conditions that leave the amine group (often in its protonated or protected form) intact.

Hydrolysis to the Carboxylic Acid

Base- or acid-catalyzed hydrolysis of the ethyl ester regenerates the parent ω-amino acid, 8-aminooctanoic acid.[8] This is often the first step in a multi-step synthesis where the final product requires a free carboxylic acid. For instance, in the synthesis of certain modified polyaspartic acid polymers used as scale inhibitors, 8-aminooctanoic acid is the key monomer, derived from its ester.[1]

Experimental Protocol: Base-Catalyzed Hydrolysis [8][9]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH) (e.g., 2.2 eq in water).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is neutral (~7). The 8-aminooctanoic acid will precipitate as a zwitterionic solid.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield 8-aminooctanoic acid. A 95% yield has been reported for the hydrolysis of the corresponding methyl ester under high temperature and pressure.[8]

Conversion to Hydroxamic Acids

In the field of medicinal chemistry, particularly in the design of metalloenzyme inhibitors, the ester group is often converted to a hydroxamic acid (-CONHOH). This functional group is a potent zinc-binding group.[1] The synthesis involves reacting this compound with hydroxylamine, typically under basic conditions. This transformation is a key step in producing inhibitors for enzymes like histone deacetylases (HDACs).

Bifunctional Reactivity: Cyclization and Linker Applications

The true synthetic power of this compound is realized when both functional groups are utilized in a coordinated fashion.

Intramolecular Cyclization: Synthesis of Lactams

Lactams (cyclic amides) are prevalent scaffolds in natural products and pharmaceuticals.[10] this compound is an ideal precursor for the synthesis of a nine-membered lactam, 2-azacyclononanone. This intramolecular aminolysis is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[9] The reaction involves the nucleophilic attack of the terminal amine onto the ester carbonyl carbon, eliminating ethanol.

G Start This compound Process Heat High Dilution Start->Process Intramolecular Aminolysis End 2-Azacyclononanone (9-membered lactam) Process->End Byproduct Ethanol Process->Byproduct Elimination

Caption: Intramolecular cyclization to form a nine-membered lactam.

Application as a Flexible Linker

The eight-carbon chain provides an optimal combination of length and flexibility, making this compound an excellent linker or spacer molecule.[1] This is exploited in several advanced applications:

  • Drug Development: In designing bivalent inhibitors or PROTACs, the linker connects a warhead that binds to the target protein with another functional moiety. The octanoate chain allows the two ends to bind to their respective sites without undue steric strain.[1]

  • Surface Modification: The amine can be used to anchor the molecule to a functionalized surface (e.g., an epoxy-coated slide). The ester can then be modified or used to initiate "grafting-from" polymerizations, creating polymer brushes that alter surface properties like biocompatibility or fouling resistance.[11][12][13]

  • Peptide Synthesis: It can be incorporated into peptide sequences as a spacer to separate domains or to attach labels like fluorescent dyes without disrupting the peptide's secondary structure.[14]

Conclusion and Future Outlook

This compound is more than a simple bifunctional molecule; it is a strategic synthetic platform. Its well-defined and spatially separated reactive sites—a nucleophilic amine and an electrophilic ester—provide chemists with a reliable and versatile tool for molecular construction. From enhancing the oral delivery of complex drugs to forming the backbone of novel polymers and macrocycles, its applications are extensive and impactful.[1] Future research will likely focus on developing more sustainable, potentially bio-catalytic, synthesis routes for this intermediate and its parent acid, further expanding its accessibility for large-scale industrial applications.[15] Its role as a fundamental building block in the rational design of complex functional molecules is secure, promising continued innovation in medicine, materials science, and beyond.

References

  • Lactam - Wikipedia . Wikipedia. Available at: [Link]

  • Synthesis of 8-aminooctanoic acid from oleic acid. The abbreviations... - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis of γ-lactams - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • δ-Lactam synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis - PMC - NIH . National Institutes of Health. Available at: [Link]

  • US6916947B2 - Method of producing amino carboxylic acids - Google Patents. Google Patents.
  • 8-Aminooctanoic acid | C8H17NO2 | CID 66085 - PubChem . PubChem. Available at: [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications . Wiley Online Library. Available at: [Link]

  • Surface modification of SU-8 for enhanced biofunctionality and nonfouling properties . National Institutes of Health. Available at: [Link]

  • Peptidomimetics, a synthetic tool of drug discovery - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

  • Ethyl octanoate - Wikipedia . Wikipedia. Available at: [Link]

  • Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed . National Institutes of Health. Available at: [Link]

  • mechanism for the esterification reaction - Chemguide . Chemguide. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central . National Institutes of Health. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Design and synthesis of novel bioactive peptides and peptidomimetics - AIR Unimi . Università degli Studi di Milano. Available at: [Link]

  • The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Surface Modification of SU-8 for Enhanced Biofunctionality and Nonfouling Properties | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis of Poly(ethylene furanoate) Based Nanocomposites by In Situ Polymerization with Enhanced Antibacterial Properties for Food Packaging Applications - MDPI . MDPI. Available at: [Link]

Sources

Introduction to Ethyl 8-aminooctanoate as a polymer monomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 8-aminooctanoate as a Polymer Monomer

Authored by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will explore its fundamental properties, synthesis, polymerization, and its significant applications as a monomer, particularly in the realm of biodegradable polymers for advanced drug delivery systems.

Introduction: The Versatility of a Bifunctional Monomer

This compound is a compelling monomer for polymer synthesis due to its bifunctional nature. Its structure incorporates a primary amine (-NH₂) at one terminus and an ethyl ester (-COOCH₂CH₃) at the other, separated by a flexible seven-carbon aliphatic chain.[1] This AB-type architecture allows it to undergo self-polycondensation, making it a valuable building block for creating linear poly(ester amide)s (PEAs).

PEAs are a highly promising class of biodegradable polymers because they integrate the beneficial properties of both polyesters and polyamides.[2][3][4] The ester linkages provide hydrolytic degradation pathways, crucial for biomedical applications, while the amide groups contribute to improved thermal and mechanical properties through strong intermolecular hydrogen bonding.[2][3] This unique combination allows for the development of materials with tunable degradation rates and robust physical characteristics, making them ideal candidates for sophisticated applications like controlled drug delivery and tissue engineering.[4][5][6]

Part 1: Monomer Profile - Physicochemical Properties

A thorough understanding of the monomer's properties is the foundation for successful polymerization and material design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁NO₂[1][7]
Molecular Weight 187.28 g/mol [1][7]
IUPAC Name This compound[1]
CAS Number 51227-18-0[7][8]
Appearance Colorless to pale yellow liquid-
Solubility Soluble in most organic solvents (e.g., ethanol, chloroform, THF). Limited solubility in water.-

Part 2: Monomer Synthesis and Validation

The quality and purity of the monomer are critical variables that directly influence the molecular weight and properties of the final polymer. The most direct and common method for synthesizing this compound is the Fischer esterification of its parent amino acid.[1]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the acid-catalyzed esterification of 8-aminooctanoic acid with ethanol. The core principle is the nucleophilic attack of ethanol on the protonated carboxylic acid, an equilibrium-driven reaction.

Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 8-aminooctanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq). The large excess of ethanol serves as both reactant and solvent, driving the equilibrium toward the product side according to Le Châtelier's principle.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the stirring suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. The elevated temperature increases the reaction rate. Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amino acid spot disappears.

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction (Work-up):

    • Dissolve the oily residue in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, forming water-soluble salts.

    • Wash the organic layer subsequently with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Isolation: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: For high-purity monomer required for polymerization, purify the crude product via vacuum distillation or column chromatography on silica gel.

Validation System: Purity and Structural Confirmation

The synthesized monomer must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: Provides a definitive structural fingerprint. Expected chemical shifts (in CDCl₃) are: ~4.1 ppm (quartet, 2H, -OCH₂ CH₃), ~2.7 ppm (triplet, 2H, -CH₂ NH₂), ~2.3 ppm (triplet, 2H, -COCH₂ -), ~1.2-1.7 ppm (multiplets, 10H, internal CH₂ groups), and ~1.25 ppm (triplet, 3H, -OCH₂CH₃ ).

  • FTIR Spectroscopy: Confirms the presence of key functional groups. Expect characteristic peaks around 3380 cm⁻¹ (N-H stretch of the primary amine), 2930 cm⁻¹ (aliphatic C-H stretch), and a strong absorbance at 1735 cm⁻¹ (C=O stretch of the ester). The absence of a broad O-H stretch from the carboxylic acid starting material indicates a complete reaction.

Part 3: Polymer Synthesis and Characterization

This compound polymerizes via self-polycondensation to form a poly(ester amide). This reaction involves the formation of an amide bond between the amine group of one monomer and the ester group of another, releasing ethanol as a byproduct.

Synthesis_Workflow cluster_monomer Monomer Synthesis & Validation cluster_polymer Polymerization & Characterization Start 8-Aminooctanoic Acid + Ethanol Synth Fischer Esterification (H+, Reflux) Start->Synth Monomer Crude Ethyl 8-aminooctanoate Synth->Monomer Purify Purification (Vacuum Distillation) Monomer->Purify Validate Validation (NMR, FTIR) Purify->Validate Polymerize Melt Polycondensation (High Temp, Vacuum) Validate->Polymerize Polymer Poly(ester amide) Polymerize->Polymer Characterize Characterization (GPC, DSC, NMR) Polymer->Characterize

Caption: Workflow from monomer synthesis to final polymer characterization.

Experimental Protocol: Melt Polycondensation

To achieve high molecular weight polymer, the equilibrium must be shifted strongly towards the products. This is accomplished by efficiently removing the ethanol byproduct under high temperature and vacuum.

Methodology:

  • Reactor Setup: Charge the purified, high-purity this compound monomer into a glass polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a connection to a high-vacuum line.

  • Inerting: Purge the system thoroughly with an inert gas like dry nitrogen or argon for at least 30 minutes to remove oxygen, which can cause undesirable side reactions and discoloration at high temperatures.

  • Heating Stages:

    • Begin stirring and heat the monomer to ~160-180 °C under a gentle nitrogen flow.

    • Once the reaction mixture is molten and homogenous, gradually apply a high vacuum (< 1 Torr).

    • Slowly increase the temperature to 200-220 °C. The combination of high temperature and vacuum facilitates the removal of the ethanol byproduct, which will be observed condensing in the cold trap of the vacuum system.

  • Polymerization: Continue the reaction under these conditions for 12-24 hours. The viscosity of the melt will noticeably increase as the polymer chains grow longer.

  • Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed. For further purification, the polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol or chloroform) and precipitated into a non-solvent like methanol or ether to remove any unreacted monomer or oligomers.

Polymer Characterization

The synthesized polymer must be characterized to understand its molecular weight, thermal properties, and structure.

Table 2: Key Polymer Characterization Techniques

TechniquePurposeKey Information Obtained
Gel Permeation Chromatography (GPC) Molecular Weight AnalysisNumber-average (Mₙ) and weight-average (Mₙ) molecular weights; Polydispersity Index (PDI = Mₙ/Mₙ).
Differential Scanning Calorimetry (DSC) Thermal PropertiesGlass transition temperature (T₉), melting temperature (Tₘ), and crystallinity.
Thermogravimetric Analysis (TGA) Thermal StabilityOnset of decomposition temperature, indicating the material's thermal stability.
Nuclear Magnetic Resonance (NMR) Structural ConfirmationConfirms the repeating unit structure of the poly(ester amide).

Part 4: Application Focus - Drug Delivery Systems

The inherent biodegradability and biocompatibility of PEAs derived from this compound make them exceptionally well-suited for drug delivery applications.[5][6]

Mechanism of Action:

The polymer acts as a carrier matrix, encapsulating a therapeutic agent. In a physiological environment (in vivo), the ester bonds within the polymer backbone are susceptible to hydrolysis. This chemical cleavage breaks down the polymer chains into smaller, soluble, and non-toxic byproducts—primarily 8-aminooctanoic acid and ethanol—which can be safely metabolized and cleared by the body. This gradual degradation process allows for the slow, sustained release of the encapsulated drug over an extended period, which can improve therapeutic efficacy and reduce side effects.[5][6]

Drug_Delivery cluster_formulation Formulation Stage cluster_application In Vivo Application Polymer Poly(ester amide) Formulate Encapsulation Process (e.g., Emulsion, Nanoprecipitation) Polymer->Formulate Drug Therapeutic Agent Drug->Formulate DDS Drug-Loaded Carrier (Nanoparticle, Implant, etc.) Formulate->DDS Admin Administration to Patient DDS->Admin Degrade Hydrolytic Degradation (Ester Bond Cleavage) Admin->Degrade Release Sustained Drug Release at Target Site Degrade->Release Metabolites Biocompatible Byproducts (8-aminooctanoic acid, ethanol) Degrade->Metabolites

Caption: Logic flow for the use of PEAs in controlled drug delivery.

References

  • Google Patents.
  • SCIRP. Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. [Link]

  • PubMed Central (PMC). A Novel Family of Biodegradable Poly(ester amide) Elastomers. [Link]

  • UPCommons. BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. [Link]

  • MDPI. Degradable Poly(ester amide)s for Biomedical Applications. [Link]

  • Google Patents. Method of producing amino carboxylic acids.
  • ResearchGate. Synthesis of 8-aminooctanoic acid from oleic acid. [Link]

  • RSC Publishing. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. [Link]

  • Cornell Flintbox. Multiamino acids-based poly(ester amide)s. [Link]

  • MDPI. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [Link]

  • PubMed (NIH). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [Link]

  • PubMed (NIH). Polyhydroxyalkanoate (PHA): applications in drug delivery and tissue engineering. [Link]

  • ResearchGate. A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. [Link]

  • Semantic Scholar. Amino acid-based bioanalogous polymers. Synthesis, and study of regular poly(ester amide)s based on bis(?-amino acid) ?,?-alkylene diesters, and aliphatic dicarboxylic acids. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Fischer Esterification of 8-Aminooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

8-Aminooctanoic acid is a valuable bifunctional molecule, possessing both a primary amine and a carboxylic acid. Its esters, such as ethyl 8-aminooctanoate, serve as crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and are particularly important as monomers for the production of specialty polyamides (nylons). The Fischer-Speier esterification provides a direct, cost-effective, and scalable method for synthesizing these esters.[1][2]

This application note presents a detailed, field-proven protocol for the esterification of 8-aminooctanoic acid with ethanol. We will delve into the mechanistic rationale behind the procedural choices, emphasizing the in-situ generation of an acid catalyst, which is particularly advantageous for amino acid substrates. The protocol is designed for researchers in organic synthesis and drug development, providing a self-validating system from reaction setup to product characterization.

Reaction Principle and Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[3] The reaction's equilibrium must be shifted towards the product side to achieve high yields. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water byproduct.[4][5][6]

A critical consideration for amino acids is the presence of the nucleophilic amino group, which could potentially react with the carboxylic acid of another molecule to form an amide. The use of a strong acid catalyst elegantly circumvents this side reaction. The acid protonates the amino group, converting it into a non-nucleophilic ammonium salt. This protects the amine functionality and allows the esterification to proceed cleanly at the carboxylic acid terminus.[7][8]

The reaction proceeds through several key steps:

  • Activation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][9]

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[10]

  • Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water).[3]

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. In this case, the product remains as a stable ammonium hydrochloride salt.[8]

Fischer_Mechanism RCOOH 8-Aminooctanoic Acid (Amine Protonated) Activated_COOH Protonated Carbonyl RCOOH->Activated_COOH + H⁺ H_plus H⁺ EtOH Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Activated_COOH->Tetrahedral_Intermediate + Ethanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester This compound (Ammonium Salt) Protonated_Ester->Ester - H⁺ H2O H₂O

Caption: Mechanism of Fischer Esterification for Amino Acids.

Experimental Protocol

This protocol utilizes thionyl chloride (SOCl₂) to generate hydrogen chloride (HCl) in situ. This method is highly effective as it produces a dry HCl solution in ethanol, and the SO₂ byproduct is a gas that is easily removed.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplier Example
8-Aminooctanoic Acid159.23≥98%Sigma-Aldrich
Ethanol (Absolute)46.07200 Proof, AnhydrousFisher Scientific
Thionyl Chloride (SOCl₂)118.97≥99%Acros Organics
Diethyl Ether74.12AnhydrousVWR Chemicals
Deuterated Chloroform (CDCl₃)-NMR GradeCambridge Isotope
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser with water lines

  • Calcium chloride drying tube

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR Spectrometer, FT-IR Spectrometer

Step-by-Step Procedure

Step 1: Reaction Setup and Catalyst Generation (Perform in a Fume Hood)

  • Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice-water bath.

  • Add 100 mL of absolute ethanol to the flask.

  • While stirring vigorously, slowly add 4.4 mL (60 mmol) of thionyl chloride dropwise via syringe over 15-20 minutes.

    • Causality: This exothermic reaction generates HCl gas, which dissolves in the ethanol to create the acidic catalyst.[7] The slow, cold addition is critical to control the reaction rate and prevent excessive heat and gas evolution. SOCl₂ + CH₃CH₂OH → HCl + SO₂ + CH₃CH₂Cl

Step 2: Esterification Reaction

  • Once the addition of thionyl chloride is complete, remove the ice bath.

  • Add 7.96 g (50 mmol) of 8-aminooctanoic acid to the acidic ethanol solution.

  • Attach a reflux condenser, ensuring water is flowing, and top it with a CaCl₂ drying tube to protect the reaction from atmospheric moisture.

  • Heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction can be monitored for the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Expertise Insight: Heating under reflux ensures the reaction is maintained at a constant, optimal temperature to accelerate the attainment of equilibrium.[2]

Step 3: Product Isolation

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Remove the excess ethanol and other volatile components under reduced pressure using a rotary evaporator.

  • A viscous oil or a semi-solid residue will remain. Add 100 mL of anhydrous diethyl ether to this residue.

  • Stir or sonicate the mixture vigorously. The product, this compound hydrochloride, is insoluble in ether and will precipitate as a white solid.

    • Trustworthiness: This precipitation step is crucial for separating the polar product salt from non-polar impurities and any unreacted starting material, which may have some solubility in the ether.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter with two 25 mL portions of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the product under vacuum to yield this compound hydrochloride as a white crystalline solid.

Purification (Optional)

If necessary, the product can be further purified by recrystallization. A common solvent system is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Quantitative Data and Characterization

Data Summary
ParameterValueMoles (mmol)Role
8-Aminooctanoic Acid7.96 g50Reactant
Ethanol100 mL~1710Reactant/Solvent
Thionyl Chloride4.4 mL (d=1.63 g/mL)60Catalyst Precursor
Reaction Time4-6 hours--
Reaction TemperatureReflux (~80-85 °C)--
Typical Yield 8.5 - 9.5 g (80-90%) --
Product Appearance White crystalline solid --
Product Name This compound hydrochloride --
CAS Number 29833-31-6 [11]--
Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.15 (br s, 3H, -NH₃⁺), 4.14 (q, 2H, -OCH₂CH₃), 3.01 (t, 2H, -CH₂NH₃⁺), 2.30 (t, 2H, -CH₂COO-), 1.70-1.55 (m, 4H), 1.40-1.20 (m, 9H, includes -OCH₂CH₃ triplet and alkyl chain).

  • FT-IR (KBr, cm⁻¹): ~2900 (broad, N-H stretch of NH₃⁺), ~1735 (strong, C=O stretch of ester), ~1200 (strong, C-O stretch of ester).

Workflow Visualization and Safety

Workflow start Cool Ethanol (100 mL) in Ice Bath add_socl2 Add Thionyl Chloride (4.4 mL) Dropwise start->add_socl2 add_amino_acid Add 8-Aminooctanoic Acid (7.96 g) add_socl2->add_amino_acid reflux Reflux for 4-6 hours (~80 °C) add_amino_acid->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent via Rotary Evaporation cool->evaporate precipitate Precipitate/Triturate with Diethyl Ether (100 mL) evaporate->precipitate filter_wash Vacuum Filter and Wash with Cold Ether precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product Pure this compound HCl dry->product

Sources

Application Notes & Protocols: Utilizing Ethyl 8-aminooctanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Aliphatic Spacers in Peptide and Drug Development

In the intricate world of peptide synthesis and drug design, the primary amino acid sequence dictates the fundamental biological activity. However, the overall efficacy, pharmacokinetics, and therapeutic potential of a peptide can be significantly modulated by the incorporation of non-proteinogenic moieties. Among these, spacers or linkers play a pivotal role in creating sophisticated molecular architectures.[1] Ethyl 8-aminooctanoate, a long-chain aliphatic amino acid ester, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a flexible, hydrophobic spacer within a peptide sequence.

The integration of such spacers can be strategically employed to:

  • Reduce Steric Hindrance: By physically separating a peptide from a conjugated molecule (e.g., a fluorescent dye, a carrier protein, or a drug molecule), a spacer can ensure that both entities retain their native conformation and function.[1]

  • Enhance Solubility and Stability: While this compound itself is hydrophobic, the introduction of a flexible spacer can sometimes mitigate aggregation issues in certain peptide sequences. Conversely, its hydrophobicity can be leveraged to enhance interactions with lipid membranes.

  • Modulate Biological Activity: The length and flexibility of a spacer can influence the presentation of a peptide to its target receptor, potentially enhancing binding affinity and biological response.

  • Facilitate the Synthesis of Complex Constructs: In the assembly of multi-component systems, such as antibody-drug conjugates or targeted drug delivery systems, spacers are indispensable for connecting the different molecular domains.[1]

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of Fmoc-protected this compound into peptide sequences using standard Fmoc/tBu-based solid-phase peptide synthesis.

PART 1: Core Principles and Mechanistic Considerations

The successful incorporation of this compound into a growing peptide chain relies on the principles of the widely adopted Fmoc-SPPS methodology.[2][] The synthesis proceeds in a cyclical manner, involving the sequential addition of amino acid residues to a nascent peptide chain anchored to an insoluble resin support.[4]

Key Chemical Steps:
  • Resin Swelling: The solid support, typically a polystyrene-based resin, must be swollen in a suitable solvent (e.g., N,N-dimethylformamide - DMF) to ensure the accessibility of reactive sites.[5]

  • Fmoc Deprotection: The temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the resin-bound peptide is removed using a mild base, typically a solution of piperidine in DMF, to expose a free primary amine.[2][6]

  • Amino Acid Coupling: The incoming amino acid, in this case, Fmoc-8-aminooctanoic acid, is pre-activated to form a reactive species that readily forms an amide bond with the free amine on the peptide-resin. Common activation strategies involve the use of carbodiimides (like DIC) with an additive (like HOBt) or uronium/aminium salts (like HBTU or HATU).[7][8]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the subsequent reaction.[4]

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are simultaneously removed using a strong acid, most commonly trifluoroacetic acid (TFA) in the presence of scavengers.[5]

Crucial Consideration for this compound: The ethyl ester on the octanoate moiety is stable to the basic conditions of Fmoc deprotection (piperidine/DMF). It is also generally stable to the standard acidic cleavage conditions (TFA-based cocktails). Therefore, the ethyl ester will remain intact in the final cleaved peptide. If a free carboxylic acid is desired at this position, saponification would be required post-synthesis and purification, or alternatively, an orthogonally protected version of 8-aminooctanoic acid should be used from the outset.

Workflow Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeated) cluster_final_steps Final Processing Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell 1. Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 2. Couple Couple Activated Fmoc-AA-OH Wash1->Couple 3. Wash2 Wash (DMF) Couple->Wash2 4. Wash2->Deprotect Repeat for next amino acid Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate 5. Purify Purify (RP-HPLC) Precipitate->Purify 6.

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

PART 2: Detailed Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

Protocol 2.1: Resin Preparation and Swelling
  • Weigh Resin: Place 100-200 mg of a suitable resin (e.g., Rink Amide resin for a C-terminal amide, substitution level ~0.5-1.0 mmol/g) into a fritted syringe or an automated synthesizer reaction vessel.

  • Swell Resin: Add N,N-dimethylformamide (DMF, ~10 mL per gram of resin) to the vessel.

  • Agitate: Gently agitate the resin at room temperature for at least 1-2 hours to ensure uniform swelling.[5]

  • Drain: Drain the DMF from the reaction vessel.

Protocol 2.2: Standard SPPS Cycle for Incorporating this compound

This cycle is performed after the initial deprotection of the pre-loaded resin or after the coupling of the preceding amino acid.

Step A: Nα-Fmoc Deprotection

  • Add 20% piperidine in DMF (v/v, ~5 mL) to the swollen resin.

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (~5 mL).

  • Agitate for an additional 15-20 minutes at room temperature.[5]

  • Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DMF (5-7 times, ~5 mL each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional but Recommended): Perform a Kaiser test on a few beads of resin to confirm the presence of a free primary amine. A dark blue color indicates a successful deprotection.

Step B: Coupling of Fmoc-8-aminooctanoic acid

This protocol uses HBTU as the coupling reagent. Alternatives like HATU or DIC/HOBt are also highly effective.[7][8]

  • Prepare Activation Solution: In a separate vial, dissolve:

    • Fmoc-8-aminooctanoic acid (3-5 equivalents relative to resin loading, e.g., 0.3-0.5 mmol)

    • HBTU (2.9-4.5 equivalents, e.g., ~0.29-0.45 mmol)

    • Dissolve in DMF (~2-3 mL).

  • Add Base: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents, e.g., 0.6-1.0 mmol) to the activation solution and mix well for 1-2 minutes.

  • Couple: Immediately add the activated amino acid solution to the deprotected resin.

  • React: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor Reaction: After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times, ~5 mL each).

Repeat the cycle (Steps A and B) for each subsequent amino acid in your peptide sequence.

Protocol 2.3: Final Cleavage and Peptide Isolation

This protocol will cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The ethyl ester on the octanoate spacer will remain.

  • Final Wash and Dry: After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and finally methanol. Dry the resin under vacuum for at least 2 hours.[5]

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A common and effective mixture is Reagent K .[5] The choice of scavengers is critical to prevent side reactions with sensitive residues.

    ReagentVolume (for 100 mg resin)Purpose
    Trifluoroacetic Acid (TFA)1.65 mL (82.5%)Cleavage Agent
    Phenol0.1 mL (5%)Scavenger (for Tyr, Trp)
    Deionized Water0.1 mL (5%)Cation Scavenger
    Thioanisole0.1 mL (5%)Scavenger (for Met, Arg)
    1,2-Ethanedithiol (EDT)0.05 mL (2.5%)Scavenger (for Trp, Cys)
    For simpler peptides without sensitive residues, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used.[5]
  • Cleavage Reaction: Add the cleavage cocktail (~2 mL for 100 mg resin) to the dried resin.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Isolate Peptide:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[9]

    • In a separate conical tube, add cold diethyl ether (~10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[9]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet and Wash:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.[9]

  • Dry: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2.4: Purification and Analysis
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The expected mass should account for the presence of the this compound moiety.

PART 3: Data Interpretation and Troubleshooting

Expected Outcomes and Data
ParameterExpected ResultNotes
Coupling Efficiency >99% per stepMonitor with Kaiser test. Incomplete coupling may require a second coupling step.
Final Crude Purity 50-80% (by RP-HPLC)Highly dependent on peptide length and sequence. Aggregation can reduce purity.
Mass Spectrometry Observed mass should match the theoretical mass of the peptide containing the intact this compound spacer.The ethyl ester group (C4H8O2) adds 88.11 Da to the mass of the 8-aminooctanoic acid residue.
Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance; peptide aggregation on resin.Double couple (repeat the coupling step). Use a different, more potent coupling reagent (e.g., HATU).
Low Cleavage Yield Insufficient cleavage time; inefficient cleavage cocktail.Extend cleavage time (up to 4 hours). Ensure a fresh, properly formulated cleavage cocktail is used.
Side Products in MS Inadequate scavenging during cleavage; side-chain protecting group issues.Ensure the correct scavengers are used for the amino acids present. Verify the quality of protected amino acids.
Peptide Insolubility High hydrophobicity of the final peptide.Modify purification conditions (e.g., use different solvents like isopropanol or formic acid in the mobile phase).
Chemical Reaction Diagram

Figure 2. Amide bond formation between the peptide-resin and activated spacer. (Note: Images are placeholders for chemical structures)

References

  • LifeTein. (2025). What Spacers Should I Use in My Peptides? LifeTein. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • LifeTein. (2025). What Spacers Should I Use in My Peptides? LifeTein. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

Sources

Application Notes and Protocols: Ethyl 8-aminooctanoate as a Novel Bifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide introduces Ethyl 8-aminooctanoate as a versatile and valuable bifunctional crosslinker for researchers, scientists, and drug development professionals. While traditionally recognized as a synthetic intermediate, its unique molecular architecture, featuring a primary amine and an ethyl ester at opposing ends of a flexible eight-carbon spacer, presents significant opportunities in bioconjugation, polymer chemistry, and drug delivery. This document provides a comprehensive overview of its properties, proposed mechanisms of action, and detailed protocols for its application in creating antibody-drug conjugates (ADCs), immobilizing enzymes, and preparing hydrogels.

Introduction: The Untapped Potential of this compound in Bioconjugation

Bifunctional crosslinkers are fundamental tools in the life sciences, enabling the covalent linkage of two or more biomolecules.[1] These reagents are characterized by two reactive groups, often connected by a spacer arm, and are instrumental in applications ranging from the study of protein-protein interactions to the development of targeted therapeutics.[2][3] this compound, a medium-chain omega-amino acid ester, possesses the quintessential features of a bifunctional crosslinker: a nucleophilic primary amine and an electrophilic ethyl ester, separated by a flexible polymethylene chain.[4] This structure allows for a two-step conjugation strategy, minimizing the formation of undesirable homodimers and polymers that can occur with homobifunctional crosslinkers.[5]

The eight-carbon spacer arm of this compound offers a significant advantage by providing sufficient spatial separation between conjugated molecules, which can be crucial for maintaining their biological activity. Furthermore, the ester linkage introduces the potential for creating cleavable conjugates, a desirable feature in applications such as drug delivery where the release of a therapeutic agent at the target site is required. This guide will explore the practical applications of this compound as a bifunctional crosslinker, providing detailed protocols to empower researchers to leverage its unique properties.

Properties and Mechanism of Action

This compound's utility as a crosslinker stems from the distinct reactivity of its two functional groups.

  • Primary Amine (-NH₂): This nucleophilic group readily participates in reactions with various electrophilic moieties. A common strategy involves its reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[6][7] This reaction is highly efficient at physiological to slightly alkaline pH (7.2-8.5).[7][8]

  • Ethyl Ester (-COOCH₂CH₃): The ester group is less reactive than the primary amine, allowing for sequential conjugation. It can be activated to react with nucleophiles, such as the primary amines on a second biomolecule. One common method of activation is through aminolysis, where the ester is directly reacted with an amine at elevated temperatures or under catalytic conditions to form an amide bond.

This differential reactivity allows for a controlled, two-step crosslinking process, which is a significant advantage in producing well-defined bioconjugates.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 51227-18-0[9]
Molecular Formula C₁₀H₂₁NO₂[4]
Molecular Weight 187.28 g/mol -
Appearance Colorless to pale yellow liquid-
Boiling Point ~250 °C-
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[6]

Proposed Applications and Experimental Protocols

Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component of an ADC's design. This compound can serve as a novel linker in ADC construction.

ADC_Workflow A Antibody C Antibody-Amine Linker Intermediate A->C Reaction with Ethyl 8-aminooctanoate B Activated Drug (e.g., NHS-ester) D Antibody-Ester Linker Intermediate F Antibody-Drug Conjugate (ADC) D->F Aminolysis E Drug with Nucleophilic Handle (e.g., primary amine)

Caption: Workflow for ADC synthesis using this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Cytotoxic drug with a primary amine handle

  • Anhydrous Dimethylformamide (DMF)

  • Reaction buffers (e.g., Phosphate Buffered Saline (PBS), Borate buffer)

  • Quenching reagent (e.g., Tris buffer)

  • Purification columns (e.g., Size Exclusion Chromatography (SEC))

Step 1: Activation of this compound and Conjugation to the Drug

  • Dissolve the cytotoxic drug (containing a primary amine) in anhydrous DMF.

  • In a separate vial, dissolve this compound, DCC/EDC, and NHS in anhydrous DMF.

  • Add the activated this compound solution to the drug solution and stir at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the drug-linker conjugate by column chromatography.

Step 2: Conjugation of Drug-Linker to the Antibody

  • Exchange the buffer of the mAb to a conjugation buffer (e.g., Borate buffer, pH 8.5).

  • Add the purified drug-linker conjugate to the mAb solution at a molar excess of 5-10 fold.

  • Incubate the reaction at 37°C for 12-24 hours to facilitate aminolysis of the ester.

  • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

  • Purify the resulting ADC using SEC to remove unconjugated drug-linker and aggregated antibody.

  • Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC), and for aggregation using SEC.

Application 2: Enzyme Immobilization on a Solid Support

Immobilizing enzymes on solid supports enhances their stability and allows for their reuse in industrial processes. This compound can be used to covalently attach enzymes to amine-functionalized supports.

Enzyme_Immobilization A Amine-functionalized Support C Aldehyde-activated Support A->C Activation B Glutaraldehyde D Aldehyde-activated Support F Ester-functionalized Support D->F Reductive Amination E This compound G Ester-functionalized Support I Immobilized Enzyme G->I Aminolysis H Enzyme

Caption: Workflow for enzyme immobilization using this compound.

Materials:

  • Amine-functionalized solid support (e.g., agarose beads, silica gel)

  • Enzyme to be immobilized

  • This compound

  • Glutaraldehyde solution

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffers (e.g., Phosphate buffer, pH 7.0)

  • Washing buffers (e.g., PBS with 0.1% Tween-20)

Step 1: Activation of the Solid Support

  • Wash the amine-functionalized support with distilled water and then with the reaction buffer.

  • Prepare a 2.5% glutaraldehyde solution in phosphate buffer.

  • Add the glutaraldehyde solution to the support and incubate with gentle shaking for 2 hours at room temperature.

  • Wash the support extensively with distilled water to remove excess glutaraldehyde.

Step 2: Attachment of the Linker

  • Dissolve this compound in the reaction buffer.

  • Add the linker solution to the activated support.

  • Add NaBH₃CN to the suspension and incubate for 4 hours at room temperature with gentle shaking.

  • Wash the support thoroughly with washing buffer and then distilled water to remove unreacted linker and reducing agent.

Step 3: Immobilization of the Enzyme

  • Dissolve the enzyme in a suitable buffer (e.g., Phosphate buffer, pH 7.5-8.0).

  • Add the enzyme solution to the ester-functionalized support.

  • Incubate at 37°C for 12-24 hours with gentle agitation to promote aminolysis.

  • Wash the support extensively with washing buffer to remove unbound enzyme.

  • Measure the activity of the immobilized enzyme and compare it to the free enzyme to determine the efficiency of immobilization.

Application 3: Preparation of Biodegradable Hydrogels

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. Biodegradable hydrogels have numerous applications in drug delivery and tissue engineering.[10] this compound can be used as a crosslinker to form hydrogels from amine-containing polymers like chitosan or poly(β-amino esters).[11][12]

Hydrogel_Formation A Amine-containing Polymer (e.g., Chitosan) C Crosslinked Hydrogel A->C Aminolysis B This compound B->C

Caption: Hydrogel formation using this compound as a crosslinker.

Materials:

  • Chitosan (low molecular weight)

  • This compound

  • Acetic acid solution (1% v/v)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Prepare a 2% (w/v) chitosan solution by dissolving chitosan in 1% acetic acid with stirring overnight.

  • Add this compound to the chitosan solution at a desired molar ratio (e.g., 1:1, 1:2 of amine groups on chitosan to ester groups).

  • Stir the mixture vigorously for 10 minutes.

  • Cast the solution into a petri dish and allow it to stand at 50°C for 24-48 hours for the crosslinking reaction to occur.

  • Wash the resulting hydrogel extensively with distilled water to remove unreacted crosslinker and acetic acid.

  • Characterize the hydrogel for its swelling ratio, degradation profile, and mechanical properties.

Characterization of Crosslinked Products

The successful formation of conjugates using this compound should be confirmed using appropriate analytical techniques.

Table 2: Recommended Characterization Techniques
ApplicationTechniquePurpose
ADC Synthesis UV-Vis SpectroscopyDetermine drug-to-antibody ratio (DAR)
Size Exclusion Chromatography (SEC)Assess aggregation and purity
Hydrophobic Interaction Chromatography (HIC)Determine DAR distribution
Mass Spectrometry (MS)Confirm covalent conjugation
Enzyme Immobilization Enzyme Activity AssayDetermine the activity of the immobilized enzyme
Bradford or BCA Protein AssayQuantify the amount of immobilized enzyme
Hydrogel Formation Fourier-Transform Infrared (FTIR) SpectroscopyConfirm the formation of amide bonds
Swelling StudiesDetermine the water absorption capacity
RheometryMeasure the mechanical properties

Conclusion

This compound presents a promising and versatile platform for bifunctional crosslinking applications. Its distinct amine and ester functionalities, separated by a flexible spacer, allow for controlled and efficient conjugation strategies. The protocols outlined in this guide provide a starting point for researchers to explore the use of this readily available compound in the development of novel bioconjugates, immobilized enzyme systems, and advanced biomaterials. Further optimization of reaction conditions will undoubtedly expand the utility of this compound in the ever-evolving fields of biotechnology and medicine.

References

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may not be static. The content is based on the provided search result.)

  • Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • Kalk, A., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 844–855. [Link]

  • Kalk, A., & Sinz, A. (2009). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]

  • Google Patents. (n.d.). US6916947B2 - Method of producing amino carboxylic acids.
  • ResearchGate. (n.d.). Synthesis of 8-aminooctanoic acid from oleic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN118324649A - Preparation method of 8-amino octanoic acid.
  • ResearchGate. (2020). Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. [Link]

  • PubMed. (1989). Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. [Link]

  • ResearchGate. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. [Link]

  • Frontiers Publishing Partnerships. (2024). Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. [Link]

  • National Institutes of Health. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. [Link]

  • PubMed. (2024). Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. [Link]

Sources

Application Notes and Protocols for the Surface Modification of Polymers with Ethyl 8-aminooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Surface Engineering and the Role of Ethyl 8-aminooctanoate

The performance of advanced polymeric materials in biomedical and biotechnological applications is not solely dictated by their bulk properties, but is intrinsically linked to their surface characteristics. The interface between a polymer and its biological environment governs a cascade of events, from protein adsorption and cellular adhesion to inflammatory responses. Consequently, the precise engineering of polymer surfaces is a cornerstone of modern materials science, enabling the transformation of bio-inert materials into bioactive and biocompatible constructs.

This compound emerges as a versatile molecular tool in this endeavor. Its unique bifunctional nature, possessing a terminal primary amine and an ethyl ester group separated by a flexible eight-carbon aliphatic chain, offers a strategic platform for covalent surface modification. The primary amine serves as a reactive handle for attachment to a variety of polymer backbones, while the ester group can either remain as a terminal functionality, imparting a moderate change in surface energy, or be subsequently hydrolyzed to a carboxylic acid for further bioconjugation. This guide provides a comprehensive overview of the principles and methodologies for utilizing this compound to tailor the surface properties of polymers, thereby expanding their functional repertoire for a range of applications, including drug delivery, tissue engineering, and biosensing.

Mechanisms of Surface Modification: A Tale of Two Strategies

The covalent immobilization of this compound onto a polymer surface can be primarily achieved through two distinct and robust strategies, contingent on the inherent chemistry of the polymer substrate.

1. Covalent Grafting to Carboxylated Polymers via Carbodiimide Chemistry:

For polymers that possess or can be modified to present carboxylic acid groups on their surface (e.g., poly(acrylic acid), or plasma-treated polyesters), a common and efficient method for amine coupling is through the use of carbodiimide crosslinking agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[1][2][3][4] This two-step reaction first activates the surface carboxyl groups to form a more reactive NHS-ester intermediate, which is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone.[2] This activated ester then readily reacts with the primary amine of this compound to form a stable amide bond, effectively tethering the molecule to the polymer surface.

EDC_NHS_Mechanism Polymer_COOH Polymer-COOH (Carboxylated Surface) Activated_Ester Polymer-CO-NHS (Activated NHS Ester) Polymer_COOH->Activated_Ester Activation EDC_NHS EDC / NHS Modified_Polymer Polymer-CO-NH-(CH₂)₇-COOEt (Modified Surface) Activated_Ester->Modified_Polymer Amine Coupling EAO H₂N-(CH₂)₇-COOEt (this compound) NHS_leaving NHS Modified_Polymer->NHS_leaving Release

Figure 1: EDC/NHS mediated coupling of this compound.

2. Surface Modification of Inert Polymers via Plasma Activation:

Many commodity polymers, such as polyethylene (PE), polypropylene (PP), and polystyrene (PS), lack reactive functional groups for direct covalent modification. Plasma treatment offers a versatile and solvent-free method to introduce a variety of functional groups onto these inert surfaces, including hydroxyls, carboxyls, and amines, by exposing the polymer to an ionized gas.[5][6][7] By carefully selecting the plasma gas (e.g., oxygen, nitrogen, or air), the surface chemistry can be tailored. For the subsequent grafting of this compound, an oxygen or air plasma is typically employed to generate surface carboxylic acid functionalities.[6] Once the surface is carboxylated, the EDC/NHS coupling chemistry described above can be applied.

Plasma_Activation_Workflow Inert_Polymer Inert Polymer (e.g., PE, PP, PS) Plasma_Treatment Plasma Treatment (e.g., O₂ Plasma) Inert_Polymer->Plasma_Treatment Functionalized_Polymer Plasma-Activated Polymer (Surface -OH, -COOH, etc.) Plasma_Treatment->Functionalized_Polymer EDC_NHS_Coupling EDC/NHS Coupling with This compound Functionalized_Polymer->EDC_NHS_Coupling Final_Product Surface-Modified Polymer EDC_NHS_Coupling->Final_Product

Figure 2: Workflow for modifying inert polymers via plasma activation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the surface modification of polymers with this compound.

Protocol 1: Covalent Grafting to a Carboxylated Polymer Surface (e.g., Poly(acrylic acid) grafted surface)

Materials:

  • Carboxylated polymer substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanol

  • Deionized (DI) water

  • Orbital shaker

Procedure:

  • Substrate Preparation: Thoroughly clean the carboxylated polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of EDC-HCl (e.g., 40 mM) and NHS (e.g., 80 mM) in cold (4 °C) MES buffer.[8]

    • Immerse the cleaned polymer substrate in the EDC/NHS solution and agitate gently on an orbital shaker for 1 hour at room temperature.

  • Rinsing: Remove the substrate from the activation solution and rinse thoroughly with DI water to remove excess EDC and NHS.

  • Amine Coupling:

    • Immediately immerse the activated substrate in a solution of this compound (e.g., 50 mM) in PBS (pH 7.4).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Final Washing:

    • Remove the substrate from the amine solution.

    • Wash the substrate sequentially with PBS, DI water, and ethanol to remove any non-covalently bound this compound.

    • Dry the modified substrate under a stream of nitrogen and store in a desiccator.

Protocol 2: Surface Modification of an Inert Polymer (e.g., Polystyrene) via Plasma Activation

Materials:

  • Inert polymer substrate (e.g., polystyrene petri dish)

  • Plasma cleaner/etcher

  • Oxygen gas (high purity)

  • Materials and reagents from Protocol 1

Procedure:

  • Substrate Preparation: Clean the inert polymer substrate by washing with a mild detergent, rinsing extensively with DI water, and drying completely.

  • Plasma Activation:

    • Place the dry substrate in the chamber of the plasma cleaner.

    • Evacuate the chamber to the recommended base pressure.

    • Introduce oxygen gas at a controlled flow rate.

    • Apply radio frequency (RF) power (e.g., 20-50 W) for a specified duration (e.g., 1-5 minutes).[9] These parameters may need to be optimized for the specific polymer and instrument.

    • Vent the chamber and remove the plasma-activated substrate. The surface should be used immediately for the next step.

  • Covalent Grafting: Follow steps 2 through 5 of Protocol 1 to covalently attach this compound to the newly formed carboxyl groups on the plasma-activated surface.

Characterization of Modified Surfaces

The success of the surface modification should be validated using appropriate surface-sensitive analytical techniques.

Technique Purpose Expected Outcome for Successful Modification
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.An increase in the nitrogen (N 1s) signal and a change in the carbon (C 1s) high-resolution spectrum, indicating the presence of amide bonds.
Contact Angle Goniometry To measure the surface wettability.A change in the water contact angle, typically a decrease, indicating an alteration of the surface energy.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy To identify chemical functional groups on the surface.The appearance of new peaks corresponding to the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands.
Atomic Force Microscopy (AFM) To visualize the surface topography.Minimal changes in surface roughness are expected for a monolayer grafting, but this can confirm the integrity of the polymer surface post-modification.

Troubleshooting and Key Considerations

  • Low Grafting Density: Ensure the freshness of the EDC/NHS solution, as EDC is moisture-sensitive. The pH of the activation buffer is critical; a pH of 6.0 is optimal for NHS-ester formation.

  • Surface Contamination: Meticulous cleaning of the polymer substrate before modification is paramount to achieving a uniform and successful grafting.

  • Plasma Over-treatment: Excessive plasma exposure can lead to surface pitting and degradation of the polymer. Optimization of plasma parameters is crucial.

  • Hydrolysis of Ethyl Ester: If subsequent hydrolysis of the terminal ester group to a carboxylic acid is desired, this can be achieved by treating the modified surface with a mild basic solution (e.g., 0.1 M NaOH) followed by thorough rinsing.

Conclusion

This compound provides a straightforward and effective means to functionalize a wide range of polymer surfaces. By leveraging well-established coupling chemistries, researchers can introduce a versatile spacer molecule that can alter surface properties or serve as an anchor for the subsequent attachment of more complex bioactive molecules. The protocols and characterization methods outlined in this guide offer a robust framework for the successful surface engineering of polymers, paving the way for the development of next-generation biomaterials and medical devices.

References

  • Xu, G. F., Bergbreiter, D. E., & Letton, A. (n.d.). Surface modification of ester-containing polymers with anionic derivatives of amine-terminated oligomers. Chemistry of Materials. Available at: [Link]

  • Ryan, K. R., & Cohen, R. E. (n.d.). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules. Available at: [Link]

  • Wei, J., et al. (2014). Aminolysis-based surface modification of polyesters for biomedical applications. Journal of Materials Science: Materials in Medicine, 25(11), 2447-2457. Available at: [Link]

  • Lin, H., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(21), 13098-13105. Available at: [Link]

  • Guillaneuf, Y., & Boyer, C. (2016). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 7(3), 554-567. Available at: [Link]

  • de la Rosa, V. R. (2024). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Polymer Chemistry. Available at: [Link]

  • Aflori, M., et al. (2020). Surface Functionalities of Polymers for Biomaterial Applications. Polymers, 12(11), 2530. Available at: [Link]

  • Božič, M., & Gorgieva, S. (2017). Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works via the activation of carboxyl groups for direct reaction with primary amines via amide bond formation, which leads to the crosslinking of ALG with CHI. ResearchGate. Available at: [Link]

  • Zhu, J., et al. (2021). Plasma Treatment of Different Biodegradable Polymers: A Method to Enhance Wettability and Adhesion Properties for Use in Industrial Packaging. Polymers, 13(16), 2776. Available at: [Link]

  • Yang, J., & Rånby, B. (1996). Plasma-induced graft polymerization of acrylic acid onto poly(ethylene terephthalate) films: characterization and human smooth muscle cell growth on grafted films. Journal of Biomaterials Science, Polymer Edition, 8(1), 43-57. Available at: [Link]

  • Aflori, M., et al. (2020). Plasma Treatment of Poly(ethylene terephthalate) Films and Chitosan Deposition: DC- vs. AC-Discharge. Polymers, 12(1), 183. Available at: [Link]

  • Al-Maadeed, M. A., et al. (2022). The Effect of Plasma Treatment of Polyethylene Powder and Glass Fibers on Selected Properties of Their Composites Prepared via Rotational Molding. Polymers, 14(13), 2592. Available at: [Link]

Sources

Application Note & Protocols: Strategic Amine Protection in Ethyl 8-Aminooctanoate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemoselectivity Challenge of a Bifunctional Linker

Ethyl 8-aminooctanoate is a valuable bifunctional molecule, possessing both a primary amine and an ethyl ester. This structure makes it an ideal linker in drug development and materials science, allowing for conjugation to both carboxylic acids (via the amine) and amine-containing molecules (after hydrolysis of the ester to the corresponding carboxylic acid). However, the presence of two reactive sites within the same molecule presents a significant synthetic challenge. The nucleophilic primary amine can interfere with reactions intended for the ester terminus, and vice-versa.

To achieve controlled, site-selective modifications, one of the functional groups must be temporarily masked or "protected".[1][2][3] This guide focuses on strategies to protect the primary amine of this compound, thereby allowing chemists to perform selective chemistry at the ester group or to use the ester as a stable precursor for a C-terminal carboxylic acid in subsequent steps.

The Principle of Orthogonal Protection: Selecting the Right Tool for the Job

The success of any synthetic route involving this compound hinges on the selection of an appropriate amine-protecting group. The most critical criterion is orthogonality : the protecting group must be removable under conditions that do not affect the ethyl ester moiety.[3][4][5] For instance, a protecting group that requires harsh basic conditions for removal would be unsuitable, as this would likely cause saponification (hydrolysis) of the ethyl ester.

Key considerations for selecting a protecting group include:

  • Stability: The group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[6]

  • Ease of Introduction: The protection reaction should be high-yielding and straightforward.

  • Ease of Removal: The deprotection should be clean, efficient, and, most importantly, orthogonal to the ethyl ester.[3][7]

  • Atom Economy & Purity: The protecting group and its byproducts should be easily separable from the desired product.

This guide details three of the most effective and widely used carbamate-based protecting groups for primary amines—Boc, Cbz, and Fmoc—and evaluates their application to this compound.[2][7][8]

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability to a wide range of non-acidic reagents and its facile removal under acidic conditions.[9][10]

Rationale: The Boc group is cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[9][11] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently decomposes into isobutene and a proton.[12][13] The resulting carbamic acid readily decarboxylates to yield the free amine. These conditions are generally mild enough to leave the ethyl ester intact, making the Boc group an excellent orthogonal partner.[14]

Experimental Protocols: Boc Strategy

Protocol 1: Boc Protection of this compound

  • Objective: To synthesize Ethyl 8-(tert-butoxycarbonylamino)octanoate.

  • Mechanism: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc)₂O. A base is used to neutralize the proton released from the amine.[9]

Materials:

  • This compound hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 equiv) in DCM.

  • Add TEA or DIEA (2.2 equiv) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add (Boc)₂O (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x), followed by water (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography if necessary.

Protocol 2: Boc Deprotection to Regenerate this compound

  • Objective: To remove the Boc group while preserving the ethyl ester.

  • Mechanism: Acid-catalyzed cleavage of the tert-butyl group generates a stable carbocation and the unstable carbamic acid, which fragments to CO₂ and the desired primary amine.[9][12]

Materials:

  • Ethyl 8-(tert-butoxycarbonylamino)octanoate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv) in DCM.

  • Add an equal volume of TFA (creating a 50% TFA/DCM solution) at 0 °C.[11]

  • Stir the mixture at room temperature for 30-60 minutes. Monitor deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

Visualization: Boc Protection & Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection A This compound B Add (Boc)₂O, Base (TEA) in DCM A->B C N-Boc-Protected This compound B->C D N-Boc-Protected This compound E Treat with TFA/DCM D->E F This compound (as TFA salt) E->F G Basic Workup (e.g., NaHCO₃) F->G H Free Amine G->H

Caption: Workflow for Boc protection and subsequent acid-catalyzed deprotection.

The Cbz Group: Removal by Hydrogenolysis

The carboxybenzyl (Cbz or Z) group is a classic amine protecting group, renowned for its stability in both acidic and basic conditions.[6] Its key advantage is its unique removal method: catalytic hydrogenolysis.[15]

Rationale: Cbz cleavage is typically achieved using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C).[6][7] This process reduces the benzyl ester of the carbamate to toluene and the unstable carbamic acid, which, as with the Boc group, collapses to CO₂ and the free amine.[15] These conditions are exceptionally mild and neutral, ensuring complete orthogonality with the ethyl ester and other sensitive functional groups that are not susceptible to reduction.[6]

Experimental Protocols: Cbz Strategy

Protocol 3: Cbz Protection of this compound

  • Objective: To synthesize Ethyl 8-(benzyloxycarbonylamino)octanoate.

  • Mechanism: This reaction is a classic Schotten-Baumann acylation, where the amine attacks benzyl chloroformate under aqueous basic conditions. The base neutralizes the HCl byproduct.[8][15]

Materials:

  • This compound hydrochloride (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane or THF and Water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound hydrochloride in water and cool to 0 °C in an ice bath.

  • Add a solution of Na₂CO₃ (2.5 equiv) in water, maintaining the temperature at 0 °C.

  • Add Cbz-Cl (1.1 equiv), either neat or dissolved in dioxane, dropwise while stirring vigorously. Ensure the temperature remains below 5 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Carefully acidify the aqueous layer to pH ~2 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

  • Objective: To remove the Cbz group while preserving the ethyl ester.

  • Mechanism: Palladium-catalyzed hydrogenation cleaves the benzylic C-O bond, liberating the amine.[15]

Materials:

  • Ethyl 8-(benzyloxycarbonylamino)octanoate (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve the Cbz-protected substrate (1.0 equiv) in MeOH or EtOH.

  • Carefully add 10% Pd/C catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.[6]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under an H₂ atmosphere (typically 1 atm from a balloon) at room temperature.

  • Monitor the reaction progress by TLC (disappearance of starting material).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Keep the Celite pad wet during filtration to prevent ignition.[6]

  • Concentrate the filtrate under reduced pressure to yield the deprotected product. The byproducts, toluene and CO₂, are volatile and easily removed.[6]

Visualization: Cbz Protection & Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection A This compound B Add Cbz-Cl, Na₂CO₃ in H₂O/Dioxane A->B C N-Cbz-Protected This compound B->C D N-Cbz-Protected This compound E Treat with H₂, Pd/C in MeOH D->E F This compound E->F

Caption: Workflow for Cbz protection and subsequent hydrogenolytic deprotection.

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a mainstay of solid-phase peptide synthesis (SPPS) due to its clever deprotection mechanism under mild basic conditions.[16]

Rationale: The Fmoc group is removed by treatment with a secondary amine base, typically piperidine in DMF.[17] The base abstracts the acidic proton on the fluorenyl ring system, initiating an elimination reaction that releases dibenzofulvene (an adduct of which is trapped by the amine base) and the unstable carbamic acid, which again decomposes to CO₂ and the free amine.[18]

Critical Consideration for Ethyl Esters: While the deprotection is base-mediated, it does not typically use hydroxide or other strongly hydrolytic bases. However, prolonged exposure to amine bases can potentially lead to aminolysis or saponification of the ethyl ester. Therefore, reaction times should be carefully monitored, and this strategy should be chosen with caution if the ester is required to be perfectly intact for downstream applications. For many applications, the stability of the ethyl ester to 20% piperidine/DMF over standard deprotection times (e.g., <30 min) is sufficient.[19]

Experimental Protocols: Fmoc Strategy

Protocol 5: Fmoc Protection of this compound

  • Objective: To synthesize Ethyl 8-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoate.

  • Mechanism: Similar to Boc and Cbz protection, this is a nucleophilic attack of the amine on an activated Fmoc carbonyl source, such as Fmoc-succinimidyl ester (Fmoc-OSu) or Fmoc-Cl.[16][18]

Materials:

  • This compound hydrochloride (1.0 equiv)

  • Fmoc-OSu (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

  • 1,4-Dioxane and Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound hydrochloride (1.0 equiv) and NaHCO₃ (2.5 equiv) in a 1:1 mixture of dioxane and water.

  • Add a solution of Fmoc-OSu (1.05 equiv) in dioxane dropwise.

  • Stir the resulting solution at room temperature overnight.[19]

  • Remove the dioxane under reduced pressure.

  • Add ethyl acetate to the remaining aqueous solution. Wash the organic layer with 0.1 M HCl (2x) and then with brine.[19]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by recrystallization or silica gel chromatography to yield the Fmoc-protected product.

Protocol 6: Fmoc Deprotection

  • Objective: To remove the Fmoc group with minimal impact on the ethyl ester.

  • Mechanism: Base-catalyzed β-elimination reaction.[18]

Materials:

  • Fmoc-protected substrate (1.0 equiv)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected substrate in DMF.

  • Add piperidine to create a 20% (v/v) solution.[17]

  • Stir at room temperature for 10-30 minutes. Monitor the reaction closely by TLC. Avoid unnecessarily long reaction times to minimize potential side reactions with the ester.

  • Once complete, concentrate the mixture under high vacuum to remove DMF and piperidine.

  • The crude residue containing the deprotected amine and the piperidine-fulvene adduct can be purified by extraction and/or silica gel chromatography.

Visualization: Fmoc Protection & Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection A This compound B Add Fmoc-OSu, NaHCO₃ in H₂O/Dioxane A->B C N-Fmoc-Protected This compound B->C D N-Fmoc-Protected This compound E Treat with 20% Piperidine in DMF D->E F This compound E->F

Caption: Workflow for Fmoc protection and subsequent base-mediated deprotection.

Comparative Summary and Strategic Recommendations

The choice of protecting group is dictated by the planned synthetic route. The table below provides a comparative summary to aid in this strategic decision.

Parameter Boc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent (Boc)₂OBenzyl Chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Protection Conditions Mild base (e.g., TEA) in organic solventAqueous base (Schotten-Baumann)Aqueous base (e.g., NaHCO₃)
Stability Stable to base, hydrogenolysis, nucleophilesStable to acid and baseStable to acid and hydrogenolysis
Deprotection Condition Strong acid (e.g., TFA in DCM)[9][11]Catalytic Hydrogenolysis (H₂, Pd/C)[6][7]Secondary amine base (e.g., 20% Piperidine/DMF)[17][18]
Orthogonality to Ethyl Ester High. The ester is stable to anhydrous acidic conditions for short periods.Excellent. Hydrogenolysis is neutral and highly chemoselective.Good to Moderate. Risk of aminolysis/saponification with prolonged exposure or elevated temperatures.
Key Advantage Common, easy to handle, reliable acid-lability.Extremely robust group with very mild, selective removal.Mild basic removal, useful in orthogonal schemes with acid-labile groups.
Primary Concern Requires handling of corrosive acids (TFA).Requires hydrogenation equipment; catalyst can be pyrophoric.[6]Potential for side reactions with the ethyl ester.

Recommendations:

  • For maximum security and orthogonality , the Cbz group is the superior choice. Its removal by catalytic hydrogenolysis is the least likely to affect any other functionality in the molecule.

  • The Boc group is an excellent and practical alternative, offering high orthogonality and employing common laboratory reagents for its removal. It is arguably the most versatile and widely used strategy.

  • The Fmoc group should be used when orthogonality with acid-labile groups (such as tert-butyl esters or Boc groups elsewhere in the molecule) is required. The deprotection must be carefully monitored to minimize damage to the ethyl ester.

References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • O'Donnell, M. J., et al. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Organic & Biomolecular Chemistry, 1, 161-163. Retrieved from [Link]

  • Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. (n.d.). Synfacts. Retrieved from [Link]

  • Asymmetric Catalyst. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gravel, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. Retrieved from [Link]

  • Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester? (2014, August 13). ResearchGate. Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). IntechOpen. Retrieved from [Link]

  • 11.3 Protecting groups. (n.d.). Fiveable. Retrieved from [Link]

  • A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (2009). ChemInform. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]

  • Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. (n.d.). ResearchGate. Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? (2021, May 5). ResearchGate. Retrieved from [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method of 8-aminocaprylic acid. (n.d.). Google Patents.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Ethyl 8-Aminooctanoate: A Versatile Alkyl Linker for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids, is a cornerstone of modern biotechnology and drug development.[1] This powerful set of techniques enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled probes for imaging, and immobilized enzymes for biocatalysis. Central to the success of any bioconjugation strategy is the choice of the linker, a molecular bridge that connects the biomolecule to a payload of interest.[2]

The linker is far from a passive spacer; its chemical structure, length, and stability profoundly influence the properties of the final bioconjugate.[3] Linkers can be broadly classified as cleavable or non-cleavable.[4] Cleavable linkers are designed to release their payload under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), while non-cleavable linkers provide a stable, permanent connection, releasing the payload only upon degradation of the parent biomolecule.[5][6]

This application note focuses on ethyl 8-aminooctanoate, a non-cleavable alkyl linker that offers a unique combination of features for the sequential, controlled assembly of bioconjugates. Its bifunctional nature, possessing a primary amine at one end and an ethyl ester at the other, allows for a two-stage conjugation strategy. This approach provides researchers with precise control over the construction of complex biomolecular architectures.

Properties and Advantages of this compound as a Linker

This compound is an eight-carbon linear alkyl chain with a terminal primary amine and an ethyl ester. This structure imparts several key properties that make it a valuable tool in bioconjugation:

  • Bifunctionality: The presence of two distinct reactive groups, an amine and an ester, allows for orthogonal conjugation strategies. The primary amine can be readily coupled to a biomolecule, and the ethyl ester can be subsequently hydrolyzed to a carboxylic acid for attachment of a second molecule.[7]

  • Non-Cleavable Nature: The simple alkyl chain forms a stable thioether or amide bond, ensuring the integrity of the bioconjugate in circulation and reducing the risk of premature payload release, which can lead to off-target toxicity.[5] This stability is a key advantage for applications requiring long-term in vivo performance.

  • Hydrophobicity: The C8 alkyl chain contributes a degree of hydrophobicity to the linker. While excessive hydrophobicity can lead to aggregation of protein conjugates, a moderate level can be advantageous in certain applications, such as facilitating membrane interactions. The calculated LogP value for this compound is a key parameter in assessing this property.[8][9]

  • Defined Length: The eight-carbon spacer provides a well-defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of the biomolecule and ensuring the payload can reach its target.

Application: Two-Stage Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

A prime application of this compound is in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody (mAb) that targets a specific cancer cell antigen.[10] The following protocols detail a two-stage process for first conjugating the linker to an antibody and then attaching a drug payload.

Part 1: Conjugation of this compound to an Antibody via EDC/NHS Chemistry

This protocol describes the attachment of the linker to the antibody by forming a stable amide bond between the primary amine of the linker and carboxyl groups (from aspartic or glutamic acid residues) on the antibody. This reaction is mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[11][12]

Antibody_Linker_Conjugation cluster_activation Activation Phase cluster_conjugation Conjugation Phase cluster_purification Purification Antibody_COOH Antibody with Carboxyl Groups Activated_Antibody Antibody-NHS Ester (Amine-Reactive) Antibody_COOH->Activated_Antibody 15-30 min Room Temp EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_Antibody Antibody_Linker Antibody-Linker Conjugate Activated_Antibody->Antibody_Linker 2 hours - Overnight Room Temp or 4°C (pH 7.2-8.0) Linker_NH2 This compound (Linker) Linker_NH2->Antibody_Linker Purification Desalting Column (e.g., G-25) Antibody_Linker->Purification Purified_Conjugate Purified Antibody-Linker Purification->Purified_Conjugate

Caption: Workflow for conjugating this compound to an antibody.

Materials:

  • Antibody (in a suitable buffer, e.g., PBS)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into Activation Buffer using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in Activation Buffer.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add EDC and NHS to the antibody solution. A common starting point is a 50- to 100-fold molar excess of EDC and NHS over the antibody.[13][14]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately after activation, add this compound to the reaction mixture. A 100- to 200-fold molar excess of the linker over the antibody is a good starting point.

    • Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer or a dilute base.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15-30 minutes.[15]

    • Purify the antibody-linker conjugate from excess reagents and byproducts using a desalting column equilibrated with PBS.

  • Characterization:

    • Characterize the conjugate using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the linker.[10]

Part 2: Hydrolysis of the Ethyl Ester and Conjugation of the Payload

The second stage of the process involves hydrolyzing the ethyl ester on the antibody-linker conjugate to a carboxylic acid, which is then activated with EDC/NHS to react with an amine-containing payload (e.g., a cytotoxic drug).

Payload_Conjugation cluster_hydrolysis Ester Hydrolysis cluster_activation_conjugation Activation & Conjugation cluster_final_purification Final Purification Antibody_Linker_Ester Antibody-Linker (Ethyl Ester) Hydrolysis Basic Hydrolysis (e.g., NaOH) Antibody_Linker_Ester->Hydrolysis Antibody_Linker_COOH Antibody-Linker (Carboxylic Acid) Hydrolysis->Antibody_Linker_COOH ADC Antibody-Drug Conjugate (ADC) Antibody_Linker_COOH->ADC 2 hours - Overnight Room Temp or 4°C EDC_NHS_Payload EDC + NHS + Amine-Payload EDC_NHS_Payload->ADC Purification HIC or SEC ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for payload attachment to the antibody-linker conjugate.

Materials:

  • Purified Antibody-Linker Conjugate

  • Amine-containing payload (drug)

  • Hydrolysis Buffer: e.g., 0.1 M Sodium Hydroxide (NaOH)

  • Neutralization Buffer: e.g., 0.1 M Hydrochloric Acid (HCl)

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Purification columns (e.g., Hydrophobic Interaction Chromatography - HIC, or Size Exclusion Chromatography - SEC)

Procedure:

  • Hydrolysis of the Ethyl Ester:

    • Carefully add a dilute solution of NaOH to the antibody-linker conjugate to raise the pH to a basic level (e.g., pH 10-12).[16][17] The exact concentration and incubation time will need to be optimized to ensure complete hydrolysis without denaturing the antibody. A typical starting point is incubation at room temperature for 1-2 hours.

    • Monitor the reaction progress by mass spectrometry to confirm the conversion of the ester to the carboxylic acid.

    • Neutralize the reaction mixture by adding an equimolar amount of HCl.

    • Perform a buffer exchange into Activation Buffer using a desalting column.

  • Activation of the Linker's Carboxyl Group:

    • Follow the same EDC/NHS activation procedure as described in Part 1, Step 2, but this time targeting the newly formed carboxyl group on the linker.

  • Conjugation of the Payload:

    • Add the amine-containing payload to the activated antibody-linker conjugate. The molar ratio of the payload to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized for the specific application.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final ADC using HIC or SEC to remove unconjugated payload and other impurities.[18][19]

    • Characterize the ADC to determine the average DAR, aggregation levels, and purity. HIC-HPLC is a common method for determining the DAR of cysteine-linked ADCs, and mass spectrometry can provide detailed information on the drug load distribution.[1][6][20]

Quantitative Data Summary

The efficiency of bioconjugation reactions is highly dependent on the specific reactants and conditions. The following tables provide typical ranges and starting points for optimization.

Table 1: Reaction Parameters for EDC/NHS Conjugation

ParameterActivation Step (Carboxyl Activation)Coupling Step (Amine Reaction)
pH 4.5 - 6.0[15]7.2 - 8.5[11]
Buffer MES[15]PBS, Borate
EDC:Carboxyl Ratio 10:1 to 100:1 (molar excess)[13]-
NHS:Carboxyl Ratio 2:1 to 5:1 (relative to EDC)[15]-
Linker/Payload:Protein Ratio -10:1 to 100:1 (molar excess)
Temperature Room Temperature[15]4°C to Room Temperature[15]
Reaction Time 15 - 30 minutes[15]2 hours to Overnight[15]

Table 2: Comparative Properties of Alkyl Linkers

Linker PropertyShort Chain (C2-C4)Medium Chain (C6-C8)Long Chain (C10-C12)
Hydrophilicity HigherModerateLower
Flexibility LowerModerateHigher
Potential for Aggregation LowerModerateHigher
Plasma Stability HighHighHigh

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed)- Incorrect pH- Competing nucleophiles in buffer (e.g., Tris)- Use fresh EDC/NHS and keep desiccated.- Verify pH of activation and coupling buffers.- Use non-nucleophilic buffers.[21]
Protein Aggregation/Precipitation - High degree of conjugation- Hydrophobicity of the linker/payload- Reduce the molar excess of linker/payload.- Perform conjugation at a lower temperature (4°C).- Include solubility-enhancing agents in the buffer.
Incomplete Ester Hydrolysis - Insufficient base concentration or reaction time- Optimize NaOH concentration and incubation time.- Monitor hydrolysis by mass spectrometry.
Variable Drug-to-Antibody Ratio (DAR) - Inconsistent reaction conditions- Heterogeneity of reactive sites on the antibody- Precisely control reaction time, temperature, and reagent concentrations.- Consider site-specific conjugation methods if homogeneity is critical.

Conclusion

This compound serves as a robust and versatile non-cleavable linker in bioconjugation. Its bifunctional nature allows for a controlled, two-stage conjugation process, making it particularly well-suited for the construction of complex bioconjugates like ADCs. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this linker in their work. As with any bioconjugation reaction, optimization of the reaction conditions for each specific biomolecule and payload is crucial for achieving the desired outcome.

References

  • Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]

  • Xu, X., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]

  • Li, F., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 11(4), 389-400.
  • Lee, C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689895.
  • Nortcliffe, C. (2022, March 28). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]

  • Separation Science. (n.d.). DAR Analysis of Antibody-Drug Conjugates. Retrieved from [Link]

  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]

  • Schneider, S. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Technologies.
  • Biocompare. (2017, May 1). LC-MS Analysis of Antibody-Drug Conjugates. Retrieved from [Link]

  • Nortcliffe, C. (2022, March 28). Measurement of ADC stability in plasma via released payload quantitation. Retrieved from [Link]

  • YMC Europe GmbH. (n.d.). HPLC Analysis of Drug-to-Antibody Ratio (DAR) Using BioPro HIC BF. Retrieved from [Link]

  • Bio-Works. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Abd-Rabbo, D., et al. (2022).
  • ResearchGate. (2017, December 19). Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group? Retrieved from [Link]

  • Pourjavadi, A., & Tehrani, Z. M. (2018). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 8(10), 105126.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of the Cys-linker-MMAE-based ADC in 50% plasma at 37 °C. Retrieved from [Link]

  • Mayer, M., & Temsamani, J. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 43(3), 455–464.
  • Clark, J. (2023, January 22). hydrolysis of esters. Chemguide.
  • ResearchGate. (2025, August 6). Cu(II)
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27).
  • LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Esters.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

Sources

Synthesis of Derivatives from Ethyl 8-Aminooctanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Building Block

Ethyl 8-aminooctanoate is a valuable bifunctional molecule in the synthetic chemist's toolbox. Its structure, featuring a primary amine and an ethyl ester at opposing ends of an eight-carbon aliphatic chain, allows for selective chemical modifications. This unique architecture makes it an ideal starting material for constructing a diverse array of molecular structures, from targeted drug candidates to specialized chemical probes.[1] The nucleophilic primary amine serves as a handle for introducing a wide range of functionalities, while the ester group can be further manipulated or serve as a stable protecting group for the carboxylic acid. This guide provides detailed application notes and robust protocols for the synthesis of three key classes of derivatives from this compound: N-Acyl derivatives (Amides) , N-Sulfonyl derivatives (Sulfonamides) , and N-Alkyl derivatives .

The strategic derivatization of this compound is of significant interest in medicinal chemistry. For instance, the modification of the amino group can lead to compounds with altered pharmacokinetic properties, such as improved cell permeability or metabolic stability. The long alkyl chain can contribute to favorable lipophilicity, a critical parameter in drug design. This guide is intended to provide both the practical "how-to" and the critical "why," empowering researchers to confidently and efficiently synthesize novel derivatives for their discovery programs.

PART I: N-Acylation - Formation of Amide Bonds

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[2] N-acylation of this compound allows for the introduction of a vast array of carboxylic acid-containing fragments, enabling the exploration of structure-activity relationships (SAR).

Scientific Rationale & Mechanistic Insight

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[3] An initial acid-base reaction typically occurs, forming a non-reactive ammonium-carboxylate salt. To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is achieved using coupling reagents.

A widely used and reliable method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).[4]

  • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This intermediate is susceptible to nucleophilic attack by the primary amine of this compound.

  • However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct and can lead to racemization if the carboxylic acid has a chiral center.

  • HOBt is added to mitigate these side reactions. It rapidly reacts with the O-acylisourea to form an active HOBt-ester. This new intermediate is less prone to racemization and reacts efficiently with the amine to form the desired amide bond, regenerating HOBt in the process.[5]

Amide_Formation_Mechanism Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + EDC EDC EDC HOBt-Ester HOBt-Ester O-Acylisourea Intermediate->HOBt-Ester + HOBt Urea Byproduct Urea Byproduct O-Acylisourea Intermediate->Urea Byproduct HOBt HOBt N-Acyl Derivative N-Acyl Derivative HOBt-Ester->N-Acyl Derivative + this compound This compound This compound

Caption: EDC/HOBt-mediated amide coupling workflow.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the coupling of a generic carboxylic acid to this compound using EDC and HOBt.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise. The use of a tertiary amine base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: a. Dilute the reaction mixture with DCM or Ethyl Acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove the water-soluble urea byproduct of EDC and other water-soluble reagents.[6] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

Parameter Recommendation Rationale
Solvent Anhydrous DCM or DMFEnsures a homogeneous reaction and prevents hydrolysis of the active ester intermediate.
Temperature 0 °C to Room TempInitial cooling helps to control the exothermic reaction and minimize side reactions.
Equivalents Slight excess of amineCan help to drive the reaction to completion.
Base DIPEA or TEANon-nucleophilic base to neutralize acidic components without competing in the coupling reaction.

PART II: N-Sulfonylation - Synthesis of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents. N-sulfonylation of this compound provides access to this important class of compounds.

Scientific Rationale & Mechanistic Insight

The most common method for synthesizing sulfonamides is the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[7][8] This reaction, often referred to as the Schotten-Baumann reaction, is a robust and high-yielding transformation.[8][9]

The mechanism involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Sulfonamide_Formation Sulfonyl Chloride Sulfonyl Chloride This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + Sulfonyl Chloride N-Sulfonyl Derivative N-Sulfonyl Derivative Tetrahedral Intermediate->N-Sulfonyl Derivative - Cl⁻ Final Product N-Sulfonyl Derivative N-Sulfonyl Derivative->Final Product + Base -> - Base·HCl Base Base HCl HCl

Caption: General workflow for N-sulfonylation.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol outlines the synthesis of an N-sulfonyl derivative from this compound and an arylsulfonyl chloride.

Materials:

  • This compound

  • Arylsulfonyl chloride of interest (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the base (pyridine or triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the arylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. Sulfonyl chlorides are moisture-sensitive, and dropwise addition helps to control the reaction temperature.[7]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Quench the reaction by adding water. b. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Parameter Recommendation Rationale
Base Pyridine or TriethylamineActs as an HCl scavenger to prevent protonation of the starting amine.
Temperature 0 °C to Room TempControls the initial exothermic reaction.
Solvent Anhydrous DCMPrevents hydrolysis of the sulfonyl chloride.
Work-up Acid/Base washesEffectively removes unreacted starting materials and byproducts.

PART III: N-Alkylation - Formation of Secondary Amines

N-alkylation introduces alkyl or aryl-alkyl substituents onto the nitrogen atom, leading to secondary amines. This is a crucial transformation for modulating the basicity, lipophilicity, and steric profile of the molecule.

Scientific Rationale & Mechanistic Insight: Reductive Amination

Reductive amination is a powerful and widely used one-pot method for N-alkylation.[10] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10]

A key advantage of this method is its high selectivity. Mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are capable of reducing the protonated imine (iminium ion) much faster than the starting carbonyl compound.[11] This allows for the reaction to be carried out in a single step with all reagents present. The reaction is typically performed under weakly acidic conditions, which catalyze the formation of the imine intermediate.

Reductive_Amination Aldehyde/Ketone Aldehyde/Ketone This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate + Aldehyde/Ketone - H₂O N-Alkyl Derivative N-Alkyl Derivative Imine Intermediate->N-Alkyl Derivative + NaBH(OAc)₃ NaBH(OAc)3 NaBH(OAc)3

Caption: One-pot reductive amination workflow.

Experimental Protocol: General Procedure for Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone of interest (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Continue stirring the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Separate the layers and extract the aqueous layer with DCM (2x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

Parameter Recommendation Rationale
Reducing Agent NaBH(OAc)₃Mild and selective for the iminium ion over the carbonyl starting material.
Solvent Anhydrous DCE or DCMAprotic solvents that are compatible with the reducing agent.
Stoichiometry Slight excess of carbonylEnsures complete consumption of the starting amine.
Quenching Saturated NaHCO₃Neutralizes any remaining acid and destroys excess reducing agent.

Orthogonal Protection Strategies

In multi-step syntheses, it may be necessary to selectively modify one functional group of this compound while the other remains unchanged. This requires the use of orthogonal protecting groups, which can be removed under different conditions.[12]

For example, if a modification is desired at the ester terminus (e.g., hydrolysis to the carboxylic acid followed by amide coupling), the primary amine must first be protected. A common strategy is the use of a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions required for ester hydrolysis but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid). Conversely, if the ester is to be protected during a series of reactions at the amine, it serves as a stable protecting group that can be removed by hydrolysis at a later stage.

The choice of protecting groups is critical for the successful synthesis of complex molecules and should be planned carefully based on the desired reaction sequence.[12]

Conclusion

This compound is a highly adaptable starting material for the synthesis of a wide range of derivatives. The protocols outlined in this guide for N-acylation, N-sulfonylation, and N-alkylation provide robust and reproducible methods for accessing these valuable compounds. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize this compound to generate novel molecules for applications in drug discovery and chemical biology.

References

  • Benchchem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Benchchem. (2025).
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Levadala, M. K., Banerjee, S. R., Maresca, K. P., Babich, J. W., & Zubieta, J. (2004). Direct reductive alkylation of amino acids: Synthesis of bifunctional chelates for nuclear imaging. Johns Hopkins University.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • BOC Sciences. (2024, March 29).
  • Gooßen, L. J., & Paetzold, J. (2004). Reductive hydroxyalkylation/alkylation of amines with lactones/esters. RSC Publishing.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.
  • Nna, P. J., et al. (2021). Sulfonylation of amino acid esters hydrochloride.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Govender, T., et al. (2016). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • El-Faham, A., & Albericio, F. (2019).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Adebayo, A. O., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.
  • CNR-IRIS. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Golding, B. T., et al. (1999). Protecting-group strategies for the synthesis of N 4-substituted and N 1,N 8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1.
  • Ma, Y., et al. (2018). Reductive amination of benzaldehyde over different catalysts under...
  • Feringa, B. L., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. The University of Groningen research portal.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 101 Reagents and conditions: (a) Boc-Ala-OH, EDC, HOBt, NMM,.... Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl octanoate. Retrieved from [Link]

  • Benchchem. (2025).

Sources

Application Notes & Protocols: The Use of Ethyl 8-aminooctanoate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 8-aminooctanoate is a versatile heterobifunctional molecule increasingly recognized for its utility in the design of sophisticated drug delivery systems. Its unique structure, featuring a terminal primary amine and an ethyl ester group separated by a flexible eight-carbon aliphatic chain, provides a powerful platform for synthesizing a variety of drug carriers, including polymeric nanoparticles and hydrogels.[1] This guide provides an in-depth exploration of its applications, detailing the causality behind experimental choices and offering validated, step-by-step protocols for researchers in drug development and materials science.

Introduction: The Molecular Advantage of this compound

This compound (E8A) is more than a simple linear molecule; it is a strategic building block for polymer chemistry and drug delivery. Its value lies in the orthogonal reactivity of its two terminal functional groups.

  • The Primary Amine (-NH₂): This group serves as a potent nucleophile and a site for initiation in ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and L,L-lactide (LA).[2] It can also be used for conjugation to pre-formed polymers or drug molecules via amide bond formation.[3]

  • The Ethyl Ester (-COOEt): This group can be hydrolyzed to a carboxylic acid, providing another handle for conjugation, or it can participate in transesterification reactions.[1] Its presence also modulates the hydrophobicity of the resulting polymer.

  • The Octanoate Chain (-C₈H₁₆-): The eight-carbon spacer imparts flexibility and hydrophobicity, which are critical for the self-assembly of polymers into nanostructures and for facilitating interactions with lipid-based biological membranes.

These features allow for the rational design of polymers with controlled architecture, molecular weight, and functionality, making E8A an ideal candidate for creating biocompatible and biodegradable drug carriers.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 51227-18-0[4]
Molecular Formula C₁₀H₂₁NO₂[4]
Molecular Weight 187.28 g/mol [4]
Appearance Liquid or low-melting solid
Boiling Point Approx. 255-257 °C
Solubility Soluble in common organic solvents (Ethanol, DCM, THF)
Key Features Primary Amine, Ethyl Ester, Flexible C8 Spacer[1]

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E8A [label="this compound\nC₁₀H₂₁NO₂", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

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// Connections from E8A to functional groups E8A -- Amine [len=1.5]; E8A -- Ester [len=1.5];

// Reactions of the Amine group ROP [label="Ring-Opening\nPolymerization Initiator", fillcolor="#E8F0FE", fontcolor="#202124", pos="-4,-0.5!"]; Amidation [label="Amide Bond\nFormation (Conjugation)", fillcolor="#E8F0FE", fontcolor="#202124", pos="-4,-2.5!"];

Amine -- ROP [color="#4285F4", style=dashed, label="e.g., with Lactide"]; Amine -- Amidation [color="#4285F4", style=dashed, label="e.g., with -COOH"];

// Reactions of the Ester group Hydrolysis [label="Hydrolysis to\nCarboxylic Acid (-COOH)", fillcolor="#FCE8E6", fontcolor="#202124", pos="4,-0.5!"]; Aminolysis [label="Aminolysis to\nAmide", fillcolor="#FCE8E6", fontcolor="#202124", pos="4,-2.5!"];

Ester -- Hydrolysis [color="#EA4335", style=dashed]; Ester -- Aminolysis [color="#EA4335", style=dashed]; }

Caption: Molecular structure and key reactive sites of this compound.

Application I: Synthesis of Block Copolymers for Nanoparticle Drug Delivery

A primary application of E8A is as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters. The amine group initiates the polymerization of a monomer like ε-caprolactone (PCL), a biodegradable and biocompatible polyester. This creates an amphiphilic block copolymer where the E8A moiety acts as the hydrophilic head and the newly formed PCL chain serves as the hydrophobic tail. Such polymers can self-assemble in aqueous media to form nanoparticles, which are excellent vehicles for encapsulating hydrophobic drugs.[5]

G Figure 2: Workflow for Nanoparticle Synthesis and Drug Loading cluster_0 Polymer Synthesis cluster_1 Nanoparticle Formulation E8A This compound (Initiator) ROP Ring-Opening Polymerization E8A->ROP Monomer ε-Caprolactone (Monomer) Monomer->ROP Catalyst Sn(Oct)₂ (Catalyst) Catalyst->ROP Polymer E8A-PCL Block Copolymer ROP->Polymer Drug Hydrophobic Drug Nanoprec Nanoprecipitation Polymer->Nanoprec Drug->Nanoprec Solvent Organic Solvent (e.g., Acetone) Solvent->Nanoprec AqPhase Aqueous Phase (with surfactant) Nanoparticle Drug-Loaded Nanoparticles AqPhase->Nanoparticle Self-Assembly Nanoprec->AqPhase Inject into

Caption: General workflow from monomer to drug-loaded nanoparticles.

Protocol 1: Synthesis of E8A-initiated Poly(ε-caprolactone) (E8A-PCL)

Objective: To synthesize a well-defined E8A-PCL block copolymer with a target molecular weight. The molecular weight is controlled by the monomer-to-initiator ratio.

Materials:

  • This compound (E8A)

  • ε-Caprolactone (CL), dried over CaH₂

  • Stannous octoate (Sn(Oct)₂), 0.2 M solution in dry toluene

  • Anhydrous Toluene

  • Methanol

  • Dichloromethane (DCM)

  • Cold Diethyl Ether

  • Schlenk flask and standard glassware, dried overnight at 120°C

Procedure:

  • Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen or argon gas. Maintain a positive inert atmosphere throughout the reaction.

  • Reagent Addition:

    • To the flask, add a calculated amount of ε-caprolactone monomer (e.g., 2.0 g, 17.5 mmol).

    • Add anhydrous toluene (10 mL) to dissolve the monomer.

    • Calculate and add the required volume of this compound initiator. For a target degree of polymerization of 50 (Mn ≈ 5800 g/mol ), the molar ratio of [CL]/[E8A] should be 50.

    • Add the Sn(Oct)₂ catalyst solution. A common molar ratio of [Monomer]/[Catalyst] is 1000:1.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 110°C.

    • Allow the reaction to proceed with stirring for 12-24 hours.

    • Causality Check: The high temperature is necessary to ensure efficient polymerization. Sn(Oct)₂ is a widely used catalyst for ROP of lactones due to its high efficiency and biocompatibility. The amine of E8A acts as the co-initiator, starting the polymer chain growth.[2]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the viscous product in a minimal amount of DCM (approx. 5 mL).

    • Precipitate the polymer by slowly adding the DCM solution to a beaker of cold, stirring diethyl ether (200 mL). The polymer will appear as a white solid.

    • Rationale: Diethyl ether is a non-solvent for the polymer but dissolves unreacted monomer and initiator, effectively purifying the product.

    • Decant the ether and re-dissolve the polymer in DCM. Repeat the precipitation step two more times to ensure high purity.

  • Drying and Storage:

    • Collect the final white polymer precipitate by filtration or decantation.

    • Dry the polymer under vacuum at room temperature for 24-48 hours until a constant weight is achieved.

    • Store the dried E8A-PCL polymer under an inert atmosphere at -20°C.

Validation:

  • Structure Confirmation: Use ¹H NMR spectroscopy to confirm the presence of both E8A and PCL characteristic peaks.

  • Molecular Weight & Polydispersity: Use Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value below 1.5 indicates a well-controlled polymerization.

Protocol 2: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

Objective: To encapsulate a hydrophobic drug (e.g., Paclitaxel, Curcumin) within E8A-PCL nanoparticles using the nanoprecipitation (solvent displacement) method.

Materials:

  • Synthesized E8A-PCL polymer

  • Hydrophobic drug of interest

  • Acetone (or THF), HPLC grade

  • Deionized water

  • Surfactant (e.g., Pluronic® F-68 or Polysorbate 80)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 20 mg of E8A-PCL and 2 mg of the hydrophobic drug in 2 mL of acetone.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Rationale: The polymer and drug must be fully soluble in the organic solvent, which is miscible with the aqueous anti-solvent.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of a 0.5% (w/v) surfactant solution in deionized water.

    • Causality Check: The surfactant is crucial for stabilizing the newly formed nanoparticles, preventing their aggregation through steric hindrance.

  • Nanoprecipitation:

    • Place the aqueous phase in a small beaker on a magnetic stirrer and stir at a moderate speed (e.g., 400-600 rpm).

    • Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), inject the organic phase dropwise into the center of the stirring aqueous phase.

    • A milky-white suspension should form immediately as the polymer and drug precipitate upon solvent displacement, forming nanoparticles.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of acetone.

  • Purification (Optional):

    • To remove any unencapsulated drug or excess surfactant, the nanoparticle suspension can be centrifuged at high speed (e.g., 15,000 x g, 30 min, 4°C).

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water.

Protocol 3: Physicochemical Characterization of Nanoparticles

Objective: To determine the key quality attributes of the formulated nanoparticles: size, size distribution, surface charge, and drug loading efficiency.[6][7]

A. Size and Zeta Potential Analysis:

  • Instrument: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration (to avoid multiple scattering effects).

    • Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.

  • Interpretation:

    • Size (Z-average): Should typically be in the range of 100-300 nm for drug delivery applications.

    • PDI: A value < 0.3 indicates a relatively monodisperse population.

    • Zeta Potential: A value of ±20 mV or greater suggests good colloidal stability due to electrostatic repulsion.

B. Drug Loading and Encapsulation Efficiency:

  • Principle: To quantify the amount of drug encapsulated within the nanoparticles by separating the nanoparticles from the aqueous medium and measuring the amount of free, unencapsulated drug.

  • Procedure:

    • Take a known volume of the nanoparticle suspension and centrifuge it using a centrifugal filter unit (with a molecular weight cut-off that retains the nanoparticles, e.g., 10 kDa).

    • Collect the filtrate, which contains the free drug.

    • Quantify the drug concentration in the filtrate using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Total Drug - Free Drug) / Weight of Nanoparticles * 100

Typical Characterization Data Summary

ParameterTypical ValueSignificance
Hydrodynamic Diameter 150 - 250 nmInfluences circulation time and cellular uptake
Polydispersity Index (PDI) < 0.25Indicates uniformity of the nanoparticle population
Zeta Potential -25 mV to +25 mVPredicts long-term colloidal stability
Encapsulation Efficiency > 70%High efficiency reduces drug waste
Drug Loading 1 - 10%Represents the drug-to-carrier weight ratio

Application II: Development of Biodegradable Hydrogels

Hydrogels are 3D polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for tissue engineering and sustained drug delivery.[8][9] Derivatives of E8A can be used as functional monomers or crosslinkers in hydrogel synthesis. For instance, the ester group can be hydrolyzed to 8-aminooctanoic acid, which can then be functionalized with polymerizable groups (e.g., acrylates) at the amine terminus.

Protocol 4: In Vitro Drug Release Study

Objective: To measure the rate and profile of drug release from a delivery system (nanoparticles or hydrogel) over time under physiological conditions.

Materials:

  • Drug-loaded delivery system

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or device (with a molecular weight cut-off that retains the carrier but allows free drug to pass)[10]

  • Incubator shaker set to 37°C

G Figure 3: In Vitro Drug Release Assay Workflow Start 1. Load Nanoparticles into Dialysis Bag Step2 2. Place Bag in Release Medium (PBS) Start->Step2 Step3 3. Incubate at 37°C with Shaking Step2->Step3 Step4 4. Sample Release Medium at Time Points Step3->Step4 Step5 5. Replenish with Fresh Medium Step4->Step5 Step5->Step3 Maintain sink conditions Step6 6. Quantify Drug (HPLC / UV-Vis) Step5->Step6 End 7. Plot Cumulative Release vs. Time Step6->End

Caption: A typical workflow for conducting an in vitro drug release study.

Procedure:

  • Setup: Place a known quantity of the drug-loaded formulation (e.g., 1 mL of nanoparticle suspension or a pre-weighed hydrogel piece) into a dialysis bag.

  • Immersion: Suspend the sealed dialysis bag in a larger container with a defined volume of release medium (e.g., 50 mL of PBS, pH 7.4), which may contain a small amount of surfactant to maintain sink conditions for hydrophobic drugs.

  • Incubation: Place the entire setup in an incubator shaker at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium from the external container.

  • Sink Conditions: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and ensure sink conditions.[11]

  • Quantification: Analyze the drug concentration in each collected aliquot using a validated method (HPLC or UV-Vis).

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the release profile. The kinetics can be fitted to various mathematical models (e.g., first-order, Higuchi) to understand the release mechanism.[12]

References

  • Title: Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids Source: MDPI URL: [Link]

  • Title: Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Drug release kinetics and biological properties of a novel local drug carrier system Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preliminary characterization of novel amino acid based polymeric vesicles as gene and drug delivery agents - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Multifunctional Nanomaterial-Integrated Hydrogels for Sustained Drug Delivery: From Synthesis and Characterization to Biomedical Application - PMC - PubMed Central Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design and Toxicity Evaluation of Novel Fatty Acid-Amino Acid-Based Biocompatible Surfactants - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - MDPI Source: MDPI URL: [Link]

  • Title: Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - MDPI Source: MDPI URL: [Link]

  • Title: Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC - NIH Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: WP2605: Nanoparticle drug delivery characterization with FFF-MALS-DLS - Wyatt Technology Source: Wyatt Technology URL: [Link]

  • Title: Modeling Drug-Carrier Interaction in the Drug Release from Nanocarriers - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Amines as (co)initiators of cyclic esters' polymerization Source: Polimery URL: [Link]

  • Title: Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC - PubMed Central Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Predicting drug release kinetics from nanocarriers inside dialysis bags - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ultrasound-Induced Amino Acid-Based Hydrogels With Superior Mechanical Strength for Controllable Long-Term Release of Anti-Cercariae Drug - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Hydrogels for Modified-release Drug Delivery Systems - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amino Acid Functional Polymers: Biomimetic Polymer Design Enabling Catalysis, Chiral Materials, and Drug Delivery - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Bisphosphonate-functionalized poly(β-amino ester) network polymers - PubMed - NIH Source: National Center for Biotechnology Information URL: [Link]

Sources

Application Notes & Protocols: Enzymatic Polymerization of Ethyl 8-Aminooctanoate for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Embracing Green Chemistry in Polymer Synthesis

The synthesis of biocompatible and biodegradable polymers is a cornerstone of modern drug delivery, tissue engineering, and biomedical device development. Traditional polymerization methods often rely on harsh conditions and metal catalysts, which can lead to undesirable side reactions and toxic residues, posing significant challenges for biomedical applications.[1] As a compelling alternative, enzyme-catalyzed polymerization has emerged as a powerful platform for "green polymer chemistry," offering mild reaction conditions, high selectivity, and the production of polymers with satisfactory biocompatibility.[2][3]

This guide provides a comprehensive overview and a detailed protocol for the enzymatic polymerization of ethyl 8-aminooctanoate, an AB-type monomer possessing both an amine and an ester functional group.[4] This unique structure allows for the formation of poly(amide-ester)s or polyamides through lipase-catalyzed polycondensation. Lipases, particularly Candida antarctica Lipase B (CALB), are highly efficient biocatalysts for both esterification and amidation reactions, making them ideal for this purpose.[5][6][7] We will delve into the mechanistic underpinnings of this polymerization, provide a step-by-step experimental protocol, and discuss the characterization of the resulting polymer.

Mechanism of Lipase-Catalyzed Polycondensation

The enzymatic polymerization of this compound proceeds via a polycondensation mechanism catalyzed by lipase. The reaction is a reversal of the enzyme's natural hydrolytic function and is favored in non-aqueous environments.[3] The catalytic cycle involves a serine residue in the lipase's active site.

The proposed mechanism involves two main steps:

  • Acyl-Enzyme Intermediate Formation: The primary amine of one monomer molecule attacks the carbonyl group of the ester of another monomer molecule, facilitated by the lipase. This is less likely than the serine of the lipase active site attacking the ester carbonyl of the monomer to form an acyl-enzyme intermediate, releasing ethanol.

  • Chain Propagation: The amino group of a second monomer molecule then attacks the acyl-enzyme intermediate, forming an amide bond and regenerating the active enzyme. This process repeats, leading to the elongation of the polymer chain.

Below is a diagram illustrating the proposed enzymatic polymerization workflow.

Enzymatic Polymerization Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer_Prep Monomer Preparation (this compound) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation (Immobilized CALB) Enzyme_Prep->Reaction_Setup Solvent_Prep Solvent Preparation (Anhydrous Toluene) Solvent_Prep->Reaction_Setup Polymerization Incubation (Controlled Temperature) Reaction_Setup->Polymerization Polymer_Isolation Polymer Isolation (Precipitation) Polymerization->Polymer_Isolation Characterization Polymer Characterization (GPC, NMR, DSC) Polymer_Isolation->Characterization

Caption: Experimental workflow for enzymatic polymerization.

Materials and Reagents

Material/ReagentSupplierGradeNotes
This compoundSigma-Aldrich≥98%Store under inert gas.
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435Sigma-Aldrich-Store at 4°C.
Anhydrous TolueneSigma-Aldrich≥99.8%Use a freshly opened bottle or dry over molecular sieves.
MethanolFisher ScientificACS GradeFor polymer precipitation.
4Å Molecular SievesSigma-Aldrich-For drying the reaction mixture.
Argon or Nitrogen GasAirgasHigh PurityFor maintaining an inert atmosphere.

Experimental Protocol: Enzymatic Polycondensation of this compound

This protocol details the steps for the lipase-catalyzed polymerization of this compound in an organic solvent.

1. Preparation of Reagents and Glassware:

  • All glassware (Schlenk tube, magnetic stir bar) must be oven-dried at 120°C overnight and cooled under a stream of argon or nitrogen.

  • Activate 4Å molecular sieves by heating at 300°C under vacuum for at least 3 hours. Cool under an inert atmosphere.

2. Reaction Setup:

  • In a dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.34 mmol).

  • Add anhydrous toluene (e.g., 5 mL). The choice of solvent is critical; nonpolar solvents like toluene can enhance polymerization rates and resulting polymer molecular weight.[8]

  • Add activated 4Å molecular sieves (approximately 0.2 g) to the solution to scavenge any residual water and the ethanol byproduct of the reaction.

  • Place the Schlenk tube under a positive pressure of argon or nitrogen.

3. Polymerization Reaction:

  • Pre-heat an oil bath to the desired reaction temperature (e.g., 70°C). Higher temperatures can increase the reaction rate, but temperatures above 90-100°C may lead to enzyme deactivation.[8]

  • Add immobilized CALB (Novozym® 435) to the reaction mixture (e.g., 100 mg, 10% w/w of the monomer). The enzyme concentration can influence the polymerization rate and the molecular weight of the resulting polymer.[9]

  • Seal the Schlenk tube and place it in the pre-heated oil bath with magnetic stirring.

  • Allow the reaction to proceed for a specified time (e.g., 24-72 hours). The reaction time can be optimized to achieve the desired monomer conversion and polymer molecular weight.

4. Polymer Isolation and Purification:

  • After the desired reaction time, cool the reaction mixture to room temperature.

  • Remove the immobilized enzyme by filtration or centrifugation. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Concentrate the polymer solution under reduced pressure using a rotary evaporator.

  • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol (e.g., 100 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh cold methanol to remove any unreacted monomer and low molecular weight oligomers.

  • Dry the polymer in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved.

Below is a diagram illustrating the proposed reaction mechanism.

Polycondensation Mechanism Monomer1 H₂N-(CH₂)₇-COOEt This compound Lipase Lipase (CALB) Ser-OH Monomer1->Lipase 1. Acylation AcylEnzyme Acyl-Enzyme Intermediate Ser-O-CO-(CH₂)₇-NH₂ Lipase->AcylEnzyme Ethanol EtOH AcylEnzyme->Ethanol Release Dimer H₂N-(CH₂)₇-CO-NH-(CH₂)₇-COOEt Dimer AcylEnzyme->Dimer Monomer2 H₂N-(CH₂)₇-COOEt This compound Monomer2->AcylEnzyme 2. Aminolysis Polymer ...-[-NH-(CH₂)₇-CO-]-n... Polyamide Dimer->Polymer n steps

Caption: Proposed mechanism for lipase-catalyzed polycondensation.

Characterization of the Synthesized Polymer

To confirm the successful synthesis and determine the properties of the resulting polymer, the following characterization techniques are recommended:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, including the formation of amide bonds, and to determine the end groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the amide C=O and N-H stretching vibrations.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm).

Troubleshooting and Considerations

  • Low Molecular Weight: If the resulting polymer has a low molecular weight, consider increasing the reaction time, increasing the enzyme concentration, or ensuring a more rigorous removal of water and ethanol from the reaction medium. Applying a vacuum during the later stages of the polymerization can also help drive the equilibrium towards polymer formation.[10]

  • Low Yield: A low yield may indicate incomplete monomer conversion. Ensure the enzyme is active and the reaction conditions (temperature, solvent) are optimal. The precipitation and recovery steps should also be checked for potential loss of product.

  • Enzyme Deactivation: If the enzyme activity appears to decrease upon reuse, ensure proper handling and storage. Avoid excessive temperatures and harsh solvents.

Conclusion

Enzymatic polymerization of this compound using lipases offers a green and efficient route to synthesize novel poly(amide-ester)s or polyamides with potential applications in the biomedical field.[11] The mild reaction conditions and high selectivity of the enzyme catalyst minimize the risk of side reactions and contamination with toxic metal residues.[1] By carefully controlling the reaction parameters, the molecular weight and properties of the resulting polymer can be tailored to meet the demands of specific applications, from drug delivery systems to scaffolds for tissue engineering.

References

  • Recent Advances in the Enzymatic Synthesis of Polyester - MDPI. Available at: [Link]

  • Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC - NIH. Available at: [Link]

  • Enzyme-Catalyzed Synthesis of Polyesters - Encyclopedia.pub. Available at: [Link]

  • Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing). Available at: [Link]

  • Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2 - MDPI. Available at: [Link]

  • The use of polymer-supported Candida antarctica lipase B to achieve the entropically-driven ring-opening polymerization of macrocyclic bile acid derivatives via transesterification: Selectivity of the reactions and the structures of the polymers produced - ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of Candida antarctica Lipase B Catalyzed Solution Polymerization of ε-Caprolactone | Macromolecules - ACS Publications. Available at: [Link]

  • Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature | Biomacromolecules - ACS Publications. Available at: [Link]

  • Recent Advances in the Enzymatic Synthesis of Polyester - OUCI. Available at: [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC - PubMed Central. Available at: [Link]

  • (PDF) Enzymatic Synthesis of Polyesters and Their Bioapplications: Recent Advances and Perspectives - ResearchGate. Available at: [Link]

  • Synthesis of Polyamides and Their Copolymers via Enzymatic Polymerization. Available at: [Link]

  • Synthesis of Poly(aminoamides) via Enzymatic Means(†) - ACS Publications. Available at: [Link]

  • Synthesis of Polyamides and Their Copolymers via Enzymatic Polymerization | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - RSC Publishing. Available at: [Link]

  • Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material - Scirp.org. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI. Available at: [Link]

  • Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters - NIH. Available at: [Link]

  • Lipase-catalyzed synthesis of poly(amine-co-esters) via copolymerization of diester with amino-substituted diol - PubMed. Available at: [Link]

  • Lipase-Catalysed Polymerization of Lactic Acid and the Properties of the Polymer. Available at: [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PubMed Central. Available at: [Link]

  • A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 8-Aminooctanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-aminooctanoate. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of their product through Fischer esterification. Here, we move beyond basic protocols to address the specific challenges encountered in the esterification of amino acids, providing in-depth troubleshooting advice and validated experimental procedures.

The Challenge: Equilibrium in Amino Acid Esterification

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The core challenge in this synthesis is its reversible nature.[3][4] The accumulation of water, a byproduct, can drive the reaction backward via hydrolysis, significantly limiting the final yield.[5][6]

This issue is compounded when working with amino acids like 8-aminooctanoic acid. The zwitterionic nature of the starting material and the presence of a nucleophilic amino group introduce potential side reactions, making optimization a nuanced process.[7] This guide provides targeted solutions to overcome these obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Fischer esterification of 8-aminooctanoic acid in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

A1: Low yield in a Fischer esterification is almost always tied to the reaction equilibrium. To drive the reaction towards the product, this compound, you must actively disrupt this equilibrium. According to Le Chatelier's principle, this is achieved by either removing a product or increasing the concentration of a reactant.[3][8]

Primary Factors to Address:

  • Inefficient Water Removal: Water is the primary culprit in driving the reverse reaction (hydrolysis). Its continuous removal is the single most effective way to improve yield.[3][5]

  • Insufficient Alcohol: Using a large excess of the alcohol (ethanol in this case) shifts the equilibrium to favor the ester product.[3][9] Often, using ethanol as the reaction solvent is the most practical approach.[10]

  • Suboptimal Catalyst Concentration: An acid catalyst is essential, but too much or too little can be detrimental. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[6][11]

  • Reaction Time and Temperature: The reaction is slow and requires heating to reach equilibrium.[4] Ensure you are refluxing for a sufficient duration.

Q2: I'm using a Dean-Stark apparatus, but little to no water is collecting. What's wrong?

A2: The Dean-Stark apparatus is an excellent tool for removing water via azeotropic distillation, but it must be used correctly.[3][10]

Troubleshooting Steps:

  • Choice of Solvent: Ethanol and water do not form a heterogeneous azeotrope that separates into two layers upon condensation. You must use a co-solvent that is immiscible with water, such as toluene or cyclohexane.[10] This solvent forms a low-boiling azeotrope with water. As the vapor condenses and collects in the trap, the denser water separates and sinks to the bottom, while the toluene overflows back into the reaction flask.[3]

  • Sufficient Heating: The reaction must be heated vigorously enough to ensure the azeotrope is constantly boiling and distilling into the trap. The temperature should be maintained at the boiling point of the chosen azeotrope.

  • System Leaks: Ensure all glass joints are properly sealed. Any leaks will prevent an efficient distillation and collection of water.

  • Clogging: Check for any blockages in the condenser or the return arm of the Dean-Stark trap.

Q3: What is the optimal acid catalyst, and how much should I use?

A3: The choice of catalyst is critical. While several strong acids can be used, some are more effective or practical than others.

CatalystCommon FormTypical Amount (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Concentrated (98%)1-5 mol%Inexpensive, highly effective, and acts as a dehydrating agent.[9]Can cause charring or other side reactions if used in excess or at very high temperatures.
p-Toluenesulfonic Acid (p-TsOH) Monohydrate2-10 mol%A solid, making it easier to handle than H₂SO₄. Effective and widely used.[12]Can be more expensive than sulfuric acid.
Hydrochloric Acid (HCl) Gas in solvent or conc. aq.Generated in-situCan be generated by adding acetyl chloride to the alcohol.[8]Gaseous nature makes it difficult to control the exact amount.
Lewis Acids (e.g., Sc(OTf)₃) Solid1-5 mol%Can be effective and sometimes milder.[1]Significantly more expensive.

For the esterification of 8-aminooctanoic acid, sulfuric acid or p-TsOH are the most common and cost-effective choices.[12][13] Start with a catalytic amount (e.g., 3-5 mol%) and optimize from there. Using too much acid can lead to unwanted side reactions.

Q4: I suspect side reactions are reducing my yield. What are the likely culprits with an amino acid substrate?

A4: The primary side reaction of concern with amino acids is intermolecular amide formation , leading to oligomers or polymers. The amino group of one molecule can attack the activated carboxyl group of another.

Minimization Strategies:

  • Amine Protonation: The acid catalyst serves a dual purpose. It not only activates the carboxylic acid but also protonates the amino group to form an ammonium salt (-NH₃⁺). This renders the amine non-nucleophilic and protects it from participating in side reactions.

  • Controlled Catalyst Loading: While the catalyst is protective, the protonation is an equilibrium. Ensure you have at least a stoichiometric equivalent of acid relative to the amino groups if protection is a major concern, though typically catalytic amounts are sufficient to drive the desired esterification.

  • Temperature Control: While reflux is necessary, excessively high temperatures over prolonged periods can sometimes promote side reactions. Maintain a gentle, controlled reflux.

Q5: My work-up and purification seem complex and cause significant product loss. What is a robust protocol?

A5: A clean work-up is essential for isolating your product. The goal is to neutralize the acid catalyst, remove water-soluble components, and then purify the crude ester.

Recommended Purification Protocol:

  • Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: If you used a co-solvent like toluene, remove it via rotary evaporation.

  • Neutralization: Dilute the residue with an organic solvent like ethyl acetate or diethyl ether.[10] Slowly wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[10] This neutralizes the acid catalyst.

  • Aqueous Washes: Wash the organic layer sequentially with water and then a saturated brine (NaCl) solution. The brine wash helps to break up emulsions and remove residual water.[10]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.[10]

  • Concentration: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Final Purification: For high purity, the crude oil should be purified by fractional distillation under reduced pressure .[14] This is the most effective method for separating the ester from non-volatile impurities and any high-boiling side products.

Experimental Protocols

Protocol 1: High-Yield Fischer Esterification using a Dean-Stark Apparatus

This protocol is optimized for driving the reaction to completion by continuous water removal.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add 8-aminooctanoic acid (1.0 eq), toluene (approx. 2 mL per mmol of amino acid), and a large excess of absolute ethanol (5-10 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) or p-toluenesulfonic acid monohydrate (p-TsOH, ~0.10 eq).

  • Reaction: Heat the mixture to a steady reflux. You should observe the toluene-water azeotrope condensing and collecting in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected in the trap (typically 4-8 hours).

  • Monitoring: Reaction progress can be monitored by TLC, observing the disappearance of the 8-aminooctanoic acid spot.

Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_water Water Removal Troubleshooting cluster_reagents Reagent Stoichiometry start Low Yield Observed check_water Is water being effectively removed? start->check_water water_no No: Water not collecting in Dean-Stark check_water->water_no No water_yes Yes check_water->water_yes Yes check_reagents Are reactants in correct stoichiometry? reagents_no No: Ethanol is not in large excess check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes Yes check_catalyst Is catalyst type and amount optimal? check_conditions Are reaction time and temp sufficient? check_catalyst->check_conditions end Review Work-up & Purification Protocol check_conditions->end If all checks pass, consider purification loss. fix_water Action: Add toluene co-solvent. Ensure vigorous reflux. Check for system leaks. water_no->fix_water Cause water_yes->check_reagents fix_water->check_water Re-evaluate fix_reagents Action: Use ethanol as the solvent or increase to >10 equivalents. reagents_no->fix_reagents reagents_yes->check_catalyst fix_reagents->check_reagents Re-evaluate

Caption: A logical workflow for diagnosing and resolving common causes of low yield.

Frequently Asked Questions (FAQs)

FAQ 1: Why is Fischer esterification preferred for amino acids over other methods like using acyl chlorides? The Fischer method is often preferred due to its cost-effectiveness and simplicity.[15] It uses inexpensive reagents (alcohol, acid catalyst) and avoids the need to prepare more reactive, and often moisture-sensitive, intermediates like acyl chlorides. While methods using coupling agents like DCC exist, they are more expensive and generate byproducts that can complicate purification.[6][15]

FAQ 2: How can I be sure the reaction has gone to completion? The most common method is Thin-Layer Chromatography (TLC). Spot the reaction mixture against a spot of your starting material (8-aminooctanoic acid). The reaction is complete when the starting material spot has completely disappeared. Gas Chromatography (GC) can also be used for more quantitative monitoring.

FAQ 3: What are the key safety precautions? Always work in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Ethanol and toluene are flammable; heat the reaction using a heating mantle and ensure there are no ignition sources nearby. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Diagram: Synthesis & Purification Workflow

Synthesis_Workflow cluster_reaction I. Reaction Stage cluster_workup II. Work-up Stage cluster_purification III. Purification Stage A Charge Flask: 8-Aminooctanoic Acid Ethanol (excess) Toluene B Add Catalyst: H₂SO₄ or p-TsOH A->B C Reflux with Dean-Stark (4-8 hours) B->C D Monitor by TLC C->D E Cool to RT D->E F Neutralize with NaHCO₃ (aq) E->F G Wash with H₂O & Brine F->G H Dry Organic Layer (MgSO₄) G->H I Concentrate via Rotovap H->I J Crude Product (Oil) I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Step-by-step workflow from reaction setup to final purified product.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Esterification. (2022, April 6). Sciencemadness Wiki. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). MDPI. [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. (n.d.). SciRP.org. [Link]

  • Simple ways to remove water product in Fischer esterification of lauric acid? (2025, March 2). Reddit. [Link]

  • Why is Fisher method preferred for the esterification of amino acids? (2014, August 15). Reddit. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • Fischer Esterification. (n.d.). Barnard College, Columbia University. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation method of 8-amino octanoic acid. (n.d.).
  • Method of producing amino carboxylic acids. (n.d.).
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 30). Journal of the American Society for Mass Spectrometry. [Link]

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024, October 3). Pearson. [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

  • Fischer-Speier esterification. (n.d.). Semantic Scholar. [Link]

Sources

Common byproducts in Ethyl 8-aminooctanoate synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-aminooctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your synthesis of this compound, providing explanations for the underlying causes and step-by-step protocols for resolution.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can often be attributed to several factors, primarily incomplete reactions, and the formation of soluble byproducts that are lost during workup.

Underlying Causes and Explanations:

  • Incomplete Esterification: If you are synthesizing this compound via Fischer esterification of 8-aminooctanoic acid, the reaction is an equilibrium process.[1] Insufficient catalyst, inadequate removal of water, or a non-optimal reaction time can lead to a low conversion rate.

  • Competing Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester product back to the carboxylic acid, especially under acidic or basic conditions.[2]

  • Byproduct Formation: Depending on the synthetic route, various side reactions can consume your starting materials or product. For instance, in syntheses involving the Hofmann or Schmidt rearrangements, the intermediate isocyanate can react with nucleophiles other than water, leading to undesired products.[3][4]

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure your starting materials are of high purity and are dry. For instance, when starting from 8-bromooctanoic acid, ensure it is free from impurities from its own synthesis.[5]

  • Optimize Reaction Conditions:

    • For Fischer Esterification:

      • Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

      • Use a large excess of ethanol to shift the equilibrium towards the product.

      • Ensure your acid catalyst (e.g., sulfuric acid) is added in the correct catalytic amount and is not degraded.

    • For Reductive Amination of Ethyl 8-oxooctanoate:

      • Control the stoichiometry of the amine source and the reducing agent carefully to prevent over-alkylation or reduction of the starting ester.

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[6]

  • Careful Workup: During the aqueous workup, ensure the pH is controlled to minimize hydrolysis of the ester. Extractions should be performed efficiently to recover all the product.

Reaction Pathway and Byproduct Formation

SM Starting Materials (e.g., 8-Aminooctanoic Acid + Ethanol) Product This compound SM->Product Desired Reaction Byproduct1 Unreacted Starting Materials SM->Byproduct1 Incomplete Reaction Byproduct4 Side-products from rearrangement reactions SM->Byproduct4 Side Reactions Byproduct2 8-Aminooctanoic Acid (from hydrolysis) Product->Byproduct2 Hydrolysis Byproduct3 Oligomers/Polymers Product->Byproduct3 Self-condensation

Caption: Common reaction pathways in this compound synthesis.

Question 2: I see unexpected peaks in my NMR or GC-MS analysis. What are the common byproducts and how can I identify them?

The presence of unknown peaks in your analytical data indicates the formation of byproducts. The identity of these byproducts is highly dependent on the synthetic route employed.

Common Byproducts and Their Identification:

ByproductLikely Synthetic RouteIdentification via Analytical Methods
8-Aminooctanoic Acid All routes, especially Fischer EsterificationNMR: Absence of the characteristic ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm). Broader signals for the alkyl chain protons. GC-MS: Will likely not elute under standard conditions for the ester without derivatization.
Unreacted Starting Materials All routesNMR & GC-MS: Signals corresponding to the known spectra of the starting materials (e.g., 8-bromooctanoic acid, ethyl 8-oxooctanoate).
N-acylated byproduct Hofmann rearrangement from a C9 amideNMR: Presence of an additional acyl group signal. MS: A molecular ion peak corresponding to the mass of the product plus an acyl group.
Urethane or Urea derivatives Hofmann or Schmidt rearrangementsNMR: Characteristic signals for the carbamate or urea functional groups. MS: Molecular ion peaks corresponding to the expected masses of these derivatives.[4]
Oligomers/Polymers All routes, especially upon heatingNMR: Broadening of proton signals. GC-MS: A series of peaks with repeating mass units or failure to elute.

Analytical Protocol for Impurity Identification:

  • Acquire High-Resolution Data: Obtain high-resolution mass spectrometry (HRMS) data to determine the exact mass of the impurities, which can help in deducing their molecular formulas.

  • Utilize 2D NMR: Techniques like COSY and HMBC can help in establishing the connectivity of protons and carbons in the impurity, aiding in its structural elucidation.[7]

  • Reference Standards: If a potential byproduct is commercially available or can be easily synthesized, running a reference standard alongside your sample in GC or HPLC can confirm its identity.

Question 3: How can I effectively remove the identified byproducts from my final product?

The choice of purification method depends on the physical and chemical properties of this compound and its impurities.

Purification Strategies:

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for separating this compound from less volatile impurities like unreacted starting acids, and more volatile impurities like residual solvents.[8] Care must be taken to avoid high temperatures which can lead to decomposition or polymerization.

  • Column Chromatography: For byproducts with similar boiling points but different polarities, column chromatography is the method of choice.[9]

    • For non-polar impurities: Use a normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate).

    • For polar impurities like 8-aminooctanoic acid: A more polar solvent system will be required. Alternatively, reverse-phase chromatography can be effective.[10] Adding a small amount of a volatile base like triethylamine to the eluent can help in preventing the streaking of the amine product on the silica gel.[11]

  • Aqueous Wash: An acidic wash (e.g., dilute HCl) can be used to remove basic impurities, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities like unreacted carboxylic acids.[1] Ensure the pH is carefully controlled to avoid hydrolysis of the desired ester product.

Purification Workflow

Crude Crude this compound Wash Aqueous Wash (remove acidic/basic impurities) Crude->Wash Distill Fractional Distillation (separate by boiling point) Wash->Distill Column Column Chromatography (separate by polarity) Distill->Column Pure Pure Product Column->Pure

Caption: A typical purification workflow for this compound.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The most frequently employed methods include:

  • Fischer Esterification of 8-Aminooctanoic Acid: A direct and common method involving the reaction of 8-aminooctanoic acid with ethanol in the presence of an acid catalyst.[1]

  • From 8-Halooctanoic Acid Esters: This involves the reaction of an ethyl 8-halooctanoate (e.g., bromo or chloro) with an amine source like ammonia or a protected amine equivalent.[12]

  • Reductive Amination of Ethyl 8-oxooctanoate: The ketone is reacted with an amine source in the presence of a reducing agent to form the desired amine.

  • Hofmann Rearrangement of Nonanamide: This method involves the degradation of a C9 amide to the C8 amine.[3][4]

  • Schmidt Reaction on Cyclooctanone: This rearrangement reaction can be used to form the corresponding lactam, which can then be hydrolyzed and esterified.[13]

How can I prevent the polymerization of this compound during synthesis and storage?

This compound, containing both a nucleophilic amine and an electrophilic ester, is susceptible to self-condensation or polymerization, especially at elevated temperatures.

Preventative Measures:

  • Temperature Control: Avoid excessive heating during synthesis and purification. Use the lowest possible temperature for distillation.

  • Storage: Store the purified product at low temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

  • Use of Protecting Groups: For multi-step syntheses, protecting the amine functionality (e.g., as a Boc or Cbz derivative) can prevent its reaction with the ester group. The protecting group can be removed in the final step.

What are the key safety precautions to consider during the synthesis of this compound?
  • Handling of Reagents: Many reagents used in the synthesis can be hazardous. For example, the Schmidt reaction involves the use of hydrazoic acid, which is highly toxic and explosive.[14] The Hofmann rearrangement often uses bromine, which is corrosive and toxic.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive intermediates or strong acids and bases.

  • Pressurized Reactions: Some procedures, like certain reductive aminations, may require the use of hydrogen gas under pressure, which carries a risk of explosion. Ensure you are using appropriate equipment and following established safety protocols.

References

  • Hofmann rearrangement. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 17, 2026, from [Link]

  • Synthesis method of 8-bromoethyl octanoate. (2021). Google Patents.
  • Synthesis of bicyclic lactams using novel Schmidt reactions. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Schmidt Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Schmidt reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. (2012). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Hofmann rearrangement mechanism. (2023). YouTube. Retrieved January 17, 2026, from [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Method of producing amino carboxylic acids. (2005). Google Patents.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved January 17, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 17, 2026, from [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]

  • GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. (n.d.). CORE. Retrieved January 17, 2026, from [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. (2019). Green Chemistry. Retrieved January 17, 2026, from [Link]

  • Isolation and structural characterization of eight impurities in aztreonam. (2022). PubMed. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 8-aminooctanoate by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 8-aminooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the distillation of this crucial intermediate. Our focus is on providing practical, experience-driven advice to ensure the successful purification of your product.

I. Understanding the Purification Challenge

This compound is a bifunctional molecule with a primary amine and an ester group, making it susceptible to various side reactions and degradation pathways, especially at elevated temperatures. Distillation, while a powerful purification technique, must be approached with a clear understanding of the compound's properties to prevent yield loss and impurity formation. The primary goal of distillation is to separate the desired product from non-volatile impurities, unreacted starting materials, and high-boiling point side products. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the method of choice to lower the required temperature and mitigate thermal decomposition.[1][2][3][4]

II. Troubleshooting Guide: Navigating Common Distillation Issues

This section addresses specific problems that may arise during the vacuum distillation of crude this compound.

Issue 1: Product Not Distilling at the Expected Temperature

Symptoms:

  • The heating mantle is at a high temperature, but no distillate is collecting.

  • The pressure in the system is low, but the compound is not boiling.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Action
Inaccurate Pressure Reading The vacuum gauge may be faulty or improperly placed, leading to an incorrect assumption of the system's pressure. Action: Calibrate your vacuum gauge before the experiment. Ensure the gauge is placed correctly in the distillation setup, typically between the condenser and the vacuum pump, to get an accurate reading of the pressure at the distillation head.
System Leaks Even a small leak in the distillation apparatus will prevent the system from reaching the desired low pressure, thus keeping the boiling point of the compound high. Leaks are common at ground glass joints, hose connections, and septa. Action: Inspect all joints and connections for proper sealing. Apply a thin, even layer of vacuum grease to all ground glass joints. Ensure all hose connections are tight and secured with clamps. A "hissing" sound is a common indicator of a leak. To locate a leak, you can carefully apply a small amount of acetone to the joints while the system is under vacuum; a drop in pressure indicates the location of the leak.
Insufficient Heating The heat transfer from the heating mantle to the distillation flask may be inefficient. Action: Ensure good contact between the heating mantle and the flask. Using a sand bath or a high-boiling point oil bath can provide more uniform heating. Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss to the surroundings.
Presence of High-Boiling Impurities If the crude product contains a significant amount of high-boiling point impurities, the overall boiling point of the mixture will be elevated. Action: Consider a pre-purification step, such as a solvent wash or flash chromatography, to remove some of the non-volatile impurities before distillation.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended vacuum pressure and corresponding boiling point for the distillation of this compound?

It is crucial to determine the optimal conditions empirically. Start with a low vacuum (e.g., 20 mmHg) and gradually increase it while slowly raising the temperature. Observe the pressure at which the product begins to distill and maintain these conditions.

Q2: My distilled this compound is discolored (yellow or brown). What is the cause and how can I prevent it?

Discoloration is often a sign of thermal decomposition.[9][10][11][12] The amino group in this compound can be susceptible to oxidation and other degradation pathways at elevated temperatures.

Prevention Strategies:

  • Lower the Distillation Temperature: The most effective way to prevent thermal decomposition is to distill at the lowest possible temperature. This can be achieved by using a higher vacuum.

  • Minimize Heating Time: Do not heat the distillation flask for an extended period before the distillation begins. Once the distillation is complete, cool the flask down promptly.

  • Use an Inert Atmosphere: While under vacuum, the presence of oxygen is minimal. However, during setup and workup, blanketing the compound with an inert gas like nitrogen or argon can help prevent oxidation.

  • Purge the Crude Material: Before heating, it can be beneficial to pull a vacuum on the cold, crude material for a short period to remove any dissolved oxygen.

Q3: I am observing bumping or uneven boiling in my distillation flask. How can I resolve this?

Bumping occurs when a liquid becomes superheated and then boils violently. This is a common issue in distillation, especially under vacuum.

Solutions:

  • Use a Magnetic Stir Bar: Continuous stirring provides nucleation sites and ensures even heat distribution, preventing superheating. Ensure the stir bar is of an appropriate size and the stirring speed is adequate.

  • Boiling Chips: Add a few fresh boiling chips to the distillation flask before starting the distillation. Never add boiling chips to a hot liquid , as this can cause violent bumping. Boiling chips are porous and provide sites for bubbles to form smoothly.

  • Capillary Bubbler: For very high vacuum distillations where magnetic stirring is not effective, a fine capillary tube can be inserted into the distillation flask to introduce a slow stream of inert gas (e.g., nitrogen). This provides a steady stream of bubbles for smooth boiling.

Q4: What are the likely impurities in my crude this compound, and will distillation remove them?

Crude this compound is typically synthesized via the Fischer esterification of 8-aminooctanoic acid with ethanol, using an acid catalyst.[13][14][15][16][17]

Common Impurities:

ImpurityBoiling Point CharacteristicsRemoval by Distillation
8-Aminooctanoic Acid High-boiling solid (non-volatile)Yes. It will remain in the distillation flask as a residue.
Ethanol Low-boiling liquid (78 °C at atm. pressure)Yes. It will distill over as the first fraction (forerun).
Acid Catalyst (e.g., H₂SO₄) Non-volatileYes. It will remain in the distillation flask.
Water Low-boiling liquid (100 °C at atm. pressure)Yes. It will be removed in the forerun with ethanol.
Side-products (e.g., amides from intermolecular reactions) Potentially high-boilingPotentially. Separation depends on the boiling point difference between the side-product and this compound. Fractional distillation may be required for close-boiling impurities.

Q5: How can I confirm the purity of my distilled this compound?

Several analytical techniques can be used to assess the purity of your final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining purity and identifying any volatile impurities.[18][19][20][21] The GC will separate the components of your sample, and the MS will provide mass spectra that can be used to identify each component.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum can confirm the presence of the key functional groups in this compound (e.g., N-H stretch of the amine, C=O stretch of the ester, and C-O stretch of the ester).[22][23][24] The absence of a broad O-H stretch would indicate the removal of the starting carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your product and identifying any impurities with distinct NMR signals.

IV. Experimental Protocols

Step-by-Step Vacuum Distillation Protocol
  • Preparation:

    • Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full with the crude material).

    • Add the crude this compound to the flask.

  • Assembly:

    • Assemble the distillation apparatus (short-path distillation is often suitable for small scales).

    • Lightly grease all ground glass joints with vacuum grease.

    • Use Keck clips to secure all joints.

    • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • Connect the condenser to a circulating water bath.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation:

    • Turn on the magnetic stirrer.

    • Turn on the cooling water to the condenser.

    • Slowly turn on the vacuum pump and allow the system to reach the desired pressure.

    • Once the pressure is stable, begin to heat the distillation flask gently using a heating mantle or oil bath.

    • Collect any low-boiling forerun in a separate receiving flask.

    • Increase the temperature gradually until the product begins to distill.

    • Record the temperature range over which the main fraction is collected.

    • Once the distillation is complete, remove the heating source and allow the system to cool to room temperature before releasing the vacuum.

  • Shutdown:

    • Once the apparatus is cool, slowly and carefully release the vacuum by opening the system to an inert gas or air.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and collect your purified product.

V. Visualizations

Troubleshooting Logic for Distillation Failure

troubleshooting_flowchart start Product Not Distilling check_pressure Check Vacuum Gauge Reading start->check_pressure pressure_ok Pressure Reading is Low and Stable? check_pressure->pressure_ok check_leaks Inspect System for Leaks pressure_ok->check_leaks Yes faulty_gauge Calibrate or Replace Gauge pressure_ok->faulty_gauge No leaks_found Leaks Present? check_leaks->leaks_found seal_leaks Seal Leaks and Re-evaluate leaks_found->seal_leaks Yes check_heating Check Heating and Insulation leaks_found->check_heating No seal_leaks->check_pressure heating_ok Sufficient and Even Heating? check_heating->heating_ok consider_impurities Consider High-Boiling Impurities heating_ok->consider_impurities No success Distillation Successful heating_ok->success Yes pre_purify Pre-purification Step May Be Needed consider_impurities->pre_purify

Caption: Troubleshooting workflow for failed distillation.

Standard Vacuum Distillation Setup

vacuum_distillation_setup cluster_distillation Distillation Apparatus cluster_vacuum Vacuum System Distillation Flask Distillation Flask Distillation Head Distillation Head Distillation Flask->Distillation Head Heating Mantle Heating Mantle Heating Mantle->Distillation Flask Stir Bar Stir Bar Thermometer Thermometer Distillation Head->Thermometer Condenser Condenser Distillation Head->Condenser Receiving Flask Receiving Flask Condenser->Receiving Flask Vacuum Gauge Vacuum Gauge Condenser->Vacuum Gauge To Vacuum Vacuum Pump Vacuum Pump Cold Trap Cold Trap Cold Trap->Vacuum Pump Vacuum Gauge->Cold Trap

Sources

Technical Support Center: Optimizing Catalyst Concentration for Ethyl 8-Aminooctanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-aminooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your synthetic protocols, particularly concerning catalyst concentration, and to confidently address challenges you may encounter in the laboratory.

Introduction: The Chemistry of this compound Synthesis

This compound is a valuable bifunctional molecule, serving as a versatile building block in the synthesis of a wide array of more complex organic structures, including pharmaceuticals and agrochemicals. The presence of both a primary amine and an ester functionality allows for selective chemical transformations. A common and direct method for its preparation is the Fischer esterification of 8-aminooctanoic acid with ethanol in the presence of a strong acid catalyst.[1] This is a reversible reaction, and achieving high yields necessitates a thorough understanding of the reaction mechanism and the influence of various parameters.[2]

The esterification of amino acids presents unique challenges compared to simple carboxylic acids due to their zwitterionic nature in neutral conditions.[3] The protonated amine group can repel the protonated carbonyl, and the overall low solubility of the amino acid in the alcohol can hinder the reaction rate. A strong acid catalyst is therefore crucial not only to protonate the carboxylic acid, making it more electrophilic, but also to ensure the amino group is protonated, increasing its solubility in the polar alcoholic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the synthesis of this compound?

The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), serves a dual purpose in the Fischer esterification of 8-aminooctanoic acid.[5] Firstly, it protonates the carbonyl oxygen of the carboxylic acid group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.[4] Secondly, the strong acid protonates the amino group, forming an ammonium salt. This overcomes the zwitterionic nature of the amino acid, increasing its solubility in the ethanol reactant/solvent.

Q2: Why is an excess of ethanol typically used in this reaction?

Fischer esterification is an equilibrium-controlled process.[5] The reactants, 8-aminooctanoic acid and ethanol, are in equilibrium with the products, this compound and water. To drive the equilibrium towards the formation of the desired ester, Le Chatelier's principle is applied.[6] By using a large excess of one of the reactants, in this case, ethanol, the reaction is pushed forward to maximize the product yield.[2]

Q3: Can other acid catalysts be used instead of sulfuric acid?

While sulfuric acid is a common and effective catalyst, other strong acids such as p-toluenesulfonic acid (p-TsOH) can also be employed.[5] In some cases, the use of a solid-supported acid catalyst may be advantageous for simplifying the work-up procedure, as the catalyst can be removed by simple filtration. The choice of catalyst can influence reaction times and yields, and empirical optimization may be necessary for a specific experimental setup.

Q4: How can I monitor the progress of the reaction?

The progress of the esterification can be conveniently monitored by Thin-Layer Chromatography (TLC).[1] A suitable mobile phase, for example, a mixture of hexane and ethyl acetate, will show the disappearance of the more polar starting material (8-aminooctanoic acid) and the appearance of the less polar product (this compound).[7] Staining with a visualizing agent such as ninhydrin can be used to specifically detect the primary amine of both the starting material and the product.[8] For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be utilized.[9][10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in slow or incomplete protonation of the carboxylic acid, leading to a poor reaction rate.

  • Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the yield.[6]

  • Low Reaction Temperature: The Fischer esterification is typically conducted at reflux temperature to ensure a sufficient reaction rate.

  • Incomplete Dissolution of Starting Material: Due to the zwitterionic nature of 8-aminooctanoic acid, it may not fully dissolve in ethanol without sufficient acid catalyst.

Solutions:

  • Optimize Catalyst Concentration: Systematically vary the molar ratio of sulfuric acid to 8-aminooctanoic acid. A typical starting point is a catalytic amount, but for amino acids, a higher concentration may be necessary. See the experimental protocol below for a suggested range.

  • Ensure Anhydrous Conditions: Use anhydrous ethanol and dry all glassware thoroughly before use. Consider using a drying tube on the reflux condenser to prevent atmospheric moisture from entering the reaction.

  • Maintain Reflux Temperature: Ensure the reaction mixture is heated to a gentle reflux and maintained at that temperature for the recommended reaction time.

  • Confirm Starting Material Dissolution: Observe the reaction mixture after the addition of the catalyst and upon heating. The solution should become homogeneous. If not, a slight increase in catalyst concentration might be necessary.

Problem 2: Presence of Unreacted Starting Material After Extended Reaction Time

Possible Causes:

  • Equilibrium Has Been Reached: The reaction may have reached equilibrium, with a significant amount of starting material remaining.

  • Catalyst Deactivation: Although less common with sulfuric acid, some catalysts can lose their activity over time.

Solutions:

  • Remove Water Azeotropically: If using a suitable co-solvent like toluene, a Dean-Stark apparatus can be used to remove the water as it is formed, driving the reaction to completion.

  • Increase Ethanol Excess: Further increase the molar excess of ethanol to shift the equilibrium towards the product side.

Problem 3: Product is Contaminated with Byproducts

Possible Causes:

  • Dimerization/Polymerization: At elevated temperatures, amino esters can undergo intermolecular aminolysis to form dimers or oligomers.

  • Side Reactions of the Catalyst: At very high concentrations and temperatures, sulfuric acid can cause charring or other side reactions.

Solutions:

  • Control Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction by TLC to determine the optimal endpoint.

  • Purification: Utilize column chromatography for purification if simple extraction and distillation are insufficient to remove the byproducts.[11]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol provides a standard procedure for the synthesis of this compound.

Materials:

  • 8-Aminooctanoic acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-aminooctanoic acid (1 equivalent) in anhydrous ethanol (10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.5 equivalents) to the stirred suspension. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. The reaction progress should be monitored by TLC.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[12]

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Optimizing Sulfuric Acid Concentration

The following table summarizes hypothetical results from an optimization study on the catalyst concentration for the synthesis of this compound.

Entry Equivalents of 8-Aminooctanoic Acid Equivalents of Ethanol Equivalents of H₂SO₄ Reaction Time (h) Conversion (%) *
11100.1865
21100.3885
31100.5892
41200.3895

*Conversion determined by GC-MS analysis of the crude reaction mixture.[9]

Interpretation: Increasing the catalyst concentration from 0.1 to 0.5 equivalents significantly improves the conversion. A further increase in yield is observed when the excess of ethanol is doubled.

Visualizations

Reaction Mechanism: Fischer Esterification of 8-Aminooctanoic Acid

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 8-Aminooctanoic_Acid 8-Aminooctanoic Acid Protonated_Acid Protonated Carboxylic Acid 8-Aminooctanoic_Acid->Protonated_Acid + H⁺ Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate H+ H⁺ (Catalyst) H+->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water Tetrahedral_Intermediate->Water Ethyl_8-Aminooctanoate This compound Protonated_Ester->Ethyl_8-Aminooctanoate - H⁺ H+_regen H⁺ (Regenerated) Protonated_Ester->H+_regen

Caption: Fischer esterification mechanism for this compound synthesis.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield Start Low Product Yield Check_Catalyst Verify Catalyst Concentration (0.3-0.5 eq. H₂SO₄) Start->Check_Catalyst Check_Water Ensure Anhydrous Conditions (Dry Ethanol & Glassware) Start->Check_Water Check_Temp Confirm Reflux Temperature Start->Check_Temp Check_Time Extend Reaction Time? (Monitor by TLC) Check_Catalyst->Check_Time Check_Water->Check_Time Check_Temp->Check_Time Increase_Ethanol Increase Molar Excess of Ethanol Check_Time->Increase_Ethanol If starting material remains Purification_Issue Review Purification Strategy (Column Chromatography) Check_Time->Purification_Issue If byproducts are present Success Yield Improved Increase_Ethanol->Success Purification_Issue->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

  • U.S. Patent 6,916,947 B2. (2005). Method of producing amino carboxylic acids.
  • Fischer Esterification. (n.d.). OperaChem. Retrieved January 17, 2026, from [Link]

  • Method of preparation of 8-hydroxyoctanoic acid. (1990).
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • Synthesis of 8-aminooctanoic acid from oleic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CN113087623A - Synthesis method of 8-bromoethyl octanoate. (2021).
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification. (2022). Chemistry LibreTexts. [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • CN115557846B - Synthesis method of 8-aminocaprylic acid. (2023).
  • Reactions of Amino Acids: Esterification. (n.d.). Pearson. Retrieved January 17, 2026, from [Link]

  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. (2023). Hindawi. [Link]

  • sulfuric acid synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. (2014). PubMed. [Link]

  • WO1998049133A1 - Process for esterification of amino acids and peptides. (1998).
  • 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved January 17, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

  • proton NMR spectrum of ethyl methanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

  • (PDF) Development of an optimized synthetic approach for synthesis of caffeine-8-thioglycolic acid and its ester derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reactions at the carboxy group of an amino acid—esterification of amino acids. (2023). Oxford Academic. [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification | Mechanism + Easy TRICK!. (2024). YouTube. [Link]

  • How to do esterification of amino acid?. (2016). ResearchGate. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 17, 2026, from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

    • (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 17, 2026, from [Link]

  • TLC analysis of the reaction mixture during the esterification of the... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 8-Aminooctanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the esterification of 8-aminooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, during this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to diagnose and resolve common issues in your experiments.

Section 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses the fundamental scientific principles governing the esterification of an omega-amino acid. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is the Fischer esterification of 8-aminooctanoic acid inherently challenging, often resulting in low yields?

A: The difficulty stems from two primary factors. First, the reaction is a classic Fischer-Speier esterification , which is an equilibrium-controlled process.[1][2] The formation of water as a byproduct means that its accumulation can drive the reaction in reverse, preventing it from reaching completion, in accordance with Le Châtelier's principle.[1] Second, 8-aminooctanoic acid exists as a zwitterion in its natural state.[3][4] The negatively charged carboxylate group is resistant to nucleophilic attack by the alcohol, and the positively charged ammonium group makes the molecule less soluble in non-polar organic solvents. A strong acid catalyst is required not only to catalyze the esterification but also to protonate the carboxylate and break the zwitterionic form, rendering the carboxylic acid moiety reactive.[3][4]

Q2: What is the precise role of the strong acid catalyst, and how much should I use?

A: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) serves a dual purpose.[2] Its primary role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5] In the case of an amino acid, the catalyst has a second, crucial role: it must protonate the basic amino group. This breaks the unreactive zwitterionic structure and brings the amino acid into the organic phase. Because the amino group consumes the acid catalyst in a 1:1 stoichiometric acid-base reaction, you must use at least one equivalent of acid to neutralize the amine plus a catalytic amount to drive the esterification. Therefore, using a slight excess (e.g., 1.1-1.3 molar equivalents) relative to the amino acid is often necessary for good conversion.[6]

Q3: Besides the reverse reaction, what are the potential side reactions I should be aware of?

A: While the primary challenge is overcoming the reaction equilibrium, a few side reactions can occur:

  • N-Alkylation: Under harsh conditions, the amino group can be alkylated by the alcohol, though this is generally less favorable than esterification.[3][4]

  • Oligomerization/Polymerization: As both an amine and a carboxylic acid, 8-aminooctanoic acid can potentially react with itself to form amides (polyamides). This is more likely to occur under conditions that favor amide bond formation (e.g., very high temperatures without a strong acid catalyst present to keep the amine protonated).

  • Charring/Degradation: Using excessive amounts of a strong dehydrating catalyst like sulfuric acid, coupled with high temperatures, can lead to the decomposition and charring of the organic material, resulting in a dark brown or black reaction mixture and low yields of the desired product.[7]

Section 2: The Troubleshooting Guide - From Diagnosis to Solution

This guide provides direct answers to specific experimental problems. Follow the logical flow to identify the root cause of your low conversion and implement the appropriate solution.

Problem: My reaction has stalled after several hours. TLC analysis shows a significant amount of starting material remaining at the baseline.

This is the most common issue and is almost always linked to the reaction equilibrium.

  • Possible Cause A: Water Accumulation is Inhibiting the Forward Reaction.

    • Causality: The esterification reaction produces one molecule of water for every molecule of ester formed. As the water concentration increases, the rate of the reverse reaction (ester hydrolysis) increases until it matches the rate of the forward reaction, establishing an equilibrium that may be far from complete conversion.[1][5]

    • Solution 1: Actively Remove Water with a Dean-Stark Apparatus. This is the most effective method. By using a solvent that forms a low-boiling azeotrope with water (e.g., toluene, hexane), you can continuously distill water from the reaction mixture as it forms, physically removing it and irreversibly driving the reaction toward the product.[1][2][8]

    • Solution 2: Use a Large Excess of the Alcohol. Using the alcohol as the reaction solvent (a 10-fold or greater molar excess) shifts the equilibrium position towards the ester product.[1] This is a practical approach for simple alcohols like methanol or ethanol.

    • Solution 3: Employ a Chemical Desiccant. Adding anhydrous drying agents like molecular sieves or calcium sulfate can sequester the water as it is formed.[2][5] This is useful for smaller-scale reactions where a Dean-Stark setup is impractical.

  • Possible Cause B: Insufficient Catalysis or Inactive Catalyst.

    • Causality: As discussed in FAQ 2, the basic amino group neutralizes a portion of the acid catalyst. If only a small catalytic amount (e.g., 0.1 eq) is used, there may not be enough free acid to effectively catalyze the esterification after the amine has been protonated.

    • Solution: Ensure you are using at least a stoichiometric amount of acid catalyst relative to the 8-aminooctanoic acid. A molar ratio of 1.1 to 1.3 is a robust starting point.[6] Sulfuric acid is often a superior choice for amino acids compared to other mineral acids like HCl.[3][4]

  • Possible Cause C: Inadequate Reaction Temperature or Time.

    • Causality: Esterification kinetics are often slow at lower temperatures.[9][10] The reaction must be heated sufficiently to proceed at a reasonable rate, typically at the reflux temperature of the alcohol or azeotropic solvent.[2] Reaction times can be long, sometimes exceeding 24 hours to reach maximum conversion.[8]

    • Solution: Ensure the reaction is maintained at a steady reflux. Monitor the reaction's progress not by time, but by an empirical endpoint, such as the cessation of water collection in the Dean-Stark trap or by periodic TLC analysis until the starting material spot is no longer visible.

Problem: My final isolated yield is very low, even though TLC suggested good conversion.

This points to issues during the workup and purification stages.

  • Possible Cause A: Product Loss During Aqueous Workup.

    • Causality: The product, an amino ester, exists as a protonated, water-soluble salt in the acidic reaction mixture. Simply diluting the reaction with water and extracting with an organic solvent will leave the majority of your product in the aqueous layer.

    • Solution: Basify Before Extraction. After cooling the reaction mixture, carefully neutralize the excess acid and deprotonate the amino ester by adding a base (e.g., saturated sodium bicarbonate solution, sodium carbonate, or cold dilute NaOH) until the aqueous phase is basic (pH > 8). This converts the product to its free amine form, which is much more soluble in organic solvents like ethyl acetate or dichloromethane, allowing for efficient extraction.[8]

  • Possible Cause B: Emulsion Formation During Extraction.

    • Causality: The ester product may act as a surfactant, leading to the formation of stable emulsions during the basic wash, making phase separation difficult and causing product loss.

    • Solution: To break emulsions, add a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to separate the layers.

Section 3: Validated Protocols & Methodologies

Protocol 3.1: Optimized Fischer Esterification of 8-Aminooctanoic Acid (Methanol Example)

This protocol incorporates best practices for maximizing yield through active water removal.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Charging:

    • To the flask, add 8-aminooctanoic acid (1.0 eq).

    • Add methanol (e.g., 3.0 eq) and toluene (sufficient to fill the Dean-Stark trap and provide reflux volume).

    • While stirring, slowly and carefully add concentrated sulfuric acid (1.1 eq) to the mixture. An exotherm may be observed.

  • Reaction:

    • Heat the mixture to a steady reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.

    • Continue refluxing, periodically draining the collected water from the trap. The reaction is complete when water no longer accumulates. This may take 8-24 hours.

    • Monitor progress via TLC (see Protocol 3.2).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Slowly and carefully add saturated sodium bicarbonate solution in portions until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amino ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation, depending on the properties of the specific ester.

Protocol 3.2: Monitoring Reaction Progress by TLC
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A polar system is required. A good starting point is 10-20% Methanol in Dichloromethane (DCM) with 1% triethylamine (the base deactivates acidic sites on the silica, preventing streaking of the amine).

  • Visualization:

    • Reactant (8-aminooctanoic acid): Will appear as a spot at or very near the baseline (Rf ≈ 0).

    • Product (Ester): Will have a significantly higher Rf value (e.g., 0.4-0.6) due to the masking of the polar carboxylic acid group.

    • Staining: Both reactant and product have a free amino group and will stain positive with a ninhydrin solution upon heating, typically appearing as a yellow or purple spot.[11]

Section 4: Data & Visualizations

Table 1: Comparison of Common Acid Catalysts for Amino Acid Esterification
CatalystTypical Loading (mol eq)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1.1 - 1.5Strong acid, excellent dehydrating agent, inexpensive.[3]Can cause charring at high temperatures; workup requires careful neutralization.[7]
p-Toluenesulfonic Acid (TsOH) 1.1 - 1.5Solid, easier to handle than H₂SO₄; less prone to causing charring.[2]Less effective as a dehydrating agent; may require more rigorous water removal (Dean-Stark).
Hydrogen Chloride (HCl gas) > 1.0 (saturate alcohol)Generates water-free conditions initially; product is isolated as the stable hydrochloride salt.Requires specialized equipment for handling corrosive gas; less effective than H₂SO₄ in some cases.[4][12]
Thionyl Chloride (SOCl₂) > 1.0Reacts with alcohol to form HCl in situ and an alkyl sulfite, avoiding water formation; high yielding.[13]Reagent is toxic and corrosive; reaction produces SO₂ gas and requires careful handling in a fume hood.
Diagrams

Fischer_Esterification_Mechanism cluster_activation Step 1: Acid Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Water Elimination AA 8-Aminooctanoic Acid (Zwitterion) Protonated_AA Protonated Amino Acid AA->Protonated_AA + H⁺ (on Amine) Activated_Carbonyl Activated Carbonyl (Protonated) Protonated_AA->Activated_Carbonyl + H⁺ (on Carbonyl) Tetrahedral_Int Tetrahedral Intermediate Activated_Carbonyl->Tetrahedral_Int Nucleophilic Attack Alcohol R'OH (Alcohol) Alcohol->Tetrahedral_Int Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Final Ester Product Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Figure 1. Simplified mechanism of the Fischer esterification of 8-aminooctanoic acid.

Workflow Start 1. Assemble Dry Dean-Stark Apparatus Reagents 2. Charge Reactants: - 8-Aminooctanoic Acid - Alcohol (3 eq) - Toluene - H₂SO₄ (1.1 eq) Start->Reagents Reflux 3. Heat to Reflux & Collect Water Reagents->Reflux Monitor 4. Monitor by TLC & Water Collection Reflux->Monitor Monitor->Reflux Incomplete Workup 5. Cool, Dilute & Neutralize (pH > 8 with NaHCO₃) Monitor->Workup Complete Extract 6. Extract with Ethyl Acetate (3x) Workup->Extract Dry 7. Dry, Filter & Concentrate Extract->Dry Purify 8. Purify Product (Chromatography/Distillation) Dry->Purify

Caption: Figure 2. Experimental workflow for maximizing esterification conversion.

Troubleshooting_Tree Start Low Conversion Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is catalyst loading >1.0 molar equivalent? Check_Water->Check_Catalyst Yes Sol_Water Implement Dean-Stark or use excess alcohol. Check_Water->Sol_Water No Sol_Catalyst Increase acid catalyst to 1.1-1.3 eq. Check_Catalyst->Sol_Catalyst No Check_Conditions Is reaction at steady reflux for sufficient time? Check_Conditions->Start No, continue reaction Sol_Conditions Increase reflux time and monitor until completion. Check_Conditions->Sol_Conditions Yes, problem persists Check_Catalatalyst Check_Catalatalyst Check_Catalatalyst->Check_Conditions Yes

Caption: Figure 3. Decision tree for troubleshooting low esterification yield.

References

  • Organic Chemistry Portal. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

  • Sciencemadness Wiki. (2022). Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Lentini, R., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Lentini, R., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. National Institutes of Health. [Link]

  • Gao, R., et al. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. [Link]

  • ResearchGate. (2025). Esterification of Amino Acids by Using Ionic Liquid as a Green Catalyst. [Link]

  • Horikiri, S., et al. (2019). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. [Link]

  • Google Patents. (1998).
  • Google Patents. (1995). US5424476A - Method for preparing amino acid esters.
  • Chemistry Stack Exchange. (2019). Monitoring amino acid esterification. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. [Link]

  • Florida Southern College Digital Repository. (2009). An esterification kinetics experiment that relies on the sense of smell. [Link]

  • Reddit. (2024). Esterification not Working (Separation). [Link]

  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. [Link]

  • CORE. (n.d.). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. [Link]

  • Patent 0379982. (n.d.). Method of preparation of 8-hydroxyoctanoic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-aminooctanoic acid from oleic acid. [Link]

  • ResearchGate. (n.d.). Kinetic Study of Esterification Reaction. [Link]

  • MDPI. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. [Link]

  • PubChem. (n.d.). 8-Aminooctanoic acid. [Link]

  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]

  • Reddit. (2025). Fischer Esterification Issue. [Link]

Sources

Technical Support Center: Scaling Up Ethyl 8-aminooctanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 8-aminooctanoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale experiments to larger-scale production. We will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights. Our focus is not just on what to do, but why a particular approach is scientifically sound and critical for success at scale.

Section 1: Strategic Synthesis Route Selection for Scale-Up

The economic viability and safety of large-scale this compound production are fundamentally determined by the chosen synthetic pathway. A route that is elegant at the bench scale may be impractical or hazardous at the pilot or manufacturing scale.

FAQ 1: What are the common synthetic routes, and how do they compare for industrial production?

Answer: Several routes to 8-aminooctanoic acid (the precursor to the ethyl ester) have been documented, but they differ significantly in terms of raw material cost, safety, environmental impact, and operational complexity.

  • Route A: From Cyclohexanone: This method involves a Beckmann rearrangement of cyclohexanone oxime to form the lactam, followed by hydrolysis.[1] While chemically feasible, it often uses sodium azide, which is highly toxic and poses a significant explosion risk, making it fundamentally unsuitable for large-scale industrial production.[1]

  • Route B: From 1,8-Octanediol: This route involves converting the diol to 8-bromo-1-octanol, followed by oxidation and amination.[1] The primary drawbacks are the high cost of the starting diol and the use of stoichiometric oxidants like Jones reagent, which contains chromium and generates hazardous heavy metal waste.[2]

  • Route C: From 1,6-Dibromohexane: This approach builds the carbon chain by reacting 1,6-dibromohexane with diethyl malonate, followed by hydrolysis, decarboxylation, and esterification. This method is advantageous due to readily available starting materials and fewer side reactions, making it a strong candidate for industrial application.[3]

  • Route D: From 8-Halooctanoic Acid Ester: This is a direct and efficient approach where an 8-halo- (typically bromo- or chloro-) octanoic acid ester is subjected to an amination reaction. For example, reacting ethyl 8-chlorooctanoate with potassium cyanate and ethanol can produce a urethane intermediate, which is then hydrolyzed to the amino acid.[4] This route avoids many of the pitfalls of the others and is well-suited for scale-up.

Data Summary: Comparison of Synthetic Routes

Parameter Route A (Cyclohexanone) Route B (1,8-Octanediol) Route C (1,6-Dibromohexane) Route D (8-Halooctanoate)
Starting Material Cost Moderate to HighHigh[1]Low to ModerateLow to Moderate
Safety Concerns Severe (explosion risk)[1]Moderate (corrosives)Moderate (alkyl halides)Moderate (alkyl halides)
Environmental Impact High (toxic azides)[1]High (heavy metal waste)[2]LowLow
Scalability PoorPoorGood[3]Excellent[4]
Key Challenge Use of sodium azideHigh cost & waste disposalMulti-step processControl of amination reaction

Section 2: Troubleshooting Guide for Synthesis & Purification

Even with a well-chosen route, challenges can arise during scale-up. This section addresses specific problems you may encounter.

Q2: My amination reaction of ethyl 8-bromooctanoate shows low conversion and significant impurities. What should I investigate?

Answer: Low conversion and impurity formation during the amination step are common scale-up issues, often stemming from reaction kinetics, stoichiometry, and competing side reactions.

Troubleshooting Steps:

  • Re-evaluate Stoichiometry: Ensure the aminating agent (e.g., ammonia, phthalimide salt) is used in sufficient excess. At scale, mixing inefficiencies can create localized areas of low reagent concentration, slowing the reaction.

  • Check for Competing Elimination Reactions: Alkyl bromides can undergo E2 elimination to form an alkene, especially in the presence of a strong, sterically hindered base or at elevated temperatures. Consider using a less hindered base or optimizing the temperature profile.

  • Monitor for Hydrolysis: If using aqueous ammonia or other aqueous bases, the ester group of your starting material or product can hydrolyze back to the carboxylic acid. This is exacerbated by prolonged reaction times and high temperatures. Monitor the reaction progress closely using TLC or GC to avoid extended heating.[5][6]

  • Consider Solvent Effects: The polarity of the solvent can significantly influence the rate of this S(_N)2 reaction. Aprotic polar solvents like DMF or DMSO often accelerate the reaction but can be difficult to remove at scale.[4]

Workflow: Troubleshooting Low Amination Yield

G start Low Conversion in Amination Reaction check_stoich Verify Stoichiometry (Is aminating agent in excess?) start->check_stoich check_temp Analyze Temperature Profile (Is it too high, causing elimination?) check_stoich->check_temp No sol_stoich Action: Increase excess of aminating agent. check_stoich->sol_stoich Yes check_hydrolysis Test for Hydrolysis (Is pH too basic? Reaction too long?) check_temp->check_hydrolysis No sol_temp Action: Lower reaction temp. Consider alternative base. check_temp->sol_temp Yes check_mixing Evaluate Mixing Efficiency (Are there dead spots in the reactor?) check_hydrolysis->check_mixing No sol_hydrolysis Action: Reduce reaction time. Use non-aqueous conditions if possible. check_hydrolysis->sol_hydrolysis Yes sol_mixing Action: Improve agitation. Check impeller design. check_mixing->sol_mixing Yes

Caption: Troubleshooting decision tree for low amination yield.

Q3: The Fischer esterification of 8-aminooctanoic acid is inefficient, with yields below 85%. How can this be improved for large-scale batches?

Answer: Fischer esterification is a classic equilibrium-limited reaction. To achieve high yields, especially at scale, you must actively shift the equilibrium toward the product.[5]

Optimization Strategies:

  • Use Excess Alcohol: Employing ethanol as the limiting reagent is impractical. Instead, use a large excess of ethanol, which also serves as the solvent. This shifts the equilibrium to favor the formation of the ethyl ester according to Le Chatelier's principle.[5]

  • Efficient Water Removal: The water produced during the reaction will drive the equilibrium backward via hydrolysis. On a large scale, a Dean-Stark apparatus is essential to continuously remove water as it forms, pulling the reaction to completion.

  • Catalyst Choice and Loading: Sulfuric acid is a common and effective catalyst.[5] Ensure catalytic amounts are used; excessive acid can lead to charring and side reactions at reflux temperatures. For sensitive substrates, solid acid catalysts (e.g., Amberlyst-15) can be used, which simplifies removal (filtration) compared to quenching and neutralizing a liquid acid.

  • Temperature Control: The reaction should be run at the reflux temperature of the ethanol-water azeotrope to ensure efficient water removal.[5]

Q4: After workup, my crude product contains inorganic salts that clog filters. During distillation, the product turns dark brown. What are the causes and solutions?

Answer: These are classic challenges of scaling up purification.

1. Salt Removal:

  • Problem: After quenching the reaction, salts (e.g., sodium sulfate, potassium chloride) precipitate.[4] At high concentrations, these form fine slurries that blind filter media.

  • Solution: Before filtration, dilute the mixture with an appropriate solvent to reduce viscosity and dissolve any product trapped in the salt cake. Perform a series of washes with deionized water to ensure complete salt removal. For very fine precipitates, a filter aid like Celite can be used to build a porous cake on the filter, preventing clogging.[7]

2. Discoloration During Distillation:

  • Problem: Thermal decomposition. This compound, like many amino esters, can be thermally sensitive. High temperatures, prolonged residence time in the reboiler, or the presence of acidic/basic impurities can catalyze degradation, leading to discoloration and yield loss.

  • Solution: Use high-vacuum fractional distillation to lower the boiling point.[6] A thin-film or wiped-film evaporator is ideal for large-scale, continuous distillation of heat-sensitive materials as it minimizes residence time at high temperatures. Ensure all acidic or basic residues from the workup are completely removed before distillation.

Section 3: Recommended Protocol & Workflow

This section provides a generalized, scalable protocol based on the synthesis of Ethyl 8-bromooctanoate followed by amination, a robust and adaptable route.

Experimental Protocol: Two-Step Synthesis of this compound

Part 1: Fischer Esterification of 8-Bromooctanoic Acid

  • Reactor Setup: Charge a glass-lined reactor with 8-bromooctanoic acid (1.0 eq) and absolute ethanol (10-15 vol). Begin agitation.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05-0.1 eq) to the mixture, monitoring for a slight exotherm.[5]

  • Reaction: Heat the mixture to reflux (approx. 78-82°C) and begin collecting water using a Dean-Stark trap. Monitor the reaction progress by GC until the starting acid is <1%.

  • Work-up: Cool the reactor to room temperature. Transfer the mixture to a separation vessel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess ethanol under reduced pressure to yield crude ethyl 8-bromooctanoate.[5]

Part 2: Amination of Ethyl 8-bromooctanoate

  • Reactor Setup: Charge the reactor with the crude ethyl 8-bromooctanoate and an appropriate solvent (e.g., ethanol or DMF).

  • Reagent Addition: Add a solution of the aminating agent (e.g., a concentrated aqueous solution of ammonia, ~10 eq) dropwise, maintaining the temperature below 30°C.

  • Reaction: Heat the reaction to 50-60°C and hold until GC analysis shows complete consumption of the starting bromide.

  • Work-up and Purification: Cool the reaction and remove the solvent under vacuum. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ammonia and salts. Dry the organic layer and concentrate. The crude this compound can then be purified by vacuum distillation.[6]

Overall Production Workflow

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis & Purification start 8-Bromooctanoic Acid + Ethanol esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) start->esterification workup1 Aqueous Work-up (Wash & Dry) esterification->workup1 intermediate Crude Ethyl 8-Bromooctanoate workup1->intermediate amination Amination Reaction (e.g., with NH₃) intermediate->amination workup2 Aqueous Work-up (Salt Removal) amination->workup2 distillation High-Vacuum Distillation workup2->distillation product Pure Ethyl 8-Aminooctanoate distillation->product

Caption: Scalable workflow for this compound production.

References

  • CN118324649A - Preparation method of 8-amino octanoic acid - Google Patents.
  • US6916947B2 - Method of producing amino carboxylic acids - Google Patents.
  • Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Available at: [Link]

  • CN115557846B - Synthesis method of 8-aminocaprylic acid - Google Patents.
  • CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents.
  • EP3672935A1 - Process for purifying long chain amino acids - Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Homobifunctional Crosslinkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent stabilization of molecular interactions is a cornerstone of discovery. Homobifunctional crosslinkers—reagents featuring two identical reactive groups—are fundamental tools for elucidating protein-protein interactions, assembling antibody-drug conjugates (ADCs), and immobilizing proteins to surfaces.[1] Their symmetrical nature allows for a direct, single-step approach to linking molecules that possess common functional groups, such as the primary amines found on lysine residues.[1]

However, the apparent simplicity of these reagents belies a depth of chemical diversity that dictates their utility in specific applications. The choice of reactive group, the length and character of the spacer arm, and the solubility of the crosslinker are critical parameters that must be carefully considered to achieve desired experimental outcomes. Misapplication can lead to a heterogeneous mixture of conjugates, including undesirable intra-molecular crosslinks and high-molecular-weight polymers, which can compromise biological activity and complicate analysis.[1]

This guide provides an in-depth comparative analysis of common homobifunctional crosslinkers. Moving beyond a simple catalog of reagents, we will explore the causal relationships between crosslinker structure and experimental design, provide field-proven protocols, and offer insights to empower you to select and implement the optimal crosslinking strategy for your research goals.

Classification and Comparative Analysis of Homobifunctional Crosslinkers

The efficacy of a homobifunctional crosslinker is defined by three core components: the reactive groups, the spacer arm, and its overall solubility. Understanding the interplay of these features is paramount for experimental success.

Amine-Reactive Crosslinkers: The Workhorses of Bioconjugation

The most prevalent class of homobifunctional crosslinkers targets primary amines (–NH₂), which are abundant on the N-terminus of polypeptides and the side chains of lysine residues.[2] Their location on the exterior of native protein structures makes them readily accessible for conjugation.[2]

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used amine-reactive crosslinkers, valued for their ability to form stable amide bonds under mild, physiological pH conditions (typically pH 7.2-9.0).[3][4] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the ester, releasing N-hydroxysuccinimide.[5] A critical consideration is the competition between this desired reaction and hydrolysis of the NHS ester, which is accelerated at higher pH.[4]

  • Imidoesters: Imidoesters also react with primary amines but form amidine bonds.[6] A key feature of this linkage is that it is protonated at physiological pH, thus preserving the positive charge of the original amine group.[6][7] This can be advantageous for maintaining the native isoelectric point (pI) and conformation of a protein.[6][7] However, imidoester reactions are most efficient at a more alkaline pH (8-10) and the resulting amidine bonds can be reversible at high pH.[6][7]

  • Aldehydes (Glutaraldehyde): Glutaraldehyde is an aggressive crosslinking agent that reacts with amines and other nucleophilic groups.[2][8] Its reaction mechanism is complex, involving the formation of Schiff bases and subsequent polymerization, leading to highly stable, but often heterogeneous, crosslinked products.[9][10][11] While its efficiency makes it useful for applications like tissue fixation, the potential for creating high-molecular-weight aggregates requires careful control in protein-protein interaction studies.[1][9]

The Spacer Arm: More Than Just a Ruler

The spacer arm dictates the distance between the two conjugated molecules. Its length and chemical nature are critical design elements.

  • Length: Spacer arm lengths are typically measured in Ångstroms (Å). Shorter arms (e.g., Disuccinimidyl glutarate, DSG; 7.7 Å) are suitable for capturing interactions where molecules are in very close proximity, while longer arms (e.g., Disuccinimidyl suberate, DSS; 11.4 Å) can bridge greater distances and overcome potential steric hindrance.[12][13][14]

  • Cleavability: Crosslinks can be permanent (non-cleavable) or reversible (cleavable).

    • Non-cleavable linkers (e.g., DSS, BS³) form highly stable bonds, which are ideal for applications requiring long-term stability, such as in antibody-drug conjugates where premature drug release must be avoided.[1][15][16]

    • Cleavable linkers (e.g., DTBP, which contains a disulfide bond) incorporate a bond that can be broken under specific conditions, such as with the addition of a reducing agent.[17][18] This feature is invaluable for applications where the interacting partners need to be separated for subsequent analysis, for instance, identifying crosslinked proteins by mass spectrometry.

  • Solubility and Membrane Permeability: The hydrophobicity of the crosslinker determines its solubility and ability to cross cell membranes.

    • Water-insoluble crosslinkers like DSS are hydrophobic and membrane-permeable, making them the reagent of choice for crosslinking intracellular proteins.[19][20][21] They must first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction.[20]

    • Water-soluble crosslinkers such as BS³ (the sulfonated analog of DSS) are hydrophilic and membrane-impermeable.[19][20][21] This property is exploited to specifically label and crosslink proteins on the cell surface, as the reagent cannot enter the cell.[17][20]

Comparative Data Table

The table below summarizes the properties of several common homobifunctional crosslinkers to facilitate selection.

Crosslinker NameAbbreviationReactive GroupTarget Functional GroupSpacer Arm Length (Å)Cleavable?Water-Soluble / Membrane Permeable?
Disuccinimidyl SuberateDSSNHS EsterPrimary Amines11.4NoNo / Yes
Bis(sulfosuccinimidyl) SuberateBS³Sulfo-NHS EsterPrimary Amines11.4NoYes / No
Disuccinimidyl GlutarateDSGNHS EsterPrimary Amines7.7NoNo / Yes
Ethylene Glycol bis(succinimidyl succinate)EGSNHS EsterPrimary Amines16.1NoNo / Yes
Dimethyl AdipimidateDMAImidoesterPrimary Amines8.6NoYes / Yes
Dithiobis(succinimidyl propionate)DSPNHS EsterPrimary Amines12.0Yes (Disulfide)No / Yes
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSPSulfo-NHS EsterPrimary Amines12.0Yes (Disulfide)Yes / No
Dithiobis(propionimidate)DTBPImidoesterPrimary Amines11.9Yes (Disulfide)Yes / Yes

Experimental Workflows and Protocols

The successful application of homobifunctional crosslinkers relies on robust and well-controlled experimental protocols. Here, we detail two common workflows, explaining the rationale behind each step.

Workflow 1: Intracellular Protein Crosslinking using DSS

This workflow is designed to capture protein-protein interactions within their native cellular environment. The choice of DSS is critical here due to its ability to permeate the cell membrane.[20]

DSS_Workflow cluster_prep Cell Preparation cluster_crosslink Crosslinking Reaction cluster_analysis Quenching & Analysis A 1. Harvest & Wash Cells (e.g., in ice-cold PBS) B 2. Resuspend Cells (~25 x 10^6 cells/mL in PBS, pH 8.0) A->B Remove amine-containing media D 4. Add DSS to Cells (Final conc. 1-5 mM) B->D C 3. Prepare fresh DSS (e.g., 25 mM in dry DMSO) C->D Immediate use is critical E 5. Incubate (30 min at room temp.) D->E F 6. Quench Reaction (Add Tris to 10-20 mM) E->F G 7. Incubate (15 min at room temp.) F->G Stops further crosslinking H 8. Cell Lysis & Downstream Analysis (e.g., Immunoprecipitation, SDS-PAGE) G->H

Caption: Workflow for in vivo intracellular protein crosslinking with DSS.

Detailed Protocol: Intracellular Crosslinking with DSS

This protocol is a self-validating system; a non-crosslinked control (omitting DSS) should always be run in parallel to distinguish crosslinked complexes from non-specific associations.

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold, amine-free buffer like Phosphate-Buffered Saline (PBS) at pH 8.0.[20] Causality: This step is crucial to remove any primary amine-containing components from the culture media (e.g., Tris, glycine, amino acids) that would compete with the target proteins for reaction with the crosslinker.[22]

    • Resuspend the cell pellet in PBS (pH 8.0) to a concentration of approximately 25 x 10⁶ cells/mL.[20]

  • DSS Preparation:

    • Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[20][23]

    • Immediately before use, dissolve DSS in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 25 mM).[23][24] Causality: DSS is not soluble in aqueous buffers and hydrolyzes rapidly. Preparing a fresh stock in a dry solvent and adding it directly to the cell suspension ensures maximal reactivity.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[20] Gently mix immediately.

    • Incubate the reaction for 30 minutes at room temperature.[20] Causality: The incubation time and temperature are a balance. Longer times or higher temperatures can increase crosslinking efficiency but also risk denaturing proteins or capturing non-physiological interactions. This step often requires optimization for specific systems.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl pH 7.5, to a final concentration of 10-50 mM.[20][22][24]

    • Incubate for an additional 15 minutes at room temperature.[20][22] Causality: The primary amines in Tris will react with any excess, unreacted DSS, preventing further and potentially non-specific crosslinking during subsequent cell lysis and analysis steps.[24]

  • Purification and Analysis:

    • The cells can now be pelleted and lysed according to standard protocols.

    • The crosslinked protein complexes in the lysate can be analyzed by various methods, such as immunoprecipitation followed by SDS-PAGE and Western blotting, or mass spectrometry.[24]

Workflow 2: Amine-Reactive Crosslinker Mechanism

Understanding the reaction chemistry is key to troubleshooting and optimizing protocols. The diagram below illustrates the fundamental reaction of an NHS-ester crosslinker with primary amines on two separate protein molecules.

Caption: Reaction mechanism of an NHS-ester crosslinker (DSS) with primary amines.

Applications in Research and Drug Development

The choice of homobifunctional crosslinker is dictated by the scientific question being asked.

  • Mapping Protein-Protein Interactions (PPIs): Crosslinking is a powerful tool to "freeze" transient or weak interactions, allowing for their capture and subsequent identification.[17][19] For studying interactions in their native cellular context, membrane-permeable crosslinkers like DSS are used (in vivo crosslinking).[17] For purified protein complexes, either water-soluble (BS³) or insoluble (DSS) reagents can be effective.[25] The use of cleavable crosslinkers can greatly simplify the identification of crosslinked peptides by mass spectrometry.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody.[] The stability of this linker is paramount. Non-cleavable homobifunctional crosslinkers are often used to create stable thioether or amide bonds that resist degradation in the bloodstream, ensuring the payload is only released after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome.[16][][27]

  • Protein Immobilization: Crosslinkers are used to covalently attach proteins, such as antibodies or enzymes, to solid supports for applications like ELISA, biosensors, or affinity chromatography.[6] Imidoesters are sometimes chosen for this purpose as they preserve the protein's native charge, which can be important for maintaining its activity.[7]

Conclusion

Homobifunctional crosslinkers, while simple in their design, offer a sophisticated toolkit for covalently linking proteins and other biomolecules. A successful crosslinking experiment is not merely the result of following a protocol but is born from a rational design process. By carefully considering the target functional groups, the required distance between molecules, the necessity for cleavability, and the environment of the reaction, researchers can harness the power of these reagents to stabilize complexes, create novel bioconjugates, and gain deeper insights into complex biological systems. The experimental data and protocols provided herein serve as a foundation for developing a robust and optimized crosslinking strategy tailored to your specific research needs.

References

  • Analyzing Protein-Protein Interaction by using Crosslinking Methods. Longdom Publishing SL. [Link]

  • What Are the Specific Steps for DSS Protein Crosslinking?. MtoZ Biolabs. [Link]

  • Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters. PubMed. [Link]

  • Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. PMC - NIH. [Link]

  • Glutaraldehyde Fixative ; Definition, Properties, Mechanism, Application, Histology. [Link]

  • Homobifunctional Crosslinkers. Creative Biolabs. [Link]

  • DSS Crosslinking Protocol. ResearchGate. [Link]

  • A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. PMC - PubMed Central. [Link]

  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

  • Reliable identification of protein-protein interactions by crosslinking mass spectrometry. [Link]

  • Protein Cross-Linkers. G-Biosciences. [Link]

  • Insights on Chemical Crosslinking Strategies for Proteins. PMC - NIH. [Link]

  • HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. [Link]

  • Full article: Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. ResearchGate. [Link]

  • Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. PubMed. [Link]

  • DSS and BS Crosslinkers. Interchim. [Link]

Sources

A Comparative Guide to the Catalytic Synthesis of Ethyl 8-Aminooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. Ethyl 8-aminooctanoate, a versatile building block, is no exception. Its synthesis, however, presents a choice of catalytic pathways, each with distinct advantages and drawbacks. This guide provides an in-depth, objective comparison of the primary catalytic methods for synthesizing this compound, supported by available experimental data and field-proven insights to inform your selection of the optimal synthetic route.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a terminal primary amine and an ethyl ester. This structure makes it a valuable precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals, polymers, and other specialty chemicals. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide will focus on two predominant catalytic strategies: the reduction of ethyl 8-azidooctanoate and the reductive amination of ethyl 8-oxooctanoate.

Catalytic Reduction of Ethyl 8-Azidooctanoate: A High-Yielding Pathway

A common and effective route to this compound involves the synthesis of an azide precursor, ethyl 8-azidooctanoate, followed by its reduction. The azide can be prepared from the corresponding bromide, ethyl 8-bromooctanoate, via nucleophilic substitution. The subsequent reduction of the azide to the primary amine can be achieved through several catalytic methods.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed, clean, and often high-yielding method for azide reduction. The reaction proceeds with the use of a heterogeneous catalyst and a hydrogen source, typically hydrogen gas.

  • Raney Nickel: As a non-precious metal catalyst, Raney Nickel offers a more cost-effective alternative to palladium.[4] It is a highly active hydrogenation catalyst, though it may require higher pressures and temperatures compared to Pd/C.[5] Its pyrophoric nature necessitates careful handling.[4]

Staudinger Reduction

The Staudinger reaction provides a mild and highly chemoselective alternative to catalytic hydrogenation for the reduction of azides.[6][7] This method involves the reaction of the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane intermediate to yield the amine and a phosphine oxide byproduct.[8]

A key advantage of the Staudinger reduction is its exceptional tolerance for a wide range of functional groups that might be sensitive to the conditions of catalytic hydrogenation. The reaction generally proceeds in high yield.[6] However, a significant drawback is the formation of a stoichiometric amount of phosphine oxide byproduct, which must be separated from the desired amine product.

Reductive Amination of Ethyl 8-Oxooctanoate: A Convergent Approach

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[9] This one-pot reaction combines a carbonyl compound and an amine with a reducing agent, proceeding through an imine intermediate. For the synthesis of this compound, this would involve the reaction of ethyl 8-oxooctanoate with an ammonia source, followed by in-situ reduction.

Noble Metal Catalysts
  • Iridium-Based Catalysts: Iridium complexes have emerged as highly effective catalysts for direct reductive amination, often operating under mild conditions with broad functional group tolerance.[10][11][12][13] They can be particularly advantageous for challenging substrates.

  • Palladium-Based Catalysts: Palladium catalysts, such as Pd/C, are also effective for the reduction of the imine intermediate formed during reductive amination.

Non-Precious Metal Catalysts
  • Raney Nickel: As in catalytic hydrogenation, Raney Nickel is a cost-effective and active catalyst for reductive amination.[4]

Biocatalysis

The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of amines.[14] A biocatalytic approach could involve the conversion of ethyl 8-oxooctanoate to this compound using an appropriate enzyme. This method offers the potential for high enantioselectivity if a chiral product is desired and operates under mild, aqueous conditions. However, enzyme stability, substrate scope, and cost can be limiting factors.

Comparative Analysis of Catalytic Efficacy

The choice of catalyst will depend on several factors, including the desired scale of the reaction, cost considerations, available equipment, and the presence of other functional groups in the starting material.

Catalytic SystemPrecursorTypical YieldAdvantagesDisadvantages
Pd/C, H₂ Ethyl 8-azidooctanoateHighClean reaction (N₂ byproduct), high activity, recyclable catalyst.[1][3]Potential for lack of chemoselectivity with other reducible groups, requires H₂ gas.
Raney Nickel, H₂ Ethyl 8-azidooctanoateHighCost-effective compared to precious metals.[4]Pyrophoric, may require harsher conditions.[4]
Staudinger Reduction Ethyl 8-azidooctanoateVery HighMild conditions, excellent chemoselectivity.[6][7]Stoichiometric phosphine oxide byproduct requires separation.
Iridium Catalysts Ethyl 8-oxooctanoateHighHigh activity, broad functional group tolerance, mild conditions.[10][11]Higher cost of catalyst.
Biocatalysis Ethyl 8-oxooctanoateVariableGreen and sustainable, high selectivity, mild aqueous conditions.[14]Enzyme stability and cost can be limitations.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl 8-Azidooctanoate using Pd/C
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve ethyl 8-azidooctanoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., balloon pressure or higher in a Parr shaker) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Staudinger Reduction of Ethyl 8-Azidooctanoate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 8-azidooctanoate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add triphenylphosphine (1.05 eq) portion-wise to the stirred solution at room temperature. Evolution of nitrogen gas should be observed.

  • Reaction: Stir the reaction mixture at room temperature until the evolution of nitrogen ceases and TLC analysis indicates complete consumption of the azide.

  • Hydrolysis: Add water to the reaction mixture and continue stirring for several hours or until the iminophosphorane intermediate is fully hydrolyzed to the amine (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. The residue will contain the desired amine and triphenylphosphine oxide.

  • Purification: Purify the crude product by acid-base extraction or column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

Visualizing the Synthetic Pathways

SynthesisPathways cluster_0 Route 1: Azide Reduction cluster_1 Catalysts cluster_2 Route 2: Reductive Amination cluster_3 Catalytic Systems A Ethyl 8-bromooctanoate B Ethyl 8-azidooctanoate A->B NaN₃ C This compound B->C Catalytic Reduction D Pd/C, H₂ E Raney Ni, H₂ F PPh₃, H₂O G Ethyl 8-oxooctanoate H This compound G->H NH₃, [H] I Iridium Catalyst J Biocatalyst

Caption: Synthetic routes to this compound.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through multiple catalytic routes.

  • For high-yield, clean, and scalable production , the catalytic hydrogenation of ethyl 8-azidooctanoate using Pd/C is a highly recommended method, provided that no other reducible functional groups are present in the molecule.

  • When chemoselectivity is a primary concern due to the presence of sensitive functional groups, the Staudinger reduction offers a reliable, albeit less atom-economical, alternative.

  • Reductive amination presents a more convergent approach, and the use of modern iridium catalysts can provide high efficiency under mild conditions.

  • For a sustainable and green chemistry perspective, biocatalysis holds significant promise, although its practical application may require further development and optimization for this specific substrate.

Ultimately, the optimal choice of catalyst and synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, purity specifications, and environmental considerations. This guide provides the foundational knowledge to make an informed decision.

References

  • Wikipedia. (2023). Staudinger reaction. [Link]

  • National Institutes of Health. (2020). One‐Step Biocatalytic Synthesis of Sustainable Surfactants by Selective Amide Bond Formation. [Link]

  • Grishin, Y. K., et al. (2017). Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. Organic & Biomolecular Chemistry, 15(30), 6384-6387. [Link]

  • ResearchGate. (2017). Reductive Amination Catalyzed by Iridium Complexes Using Carbon Monoxide as a Reducing Agent. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. [Link]

  • MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. [Link]

  • The Royal Society of Chemistry. (2020). Sustainable organophosphorus-catalysed Staudinger reduction. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • ResearchGate. (2019). Synthesis of 8-aminooctanoic acid from oleic acid. [Link]

  • RUA. (2009). Transfer hydrogenation of olefins catalysed by nickel nanoparticles. [Link]

  • ResearchGate. (2020). Hydrogenation of a) 1b, b) 1c, and c) 1d using Pd8‐H2 and Pd/C. [Link]

  • National Institutes of Health. (2006). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. [Link]

  • National Institutes of Health. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. [Link]

  • National Institutes of Health. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. [Link]

  • National Institutes of Health. (2017). Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • MDPI. (2010). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. [Link]

  • Google Patents. (2005).
  • Google Patents. (n.d.).
  • National Institutes of Health. (2014). One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive Amination of Pentiptycene Quinone. [Link]

  • Google Patents. (n.d.).

Sources

A Comparative Guide to the Synthesis of Ethyl 8-Aminooctanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 8-aminooctanoate is a valuable bifunctional molecule, serving as a versatile intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] Its linear C8 backbone, capped by a primary amine at one terminus and an ethyl ester at the other, allows for selective chemical modifications, making it a crucial building block in complex molecular architectures. Notably, its precursor, 8-aminooctanoic acid, is a key intermediate in the synthesis of SNAC (N-(8-[2-hydroxybenzoyl]amino)octanoic acid sodium), a well-known permeation enhancer for oral peptide drug delivery.[2]

The choice of synthetic methodology for this compound can significantly impact yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth comparison between the traditional acid-catalyzed chemical synthesis and a modern, lipase-catalyzed enzymatic approach. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a head-to-head data comparison to empower researchers and process chemists in selecting the optimal route for their specific application.

The Classical Approach: Acid-Catalyzed Fischer Esterification

The most conventional route to this compound is the Fischer-Speier esterification. This method involves the direct reaction of 8-aminooctanoic acid with an excess of ethanol in the presence of a strong acid catalyst.[1]

Mechanism and Rationale

The reaction mechanism hinges on the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., sulfuric acid). This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl oxygen of ethanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ethyl ester product. The reaction is an equilibrium process; therefore, to drive it towards the product side, it is typically conducted under reflux conditions with an excess of the alcohol reactant, which also serves as the solvent, to effectively remove the water byproduct as it forms.[1]

G cluster_0 Chemical Synthesis Workflow A 1. Reactant Mixing 8-Aminooctanoic Acid Ethanol (excess) Acid Catalyst (H₂SO₄) B 2. Reflux Reaction Heat to reflux (approx. 78°C) Drive off water to shift equilibrium A->B Heat C 3. Neutralization & Quenching Cool reaction mixture Neutralize excess acid with base (e.g., NaHCO₃) B->C Cool D 4. Solvent Evaporation Remove excess ethanol under reduced pressure C->D E 5. Extraction & Washing Dissolve residue in organic solvent Wash with brine to remove salts D->E F 6. Drying & Purification Dry organic layer (e.g., Na₂SO₄) Purify by column chromatography or distillation E->F G Final Product This compound F->G

Caption: Workflow for chemical synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Esterification
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-aminooctanoic acid (15.9 g, 0.1 mol).

  • Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL, ~0.036 mol) with continuous stirring.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the flask to room temperature. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst until effervescence ceases.

  • Isolation: Remove the excess ethanol using a rotary evaporator. The resulting residue is then partitioned between ethyl acetate (100 mL) and water (50 mL).

  • Purification: Separate the organic layer, wash it with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Data Summary: Chemical Synthesis
ParameterTypical Value / ConditionRationale & Insights
Catalyst Sulfuric Acid (H₂SO₄)Inexpensive and effective proton source, but corrosive and generates salt waste upon neutralization.[1]
Temperature ~78°C (Reflux)High temperature is required to overcome the activation energy and drive the equilibrium-limited reaction.
Reaction Time 6 - 12 hoursThe reaction is relatively slow and requires extended time to reach satisfactory conversion.
Solvent Ethanol (acts as reactant)Using the reactant as the solvent ensures a large excess, helping to push the equilibrium forward.[1]
Yield 70 - 85%Yields are often moderate due to the reversible nature of the reaction and potential side reactions at high temperatures.[3]
Purity Requires extensive purificationNeutralization salts and unreacted starting material must be removed via extraction and chromatography/distillation.
Environmental Impact HighInvolves strong acids, high energy consumption, and often requires organic solvents for purification.

The Green Alternative: Lipase-Catalyzed Enzymatic Synthesis

Enzymatic synthesis represents a paradigm shift towards greener, more sustainable chemical production.[4] Lipases, a class of hydrolase enzymes, are particularly effective biocatalysts for esterification reactions in non-aqueous environments. They offer high selectivity under mild conditions, significantly reducing energy consumption and byproduct formation.[5]

Mechanism and Rationale

Lipase-catalyzed esterification proceeds via a "Ping-Pong Bi-Bi" mechanism. The reaction occurs in the enzyme's active site, which typically features a catalytic triad (e.g., Ser-His-Asp). First, the carboxylic acid (8-aminooctanoic acid) acylates the serine residue in the active site, releasing a molecule of water. This forms a covalent acyl-enzyme intermediate. In the second step, the alcohol (ethanol) enters the active site and deacylates the intermediate through nucleophilic attack, releasing the final ester product and regenerating the free enzyme for the next catalytic cycle. The use of immobilized enzymes, such as Novozym® 435 (Candida antarctica Lipase B immobilized on acrylic resin), is preferred as it simplifies catalyst recovery and reuse, enhancing process economics.[6]

G cluster_1 Enzymatic Synthesis Workflow A 1. Reactant Mixing 8-Aminooctanoic Acid Ethanol Organic Solvent (e.g., Heptane) B 2. Enzyme Addition Add Immobilized Lipase (e.g., Novozym® 435) A->B C 3. Incubation Gentle agitation at moderate temp (40-60°C) Water removal (e.g., molecular sieves) B->C Incubate D 4. Enzyme Recovery Filter the reaction mixture to recover the immobilized enzyme for reuse C->D Reaction Complete E 5. Solvent Evaporation Remove solvent under reduced pressure D->E Filtrate F Final Product This compound E->F

Caption: Workflow for enzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Esterification
  • Setup: In a 100 mL screw-capped flask, combine 8-aminooctanoic acid (7.95 g, 0.05 mol) and ethanol (2.76 g, 0.06 mol, 1.2 equivalents).

  • Solvent & Enzyme: Add an organic solvent such as n-heptane (40 mL) to solubilize the substrates and reduce viscosity. Add immobilized Candida antarctica Lipase B (Novozym® 435) (0.8 g, ~10% by weight of the limiting reactant).

  • Water Removal: Add activated 3Å molecular sieves (4 g) to the mixture to sequester the water produced during the reaction, thereby driving the equilibrium towards ester formation.

  • Reaction: Seal the flask and place it in an orbital shaker incubator at 50°C with gentle agitation (150-200 rpm) for 24-48 hours. Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction reaches maximum conversion, simply filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

  • Isolation: The filtrate, containing the product and unreacted substrates in the solvent, is concentrated on a rotary evaporator to yield this compound. The product is often of high purity and may not require further purification.

Data Summary: Enzymatic Synthesis
ParameterTypical Value / ConditionRationale & Insights
Catalyst Immobilized Lipase (e.g., Novozym® 435)Highly selective, operates under mild conditions, and is reusable, but has a higher initial cost than acid catalysts.
Temperature 40 - 60°COptimal temperature balances enzyme activity with stability. Higher temperatures can lead to enzyme denaturation.[7]
Reaction Time 24 - 72 hoursEnzymatic reactions are often slower than high-temperature chemical reactions.
Solvent Non-polar organic solvent (e.g., Heptane)Prevents enzyme denaturation and can improve substrate solubility. Solvent-free systems are also possible.[8][9]
Yield > 95%High yields are achievable by effectively removing water, which shifts the thermodynamic equilibrium.
Purity High (>98%)The high selectivity of the enzyme minimizes side reactions, often yielding a product pure enough for use without further steps.[5]
Environmental Impact LowBiodegradable catalyst, lower energy consumption, minimal waste generation, and use of greener solvents.[5]

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis

The choice between these two distinct methodologies depends on a careful evaluation of project priorities, including scale, cost, purity requirements, and sustainability goals.

G cluster_0 Chemical Route (Fischer Esterification) cluster_1 Enzymatic Route (Lipase-Catalyzed) A 8-Aminooctanoic Acid + Ethanol B This compound + H₂O A->B H₂SO₄, Reflux (High Energy, Non-selective) C 8-Aminooctanoic Acid + Ethanol D This compound + H₂O C->D Lipase, ~50°C (Low Energy, Highly Selective)

Caption: Reaction pathways for chemical vs. enzymatic synthesis.

Comparative Analysis Table
FeatureChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Yield & Purity Moderate yield (70-85%), requires extensive purification.[3]High yield (>95%), often high purity without further purification.[5][6]
Reaction Conditions Harsh: High temperature (~78°C), strong acid.Mild: Low temperature (40-60°C), neutral pH.[5]
Selectivity Low: Risk of side reactions (e.g., dehydration, polymerization).High: Enzyme's active site provides excellent chemo- and regioselectivity.[5]
Catalyst Inexpensive (H₂SO₄), but single-use and corrosive.Higher initial cost, but reusable over multiple cycles.
Environmental Impact High energy use, corrosive reagents, salt waste, solvent for purification.Low energy use, biodegradable catalyst, minimal waste ("Green Chemistry").[4]
Scalability & Cost Well-established and inexpensive for large scale, but waste treatment adds cost.Higher initial catalyst cost may be a barrier, but reusability and reduced downstream processing can make it cost-effective at scale.[8]
Operational Simplicity Requires careful handling of strong acids and purification steps.Simpler workup (filtration), but requires control of enzyme-specific parameters (e.g., water activity).

Conclusion and Recommendation

Both chemical and enzymatic methods provide viable pathways to this compound. The classical Fischer esterification is a robust, well-understood process favored for its low-cost reagents and straightforward setup. However, it is hampered by moderate yields, harsh reaction conditions, and a significant environmental footprint due to high energy consumption and waste generation.

In contrast, lipase-catalyzed synthesis emerges as a superior alternative aligned with the principles of green chemistry.[5] It offers excellent yields and purity under mild conditions, drastically reducing the environmental impact and simplifying product purification. While the initial investment in the biocatalyst is higher, its reusability and the elimination of costly purification and waste treatment steps can render it economically competitive, particularly for producing high-purity material required in pharmaceutical and specialty chemical applications.

For researchers and drug development professionals, the enzymatic route is highly recommended when high purity is paramount and sustainability is a key consideration. For large-scale industrial production where initial cost is the primary driver and extensive purification infrastructure is already in place, the chemical route may still be considered, though the long-term operational and environmental costs should be carefully weighed. The continued development of more robust and cost-effective biocatalysts will undoubtedly further shift the balance in favor of enzymatic synthesis in the years to come.

References

  • ResearchGate. Solvent-free reactions as Green Chemistry procedures for the synthesis of cosmetic fatty esters | Request PDF. [Online] Available at: [Link]

  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Online] Available at: [Link]

  • Lab Manager. New Catalysts Enable Greener Ester Synthesis. [Online] Available at: [Link]

  • ResearchGate. Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals | Request PDF. [Online] Available at: [Link]

  • Google Patents. Process for preparing amino acid esters and their acid addition salts.
  • Lund University Research Portal. Lipase-catalyzed production of structured triacylglycerols. [Online] Available at: [Link]

  • EPrints USM. ESTERIFICATION OF ETHANOL AND ACETIC ACID CATALYSED BY IMMOBILIZED Candida rugosa LIPASE. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435. [Online] Available at: [Link]

Sources

A Comparative Guide to the Validation of Ethyl 8-Aminooctanoate Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, the rigorous validation of product purity is paramount to ensure the safety, efficacy, and reproducibility of the final product. Ethyl 8-aminooctanoate, a key building block in the synthesis of various organic molecules, requires precise purity assessment. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.

The Critical Role of Purity in Synthesis and Development

This compound serves as a versatile precursor in the development of novel compounds.[1] Its bifunctional nature, possessing both a primary amine and an ester group, allows for a wide range of chemical transformations. However, impurities arising from the synthesis process can significantly impact downstream reactions and the quality of the final product.[2] Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a robust analytical method for purity validation is not just a quality control measure but a critical component of the research and development process.

GC-MS: A Powerful Tool for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components and measures the mass-to-charge ratio of the resulting ions, providing a unique "fingerprint" for each compound. This combination of separation and detection allows for both the quantification of the main component and the identification of impurities.[4]

The Causality Behind Experimental Choices in GC-MS

The selection of GC-MS parameters is crucial for achieving accurate and reliable results. The choice of the GC column, oven temperature program, and MS ionization method are all guided by the physicochemical properties of this compound and its potential impurities. For instance, a non-polar or mid-polar capillary column is typically chosen to achieve good separation of the relatively non-polar ester. The temperature program is optimized to ensure the elution of all components of interest within a reasonable timeframe while maintaining good peak shape. Electron Ionization (EI) is a common choice for generating reproducible mass spectra that can be compared against established libraries like the NIST Mass Spectral Library for impurity identification.[5][6]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two common alternatives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[3]Separation based on polarity, with detection by UV absorbance or other detectors.[7]Quantitative determination based on the integrated signal intensity of NMR-active nuclei relative to a certified internal standard.[8]
Analytes Volatile and thermally stable compounds.[3]A broad range of compounds, including non-volatile and thermally labile ones.[7]Molecules possessing NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P).[8]
Sample Preparation Typically requires dissolution in a volatile solvent. Derivatization may be necessary for some compounds.Usually involves dissolving the sample in the mobile phase.Requires dissolving a precisely weighed sample and internal standard in a deuterated solvent.
Quantitative Analysis Can be quantitative with appropriate calibration standards.The most common quantitative method in the pharmaceutical industry, requiring reference standards for each analyte.[9]A primary ratio method that provides direct quantification without the need for a reference standard of the analyte.[10]
Impurity Profiling Excellent for identifying and quantifying volatile and semi-volatile impurities.A powerful technique for detecting a wide range of impurities, particularly non-volatile ones.[7]Can identify and quantify structurally related and unrelated impurities in a single experiment.
Throughput High throughput can be achieved with modern autosamplers.Generally high throughput.Lower throughput due to longer acquisition times required for high precision.

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general method for the purity validation of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1.0 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1.0 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[11]

  • Ion Source Temperature: 230 °C.[11]

  • Quadrupole Temperature: 150 °C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-400.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

  • Impurities are identified by comparing their mass spectra with reference spectra in a database such as the NIST/EPA/NIH Mass Spectral Library.[5][6]

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Purity integrate->quantify report report quantify->report Final Purity Report

Caption: Workflow for this compound purity validation by GC-MS.

Trustworthiness: A Self-Validating System

The described GC-MS protocol incorporates a self-validating system to ensure the trustworthiness of the results. The use of a well-characterized capillary column and standardized operating conditions provides consistent and reproducible separations. The mass spectrometer acts as a highly specific detector, and the comparison of obtained mass spectra with a comprehensive and curated library like NIST provides a high degree of confidence in impurity identification.[5] Furthermore, the principles of method validation, including specificity, linearity, range, accuracy, and precision, as outlined by regulatory bodies like the ICH, should be applied to fully validate the method for its intended purpose.[12][13][14]

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and reliability of subsequent research and development activities. GC-MS stands out as a powerful and versatile technique for this purpose, offering high sensitivity, selectivity, and the ability to identify unknown impurities. While other techniques like HPLC and qNMR have their merits, the comprehensive information provided by GC-MS makes it an invaluable tool for researchers, scientists, and drug development professionals. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis and the available instrumentation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on validation of analytical procedures: text and methodology. [Link]

  • ASTM International. (2019). D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. [Link]

  • Veolia. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Gomes, F. P., Garcia, P. L., & de Souza, A. C. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(6), 735-748. [Link]

  • ASTM International. (2018). D5769 - 15 Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry. [Link]

  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. Retrieved from [Link]

  • Patel, K. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 114, 1-9.
  • ASTM International. (2022). E3339 - 22 Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids. [Link]

  • Islam, M. F., et al. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4), 364-370. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Takeda, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849. [Link]

  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of separation science, 33(16), 2402–2410. [Link]

  • Qiu, Y., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2888. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST/EPA/NIH EI-MS LIBRARY. Retrieved from [Link]

  • de Sain-van der Velden, M. G. M., et al. (2020). Development and validation of a gas chromatography-mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. Analytical and Bioanalytical Chemistry, 412(23), 5789-5797. [Link]

  • Aroulanda, C., et al. (2003). A New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal. Journal of the American Chemical Society, 125(33), 9942-9943. [Link]

  • Kaspar, H., et al. (2008). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Journal of visualized experiments : JoVE, (21), 937. [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Aminocaprylic acid. Retrieved from [Link]

  • Baum, T., et al. (2005). Method of producing amino carboxylic acids. U.S.
  • de la Cruz, J., et al. (2022). High‐Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities: A Case Study in Oxidative Decarboxylation of Aryl Acetic Acids. Chemistry – A European Journal, 28(41), e202200959. [Link]

  • National Institute of Standards and Technology. (n.d.). Octanoic acid, ethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octanoic acid, ethyl ester. Retrieved from [Link]

Sources

A Comparative Guide to Poly(ester amide)s: Benchmarking Performance Against Leading Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for biomedical and pharmaceutical applications, the quest for materials with tunable properties, excellent biocompatibility, and controlled degradation kinetics is paramount. Poly(ester amide)s (PEAs) have emerged as a highly promising class of materials, ingeniously combining the biodegradability of polyesters with the robust mechanical and thermal properties of polyamides.[1][2] This guide provides a comprehensive performance comparison of PEAs, with a conceptual focus on those derived from amino-ester monomers like ethyl 8-aminooctanoate, against established biodegradable polymers such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA), as well as poly(ε-caprolactone) (PCL).

While specific experimental data for polymers synthesized directly from this compound is not extensively available in the current body of published research, this guide will leverage data from closely related α-amino acid-based PEAs to provide a robust comparative framework. The principles discussed are broadly applicable and offer valuable insights into the performance characteristics that can be anticipated from this class of polymers.

The Poly(ester amide) Advantage: A Synergy of Properties

The unique molecular architecture of PEAs, featuring both ester and amide linkages in the polymer backbone, imparts a desirable combination of properties.[3] The ester bonds provide hydrolysable links, ensuring biodegradability, while the amide groups form strong intermolecular hydrogen bonds.[4] This hydrogen bonding network is the cornerstone of their enhanced thermal stability and mechanical strength compared to conventional aliphatic polyesters.[3][5]

This synergistic effect allows for the fine-tuning of material properties by modulating the ratio of ester to amide groups, the chemical nature of the monomeric building blocks (diols, dicarboxylic acids, and amino acids), and the overall polymer architecture.[2]

Performance Benchmark: PEAs vs. Conventional Biodegradable Polymers

The following sections provide a comparative analysis of the key performance indicators for PEAs against PLA, PLGA, and PCL.

Thermal Properties

The thermal stability of a polymer is critical for processing techniques such as melt extrusion and injection molding, as well as for storage and in vivo performance. PEAs generally exhibit superior thermal stability compared to PLGA.[1][6] The presence of amide bonds, which are more thermally stable than ester bonds, and the intermolecular hydrogen bonding contribute to this enhanced stability.[1]

PropertyPoly(ester amide)s (α-amino acid based)Poly(lactic-co-glycolic acid) (PLGA)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)
Glass Transition Temperature (Tg) 18-20 °C[1]40-60 °C~60 °C~ -60 °C
Melting Temperature (Tm) Varies with composition (e.g., 123.3 °C for a specific PEA)[1]Amorphous150-160 °C58-61 °C
Decomposition Temperature (T5%) ~349-361 °C[6]~323 °C[6]~255 °C[3]Varies
Note: These values are representative and can vary significantly based on molecular weight, copolymer ratio, and specific monomer composition.

The lower glass transition temperature of some PEAs compared to PLGA can be advantageous, leading to greater ductility and flexibility at physiological temperatures.[1]

Mechanical Performance

The mechanical properties of a biodegradable polymer dictate its suitability for load-bearing applications, such as orthopedic fixation devices, as well as its processability into films, fibers, and scaffolds. The hydrogen bonding in PEAs imparts a higher modulus and tensile strength compared to many aliphatic polyesters.[3]

PropertyPoly(ester amide)s (general)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)
Tensile Strength Can be tuned (e.g., 7-8 MPa for a bio-based PEA)[6]50-70 MPaVaries
Elongation at Break Can be very high (e.g., 1380–2166% for a bio-based PEA)[6]VariesVaries
Elastic Modulus Can be tuned (e.g., increases with amide content)[3]3-4 GPaVaries

The ability to tune the mechanical properties of PEAs by altering the hard (amide) and soft (ester) segment content provides a significant advantage in designing materials for specific applications.[3] For instance, increasing the amide content can enhance stiffness and strength for bone tissue engineering scaffolds.

Biodegradation Profile

The degradation of PEAs can proceed through both hydrolytic cleavage of the ester bonds and enzymatic degradation targeting the amide linkages, offering multiple pathways for controlled erosion.[7] This contrasts with polymers like PLA and PLGA, which primarily degrade through non-enzymatic hydrolysis. The degradation rate of PEAs can be tailored by adjusting the hydrophilicity of the polymer backbone and the ratio of ester to amide groups.

Experimental Protocols

Synthesis of α-Amino Acid-Based Poly(ester amide)s via Solution Polycondensation

This protocol describes a general method for synthesizing PEAs, which can be adapted for monomers like this compound.

Materials:

  • α-amino acid-based diester-diamine monomer

  • Diacid chloride (e.g., sebacoyl chloride)

  • Anhydrous organic solvent (e.g., N,N-dimethylformamide, DMF)

  • Base (e.g., triethylamine)

  • Precipitation solvent (e.g., ethanol)

Procedure:

  • Dissolve the diester-diamine monomer in the anhydrous organic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the base to the solution with stirring.

  • Slowly add a solution of the diacid chloride in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like ethanol.

  • Filter and wash the polymer precipitate with the non-solvent to remove unreacted monomers and byproducts.

  • Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Synthesis_Workflow Monomer Diester-Diamine Monomer Reaction Reaction Flask (Inert Atmosphere, Ice Bath) Monomer->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Diacid Diacid Chloride Diacid->Reaction Polymerization Solution Polycondensation (Room Temperature) Reaction->Polymerization Precipitation Precipitation (in Ethanol) Polymerization->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Final_Polymer Purified Poly(ester amide) Drying->Final_Polymer

Figure 1: General workflow for the synthesis of poly(ester amide)s via solution polycondensation.

Characterization of Polymer Properties

Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Performed on a calibrated instrument (e.g., Netzsch Polyma 2014). Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[1]

  • Thermogravimetric Analysis (TGA): Performed on an instrument like a TA Instruments Q500. Samples are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the onset of thermal degradation.[1]

Mechanical Testing:

  • Tensile Testing: Performed on a universal testing machine (e.g., Instron). Dog-bone shaped specimens are stretched at a constant rate until failure to determine tensile strength, elongation at break, and Young's modulus.

Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis cluster_structural Structural Analysis DSC DSC (Tg, Tm, Tc) TGA TGA (Degradation Temp.) Tensile Tensile Testing (Strength, Elongation, Modulus) NMR NMR Spectroscopy (Chemical Structure) GPC GPC/SEC (Molecular Weight) Polymer_Sample Polymer Sample Polymer_Sample->DSC Polymer_Sample->TGA Polymer_Sample->Tensile Polymer_Sample->NMR Polymer_Sample->GPC

Figure 2: Key characterization techniques for evaluating the performance of synthesized polymers.

Conclusion and Future Outlook

Poly(ester amide)s represent a versatile and highly tunable class of biodegradable polymers with significant potential in the biomedical and pharmaceutical fields. Their unique combination of properties, stemming from the presence of both ester and amide linkages, allows for the rational design of materials with tailored thermal, mechanical, and degradation characteristics. While direct experimental data for polymers synthesized from this compound remains to be extensively explored and published, the broader family of α-amino acid-based PEAs demonstrates clear performance advantages over traditional biodegradable polyesters in terms of thermal stability and ductility.

Future research should focus on the systematic synthesis and characterization of PEAs derived from a wider range of amino-ester monomers, including this compound, to build a comprehensive library of materials with well-defined structure-property relationships. Such studies will be instrumental in unlocking the full potential of this promising class of biomaterials for advanced drug delivery systems, tissue engineering scaffolds, and medical devices.

References

  • Thermal Properties of the Synthesized PEAs and PLGA. ResearchGate. Available at: [Link]

  • Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. PubMed. Available at: [Link]

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. ResearchGate. Available at: [Link]

  • Synthesis and characterization of poly(ester amide) from renewable resources through melt polycondensation. Express Polymer Letters. Available at: [Link]

  • Synthesis scheme for the preparation of poly(ester amide)s derived from... ResearchGate. Available at: [Link]

  • BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Available at: [Link]

  • (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s. Georgian Scientists. Available at: [Link]

  • A Novel Family of Biodegradable Poly(ester amide) Elastomers. PMC. Available at: [Link]

  • Novel Biodegradable Functional Amino Acid-Based Poly(ester Amide) Biomaterials: Design, Synthesis, Property and Biomedical Applications. Journal of Fiber Bioengineering and Informatics. Available at: [Link]

  • Biodegradable Polymers: Properties, Applications, and Environmental Impact. MDPI. Available at: [Link]

  • Biodegradable polymers based on renewable resources. V. Synthesis and biodegradation behavior of poly(ester amide)s composed of 1,4:3,6-dianhydro-D-glucitol, ?-amino acid, and aliphatic dicarboxylic acid units. ResearchGate. Available at: [Link]

Sources

The Impact of Linker Length in Bioconjugation: A Comparative Guide to Ethyl 8-aminooctanoate and its Homologs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, particularly in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. This seemingly simple molecular bridge between a biological macromolecule and a payload governs the stability, efficacy, and ultimately, the therapeutic index of the entire construct. This guide provides an in-depth technical assessment of the impact of linker length, with a specific focus on Ethyl 8-aminooctanoate, a linear eight-carbon (C8) amino-terminated linker. We will objectively compare its anticipated performance with shorter and longer alkyl chain alternatives, supported by established principles and illustrative experimental data from analogous systems.

The Balancing Act: Why Linker Length Matters

The ideal linker must navigate a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet labile enough to ensure efficient payload delivery at the target site.[1] Linker length, particularly in the case of simple alkyl chains, directly influences several key physicochemical and biological properties of the bioconjugate:

  • Hydrophobicity and Aggregation: Longer alkyl chains increase the overall hydrophobicity of the bioconjugate. This can be a double-edged sword. While a certain degree of hydrophobicity can aid in cell membrane penetration, excessive hydrophobicity often leads to aggregation, which can result in rapid clearance from circulation, reduced efficacy, and potential immunogenicity.[2]

  • Steric Hindrance: The length of the linker dictates the spatial separation between the antibody and the payload. A shorter linker may "tether" the payload more securely within the steric shield of the antibody, potentially enhancing stability.[3] However, an excessively short linker could sterically hinder the antibody's binding to its target antigen or impede the payload's interaction with its intracellular target.[1]

  • Flexibility and Payload Release: Longer linkers offer greater conformational flexibility, which can be advantageous for allowing the payload to orient itself optimally for target engagement upon release. However, this increased flexibility might also expose the linker to enzymatic or chemical degradation in the plasma, leading to premature payload release.

  • Pharmacokinetics (PK): The overall physicochemical properties influenced by the linker, such as hydrophobicity and aggregation propensity, have a profound impact on the pharmacokinetic profile of the ADC, affecting its circulation half-life and tumor accumulation.[2]

Comparative Analysis: this compound (C8) in Context

Data Presentation: Predicted Performance of Alkyl Chain Linkers
Parameter Short-Chain Linker (e.g., C4) Mid-Chain Linker (this compound - C8) Long-Chain Linker (e.g., C12)
Hydrophobicity LowModerateHigh
Propensity for Aggregation LowModerateHigh
Predicted Plasma Stability HighModerate to HighModerate
Steric Hindrance (Antigen Binding) Potential for HindranceLowVery Low
Flexibility LowModerateHigh
Predicted In Vitro Cytotoxicity Potentially Reduced (due to hindrance)OptimalHigh (assuming no aggregation issues)
Predicted In Vivo Efficacy Moderate (potential for good stability but hindered activity)Potentially High (balanced properties)Variable (risk of rapid clearance due to hydrophobicity)

This table represents predicted trends based on established principles of bioconjugation and ADC design. Actual performance would require experimental validation.

Experimental Protocols for Linker Performance Assessment

To empirically determine the optimal linker length for a specific bioconjugate, a series of well-defined experiments are essential. Here, we provide detailed, self-validating protocols for the key assays.

I. Synthesis of the Drug-Linker Construct

The first step involves the covalent attachment of the linker to the payload. For an amine-terminated linker like this compound, a common approach is to react it with a payload that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

Protocol: NHS-Ester Mediated Conjugation of this compound to a Payload

  • Payload Activation: Dissolve the payload (containing a carboxylic acid group) in a suitable anhydrous organic solvent (e.g., DMF or DMSO). Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling agent (e.g., EDC or DCC). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS-ester activated payload.

  • Linker Conjugation: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. To this solution, add the activated payload solution dropwise while stirring. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the conjugation by LC-MS to confirm the formation of the desired drug-linker construct.

  • Purification: Upon completion, quench the reaction with a small amount of water. Purify the drug-linker construct using flash column chromatography or preparative HPLC to obtain a highly pure product. Characterize the final product by NMR and high-resolution mass spectrometry.

Bioconjugation_Workflow A Purified Drug-Linker C Conjugation Reaction (pH 7.4-8.0) A->C B Antibody B->C D Crude ADC Mixture C->D E Purification (Size-Exclusion Chromatography) D->E F Purified ADC E->F

Sources

The Critical Choice: A Comparative Guide to Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of ADC Success

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[][2] This design allows for the precise delivery of a toxic payload to cancer cells, aiming to maximize efficacy while minimizing the systemic toxicity associated with traditional chemotherapy.[][4] The success of an ADC, however, is not solely dependent on the antibody or the payload; it is critically governed by the chemical linker that connects them.[2][5] This linker is the central engineering component, dictating the ADC's stability in circulation, the mechanism and timing of payload release, and ultimately, its overall therapeutic window.[][6][7][8]

The choice of linker technology is a pivotal decision in ADC development.[5] Linkers are broadly classified into two categories based on their payload release mechanism: cleavable and non-cleavable.[][9] Cleavable linkers are designed to be severed under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells, whereas non-cleavable linkers rely on the complete degradation of the antibody component to liberate the drug.[][9] This guide provides an in-depth, objective comparison of these two fundamental strategies, supported by experimental frameworks, to empower researchers, scientists, and drug development professionals in making informed decisions for next-generation ADC design.

Part 1: Cleavable Linkers - Engineering for Conditional Payload Release

Cleavable linkers are sophisticated molecular constructs designed to remain stable in the bloodstream and then break apart upon encountering specific triggers at the target site.[5][8][10] This conditional release strategy is the most common approach for ADCs currently in clinical development and on the market.[5][6]

Mechanisms of Release: Exploiting Tumor Biology

The genius of cleavable linkers lies in their ability to use the unique properties of tumor cells and their microenvironment as a trigger for activation.[10][11] There are three primary mechanisms:

  • Enzyme-Sensitive (Protease-Cleavable): These are the most prevalent type of cleavable linkers.[6] They incorporate short peptide sequences, such as the well-established valine-citrulline (Val-Cit) dipeptide, that are recognized and cleaved by lysosomal proteases (e.g., Cathepsin B).[][10][11] Since these enzymes are often upregulated and highly active within cancer cells, this provides a tumor-selective release mechanism.[9][12] A prime example is Adcetris® (Brentuximab Vedotin) , which uses a Val-Cit linker to release its potent payload, monomethyl auristatin E (MMAE).[][13]

  • pH-Sensitive (Acid-Labile): These linkers utilize chemical bonds, like hydrazones, that are stable at the physiological pH of blood (~7.4) but hydrolyze and break in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) after the ADC is internalized by the cancer cell.[10][11][14] Mylotarg® (Gemtuzumab Ozogamicin) employs an acid-sensitive hydrazone linker to release its calicheamicin payload.[13]

  • Glutathione-Sensitive (Reductively-Cleavable): This strategy leverages the significant difference in redox potential between the extracellular space and the intracellular environment. These linkers contain a disulfide bond that is stable in the bloodstream but is rapidly reduced and cleaved by the high concentration of glutathione (GSH) inside the cell, releasing the payload.[][11][14]

The "Bystander Effect": A Double-Edged Sword

A key feature of many ADCs with cleavable linkers is their ability to induce a "bystander effect".[11] Once the payload is released from the antibody, if it is sufficiently membrane-permeable, it can diffuse out of the targeted, antigen-positive cancer cell and kill adjacent, antigen-negative tumor cells.[11][15][] This is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.[6] However, this same mechanism can increase the risk of off-target toxicity if the linker is prematurely cleaved in circulation.[6][17]

G cluster_circulation Systemic Circulation (pH 7.4) cluster_effect Cytotoxic Effect ADC_stable Stable ADC ADC_bound ADC_bound ADC_stable->ADC_bound Target_kill Target Cell Killing Bystander_kill Bystander Cell Killing Internalization Internalization ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Enzyme Enzyme Lysosome->Enzyme pH pH Lysosome->pH GSH GSH Lysosome->GSH Payload_release Payload_release Enzyme->Payload_release pH->Payload_release GSH->Payload_release Payload_release->Target_kill Payload_release->Bystander_kill (Diffusion)

Caption: Mechanism of action for cleavable linker ADCs.

Part 2: Non-Cleavable Linkers - A Stability-First Approach

In contrast to their cleavable counterparts, non-cleavable linkers form a highly stable, covalent bond between the antibody and the payload.[14] Payload release is not dependent on environmental triggers but rather on the complete proteolytic degradation of the antibody backbone after the ADC has been internalized and trafficked to the lysosome.[6][10][18]

Mechanism of Release: Relying on Antibody Catabolism

The release mechanism for non-cleavable ADCs is a multi-step intracellular process:

  • The ADC binds to its target antigen on the cell surface.

  • The ADC-antigen complex is internalized.

  • The complex is trafficked to the lysosome.

  • Lysosomal proteases completely digest the antibody, breaking it down into amino acids.[10][19]

  • This degradation process liberates the payload, which remains attached to the linker and a single amino acid residue (e.g., lysine or cysteine) from the original conjugation site.[9][10]

The most common non-cleavable linkers are thioether-based, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[][10] This linker is famously used in Kadcyla® (Ado-trastuzumab emtansine, T-DM1) , which targets HER2-positive breast cancer.[][13]

The Released Metabolite and Lack of Bystander Effect

The final active metabolite of a non-cleavable ADC is the "amino acid-linker-payload" complex.[10] This complex is often charged due to the amino acid residue, which typically renders it unable to pass through cell membranes.[15] Consequently, ADCs with non-cleavable linkers generally do not exhibit a bystander effect.[6][15] Their cytotoxic activity is confined to the antigen-positive cell that internalized the ADC. This approach can lead to lower off-target toxicity but may be less effective in heterogeneous tumors.[6][20]

G cluster_circulation Systemic Circulation (pH 7.4) cluster_effect Cytotoxic Effect ADC_stable Highly Stable ADC ADC_bound ADC_bound ADC_stable->ADC_bound Target_kill Target Cell Killing Only (No Bystander Effect) Internalization Internalization ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Degradation Lysosome->Degradation Payload_release Payload_release Degradation->Payload_release Payload_release->Target_kill

Caption: Mechanism of action for non-cleavable linker ADCs.

Part 3: Head-to-Head Comparison - Selecting the Right Tool for the Job

The decision between a cleavable and a non-cleavable linker is not about inherent superiority but about strategic selection based on the specific therapeutic context.[6] Key factors include the biology of the target antigen, the heterogeneity of the tumor, and the properties of the payload.

Comparative Data Summary
FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Enzymatic or chemical cleavage in tumor/cell.[11][20]Proteolytic degradation of the antibody in the lysosome.[10][19][20]
Released Payload Form Typically the unmodified, potent parent drug.[20]Drug attached to the linker and an amino acid residue.[9][10][20]
Plasma Stability Generally lower, with some risk of premature release.[17][20]Generally higher, leading to a more stable ADC in circulation.[10][20]
Bystander Effect High potential, beneficial for heterogeneous tumors.[11][15][20]Low to negligible, as the released payload is less membrane-permeable.[6][15][20]
Potential Off-Target Toxicity Higher potential due to premature release & bystander effect.[6][17][20]Lower potential due to higher stability & limited bystander effect.[10][20]
Ideal Application Heterogeneous tumors; targets with lower internalization rates.[19]Homogeneous tumors; highly potent payloads requiring max stability.[6]
Example Approved ADCs Adcetris® (Val-Cit), Polivy® (Val-Cit), Enhertu® (GGFG).[10][13][21]Kadcyla® (Thioether/SMCC), Blenrep® (Maleimidocaproyl).[10][13]

Part 4: Experimental Evaluation of Linker Performance

A rigorous, multi-faceted experimental approach is essential to validate the performance of a chosen linker technology. The following protocols outline key assays for a comprehensive evaluation.

G cluster_invivo In Vivo Validation Efficacy Efficacy Studies (Tumor Xenograft Model) Toxicity Toxicology Studies (PK/PD & Tolerability) Efficacy->Toxicity Evaluate safety profile ADC_Candidate New ADC Candidate Stability Stability ADC_Candidate->Stability Assess premature release Cytotoxicity Cytotoxicity ADC_Candidate->Cytotoxicity Determine potency Stability->Efficacy Confirm anti-tumor activity Cytotoxicity->Efficacy Confirm anti-tumor activity Bystander Bystander Cytotoxicity->Bystander Evaluate bystander potential Bystander->Efficacy Confirm anti-tumor activity

Caption: Experimental workflow for ADC linker evaluation.

Experimental Protocol 1: In Vitro Plasma Stability Assay

Objective: To quantify the stability of the ADC and the rate of premature payload release in a biologically relevant matrix.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human plasma at 37°C. Include a control ADC with a known stability profile.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, quench the reaction and process the sample to separate the ADC from plasma proteins. This is often done using affinity capture (e.g., Protein A) or size-exclusion chromatography (SEC).

  • Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and any released free payload.

  • Data Interpretation: Plot the percentage of intact ADC over time to determine its plasma half-life. A stable linker will show minimal degradation and payload release over the time course.

Experimental Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency of the ADC against antigen-positive cancer cells.[9][22]

Methodology:

  • Cell Seeding: Plate a cancer cell line known to express the target antigen at a suitable density in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC (same payload and linker but on a non-targeting antibody), and the free payload.

  • Incubation: Treat the cells with the prepared dilutions and incubate for a period that allows for internalization and cell killing (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTS, MTT) or luminescent (e.g., CellTiter-Glo®) assay.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50). A potent ADC will have a low IC50 value. The isotype control should show significantly less activity, confirming target-specific killing.[23]

Experimental Protocol 3: Bystander Killing Assay (Co-culture Model)

Objective: To assess the ability of a cleavable linker ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Line Preparation: Use two cell lines: one that is antigen-positive (Ag+) and another that is antigen-negative (Ag-). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed the Ag+ and Ag- cells together in 96-well plates at a defined ratio (e.g., 1:1 or 1:5).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC (cleavable vs. a non-cleavable control).

  • Incubation: Incubate for 96 hours.

  • Analysis: Use high-content imaging or flow cytometry to quantify the viability of both the Ag+ (non-fluorescent) and Ag- (GFP-positive) populations separately.

  • Data Interpretation: An ADC with a strong bystander effect will show a significant reduction in the viability of the Ag- (GFP-positive) cells, whereas a non-cleavable ADC should have minimal impact on this population.

Conclusion and Future Outlook

The choice between cleavable and non-cleavable linkers is a foundational decision in ADC design, with profound implications for the final therapeutic's efficacy and safety profile. Cleavable linkers offer the potential for high potency and the beneficial bystander effect, making them suitable for heterogeneous tumors, but they require careful engineering to ensure plasma stability.[6][19] Non-cleavable linkers provide superior stability and a potentially wider therapeutic window, making them an excellent choice for highly potent payloads and homogeneous tumors, but their efficacy is strictly dependent on ADC internalization and lysosomal processing.[6][10]

There is no "one-size-fits-all" solution.[6] The optimal linker is uniquely tailored to the specific combination of the target antigen, the cancer type, and the cytotoxic payload. As the field advances, we are seeing the emergence of novel linker technologies, such as dual-payload linkers and externally activated "click-cleavable" linkers, that promise even greater control over payload delivery.[24][25] A deep understanding of the principles laid out in this guide, combined with rigorous experimental validation, will be paramount in harnessing the full potential of these powerful therapeutic modalities.

References

  • Spring, D. et al. Cleavable linkers in antibody–drug conjugates. David Spring's group. [Link]

  • Donaghy, H. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. PMC - NIH. [Link]

  • The Royal Society of Chemistry. (2021-12-22). Chapter 8: Click-cleavable ADC Linkers. [Link]

  • ADC Review. (2019-07-13). A Review of Cleavable Linkers. [Link]

  • Discovery Life Sciences. ADC White Paper: Off-Target Toxicity and Linker Stability. [Link]

  • Lee, C. et al. (2021-06-23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. NIH. [Link]

  • AACR Journals. (2025-04-21). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. [Link]

  • Creative Biolabs. ADC In Vitro Cytotoxicity Evaluation Service. [Link]

  • ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2.... [Link]

  • React4life. (2024-03-05). High-complexity in vitro models for the toxicity assessment of antibody-drug conjugates. [Link]

  • Creative Biolabs. Linkers in Antibody-Drug Conjugates. [Link]

  • Technology Networks. Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]

  • Creative Biolabs. Noncleavable Linkers. [Link]

  • ResearchGate. In vivo efficacy of trastuzumab-ADCs with different linker-payload.... [Link]

  • ResearchGate. Comparative efficacy studies of non-cleavable ADCs. Comparison of in.... [Link]

  • AACR Journals. (2014-10-01). Abstract 4837: Extracellular proteolytic cleavage of peptide-linked antibody-drug conjugates promotes bystander killing of cancer cells. [Link]

  • AxisPharm. (2024-10-03). Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs) – Updated for 2024. [Link]

  • Roots Analysis. Top 9 ADC Linker and Conjugation Technologies Providers. [Link]

  • Frontiers. (2021-06-22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]

  • Sterling Pharma Solutions. (2025-03-25). Stability of ADC linker payloads in sub-cellular fractions. [Link]

Sources

A Senior Application Scientist's Guide to Biocompatibility: Evaluating Ethyl 8-aminooctanoate-Modified Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the interface between a synthetic material and a biological system is a critical juncture that dictates experimental success or failure. Whether designing a cell culture platform, a biosensor, or a medical implant, controlling the surface chemistry at the molecular level is paramount. This guide provides an in-depth evaluation of amine-terminated surfaces, using Ethyl 8-aminooctanoate as a model molecule, and compares their biocompatibility performance against common alternative surface modifications. Our focus is not merely on protocol, but on the causal relationships between surface chemistry and biological response, empowering you to make informed decisions for your application.

The Central Choice: Engineering a Bio-Interactive vs. a Bio-Inert Surface

The first and most critical decision in surface modification is defining the desired biological outcome. Do you require a "blank slate" that resists all biological interaction, or do you need a surface that actively engages with cells to promote adhesion and growth?

  • Bio-Inert (or "Passive") Surfaces: These are designed to repel the non-specific adsorption of proteins, which is the initial event that precedes most cellular interactions. By preventing this protein layer from forming, the surface effectively becomes "invisible" to cells. The gold standard for this is Poly(ethylene glycol) (PEG).

  • Bio-Interactive (or "Active") Surfaces: These surfaces are functionalized with specific chemical groups to encourage and control cellular attachment, spreading, and proliferation. This is often desirable in tissue engineering, regenerative medicine, and for immobilizing specific biomolecules.[1][2]

Amine-terminated surfaces fall squarely into the bio-interactive category. They present a positively charged, hydrophilic interface at physiological pH that directly influences cellular behavior.

Model Molecule: this compound

While a wide variety of molecules can be used to create amine-terminated surfaces, This compound serves as an excellent and straightforward model. Its structure consists of:

  • An eight-carbon alkyl chain : This provides the necessary length for forming an ordered self-assembled monolayer (SAM).

  • A terminal primary amine (-NH2) group : This is the key functional group that defines the surface's biological activity.

  • An ethyl ester group : This end of the molecule is less critical for the surface properties but is part of its chemical identity.

To be used as a surface modification agent, this molecule would typically be derivatized with an anchor group suitable for the chosen substrate, such as a thiol (-SH) for gold surfaces or a silane (-Si(OCH3)3) for glass or silicon oxide surfaces. Although published biocompatibility data specifically for this compound is limited, its performance can be confidently predicted from the vast body of research on analogous short-chain amine-terminated self-assembled monolayers (SAMs).

Comparative Performance Evaluation

The biocompatibility of a surface is not a single property but a collection of responses. Here, we compare amine-terminated surfaces against key alternatives across the most critical performance metrics. The alternatives include:

  • Methyl-terminated (-CH3): A classic hydrophobic surface.

  • Carboxyl-terminated (-COOH): A negatively charged, hydrophilic surface.

  • Hydroxyl-terminated (-OH): A neutral, hydrophilic protein-resistant surface.[3][4]

  • Poly(ethylene glycol) (PEG): The industry benchmark for bio-inert, protein-repellent surfaces.

Metric 1: Non-Specific Protein Adsorption

The Causality: Protein adsorption is the first event that occurs when a material is exposed to biological media. Hydrophobic surfaces like -CH3 readily adsorb proteins to minimize the energetically unfavorable interface with water. Charged surfaces like amine (-NH2) and carboxyl (-COOH) groups can electrostatically attract and bind proteins, which are often charged themselves.[5][6] In contrast, highly hydrophilic and neutrally charged surfaces like PEG and -OH form a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.[4]

Comparative Data Summary:

Surface TerminationPredicted Protein Adsorption LevelMechanism of Interaction
Amine (-NH2) High Electrostatic attraction, hydrogen bonding[5][6]
Methyl (-CH3)HighHydrophobic interactions[6]
Carboxyl (-COOH)HighElectrostatic attraction, hydrogen bonding[6]
Hydroxyl (-OH)LowForms a repulsive hydration layer[3][4][6]
PEGVery LowSteric hindrance from a repulsive hydration layer
Metric 2: Cell Adhesion and Spreading

The Causality: Most anchorage-dependent cells require an adsorbed layer of extracellular matrix (ECM) proteins (like vitronectin and fibronectin) to attach and spread.[6] Therefore, surfaces that adsorb these proteins from the culture serum will promote cell adhesion. Furthermore, amine-terminated surfaces can promote strong cell adhesion through a secondary mechanism: direct electrostatic interaction between the positively charged surface and the negatively charged components of the cell membrane.[7] This can result in enhanced cell attachment even in serum-free conditions.[7][8]

Comparative Data Summary:

Surface TerminationPredicted Cell Adhesion & SpreadingPrimary Adhesion Mechanism
Amine (-NH2) Strong Protein-mediated and direct electrostatic interaction[6][9][10]
Methyl (-CH3)Weak / Poor MorphologyMediated by denatured, non-functional proteins
Carboxyl (-COOH)StrongProtein-mediated interaction[6]
Hydroxyl (-OH)Weak / InhibitedLack of protein adsorption layer[6]
PEGVery Weak / InhibitedLack of protein adsorption layer
Metric 3: Cytotoxicity

The Causality: Cytotoxicity of a modified surface typically arises from two sources: the leaching of toxic molecules into the culture medium or direct cell contact with a toxic material. For SAMs made from simple alkyl chains like this compound, the molecules themselves are generally considered non-toxic. The primary concern is the stability of the monolayer; if the molecules desorb from the surface, they could potentially impact cells.[11][12] Therefore, ensuring the formation of a stable, well-ordered monolayer is a critical, self-validating step in any protocol.

Recommendation: A cytotoxicity assay is a mandatory preliminary check for any new surface modification. Amine-terminated surfaces formed from short-chain alkyls are widely used and generally found to be non-cytotoxic, but this must always be experimentally verified.

Experimental Workflows & Protocols

Trustworthy data is built on robust and well-understood protocols. Here we provide step-by-step methodologies for the key experiments discussed.

Workflow for Evaluating Surface Biocompatibility

The overall process follows a logical progression from surface creation to biological testing.

G cluster_0 1. Surface Preparation cluster_1 2. Surface Characterization cluster_2 3. Biocompatibility Assays A Substrate Cleaning (e.g., Piranha, Plasma) B SAM Formation (Incubation in Amine-Silane or Amine-Thiol Solution) A->B C Rinsing & Drying B->C D Contact Angle (Verify Hydrophilicity) C->D Characterize Monolayer E XPS (Confirm Amine Presence) C->E Characterize Monolayer F AFM (Assess Roughness) C->F Characterize Monolayer G Protein Adsorption (e.g., QCM-D, Ellipsometry) C->G Test Biological Response H Cytotoxicity Assay (e.g., LDH, MTT) C->H Test Biological Response I Cell Adhesion Assay (e.g., Crystal Violet) C->I Test Biological Response

Caption: Workflow for surface modification and biocompatibility testing.

Protocol 1: Formation of an Amine-Terminated SAM on Glass

This protocol uses (3-Aminopropyl)triethoxysilane (APTES) as a representative molecule for modifying glass or silicon oxide surfaces.

Rationale: Silane chemistry is a robust method for covalently attaching molecules to oxide surfaces. The ethoxy groups hydrolyze in the presence of trace water to form silanols, which then condense with hydroxyl groups on the substrate surface, forming stable Si-O-Si bonds.

  • Substrate Cleaning: Immerse glass coverslips in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha is extremely corrosive and reactive) . Rinse extensively with ultrapure water and dry under a stream of nitrogen.

  • Activation: Place cleaned coverslips in a UV/Ozone cleaner for 15 minutes to generate a high density of surface hydroxyl groups.

  • Silanization Solution: Prepare a 1% (v/v) solution of APTES in anhydrous toluene.

  • SAM Formation: Immerse the activated coverslips in the APTES solution and incubate for 1 hour at room temperature.

  • Rinsing: Remove coverslips and rinse sequentially with toluene, ethanol, and ultrapure water to remove physisorbed molecules.

  • Curing: Bake the coated coverslips in an oven at 110°C for 30 minutes to promote covalent bond formation.

  • Characterization: The resulting amine-terminated surface should exhibit a water contact angle of approximately 50-60°.

Protocol 2: Cell Adhesion Assay (Crystal Violet Staining)

Rationale: This colorimetric assay provides a simple, quantitative measure of the number of cells attached to a surface. Crystal violet stains the nuclei of adherent cells, and the amount of extracted dye is proportional to the cell number.

  • Surface Preparation: Place sterile, surface-modified coverslips into the wells of a 24-well tissue culture plate.

  • Cell Seeding: Seed cells (e.g., fibroblasts, 5 x 10⁴ cells/well) onto the coverslips and culture for a defined period (e.g., 4 or 24 hours) in complete medium.

  • Washing: Gently wash the wells twice with Phosphate Buffered Saline (PBS) to remove non-adherent cells.

  • Fixation: Add 1 mL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove fixative, wash with water, and add 0.5 mL of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes.

  • Destaining: Wash away excess stain thoroughly with water until the wash water is clear. Allow to air dry completely.

  • Quantification: Add 1 mL of 10% acetic acid to each well to solubilize the dye. Transfer 100 µL to a 96-well plate and measure the absorbance at 570 nm.

Protocol 3: In Vitro Cytotoxicity Assay (LDH Assay)

Rationale: The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (i.e., when the cell membrane is compromised). Measuring LDH activity in the medium is a direct indicator of cell death.

  • Cell Culture: Seed cells in a 24-well plate containing the test surfaces (and appropriate controls, like tissue culture plastic) and culture for 24 hours.

  • Sample Collection: Carefully collect a 50 µL aliquot of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH Cytotoxicity Assay Kit. In a 96-well plate, add 50 µL of supernatant to 50 µL of the kit's reaction mixture.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of the kit's stop solution.

  • Measurement: Measure the absorbance at 490 nm. Compare the values from the test surfaces to a positive control (cells lysed with detergent) and a negative control (untreated cells) to calculate the percentage of cytotoxicity.

Decision Framework: When to Choose an Amine-Terminated Surface

The choice of surface chemistry must be driven by the intended application. This diagram illustrates the decision-making logic based on the properties we have discussed.

G A What is the primary goal of the surface? B Prevent all biological interaction (e.g., biosensor, blood-contacting device) A->B C Promote or pattern cell adhesion (e.g., tissue culture, implant integration) A->C D Choose a bio-inert surface (e.g., PEG, Zwitterionic) B->D E Choose a bio-interactive surface (e.g., Amine, Carboxyl) C->E F Is subsequent covalent bioconjugation needed? E->F G Yes (e.g., immobilize proteins, DNA) F->G H No (Rely on electrostatic and protein adsorption) F->H I Amine (-NH2) is an excellent choice. Its primary amines are readily available for crosslinking chemistry (e.g., NHS-esters). G->I J Amine (-NH2) or Carboxyl (-COOH) are both suitable choices. H->J

Caption: Decision logic for selecting a surface modification strategy.

Conclusion and Expert Recommendations

This compound and its analogues provide a simple, effective method for creating a bio-interactive surface that robustly promotes cell adhesion. This property is a direct consequence of its terminal amine group, which imparts a positive charge at physiological pH and readily adsorbs key extracellular matrix proteins.

Key Takeaways:

  • Trade-Offs are Inherent: Choosing an amine-terminated surface maximizes cell adhesion but forgoes resistance to non-specific protein adsorption. This is a critical design trade-off.

  • Application is Key: For applications like tissue engineering scaffolds or advanced cell culture platforms where strong cell attachment is the primary goal, amine functionalization is a superior choice over bio-inert coatings like PEG.[1][9]

  • A Platform for Further Functionalization: The primary amine group is a versatile chemical handle. It can be easily used for the covalent immobilization of other molecules, such as growth factors, peptides (e.g., RGD), or DNA, using well-established bioconjugation chemistries.[5][13] This makes amine-terminated surfaces a foundational layer for building more complex, multifunctional bio-interfaces.

Ultimately, the successful engineering of a biomaterial interface relies on a clear understanding of the causal links between molecular surface properties and the desired biological outcome. By leveraging the principles and protocols outlined in this guide, researchers can confidently select, fabricate, and validate the optimal surface for their specific application.

References

  • Cell type specific adhesion to surfaces functionalised by amine plasma polymers. (n.d.).
  • Bacakova, L., et al. (2020). Cell type specific adhesion to surfaces functionalised by amine plasma polymers. PubMed. [Link]

  • Heydorn, F., et al. (2021). Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. MDPI. [Link]

  • Bacakova, L., et al. (2020). Cell type specific adhesion to surfaces functionalised by amine plasma polymers. ResearchGate. [Link]

  • Ferreira, A. M., et al. (2018). Strategies for the chemical and biological functionalization of scaffolds for cardiac tissue engineering: a review. PMC. [Link]

  • Goreham, R. V., et al. (2007). Grafting amine-terminated branched architectures from poly(L-lactide) film surfaces for improved cell attachment. PubMed. [Link]

  • Li, Y., et al. (2023). Surface modifications of biomaterials in different applied fields. RSC Advances. [Link]

  • Rai, R., et al. (2015). Functionalized scaffolds to enhance tissue regeneration. Regenerative Biomaterials. [Link]

  • Self-Assembled Monolayers of NH2-Terminated Thiolates: Order, pK(a), and Specific Adsorption. (2024). ResearchGate. [Link]

  • Manini, P. K., et al. (2022). Surface Functionalities of Polymers for Biomaterial Applications. PMC. [Link]

  • Meyers, S. R., & Grinstaff, M. W. (2012). Biocompatible and bioactive surface modifications for prolonged in vivo efficacy. PMC. [Link]

  • Mao, D., Wu, Y. Y., & Tu, Y. (2023). Unexpectedly resisting protein adsorption on self-assembled monolayers terminated with two hydrophilic hydroxyl groups. arXiv. [Link]

  • Mao, D., et al. (2023). Unexpectedly resisting protein adsorption on self-assembled monolayers terminated with two hydrophilic hydroxyl groups. PubMed. [Link]

  • Mendez, S., et al. (2005). Reversible Protein Adsorption and Bioadhesion on Monolayers Terminated With Mixtures of Oligo(ethylene Glycol) and Methyl Groups. PubMed. [Link]

  • Jones, J. A., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. [Link]

  • Price, A. D., et al. (2023). Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group. PubMed. [Link]

  • Keselowsky, B. G., et al. (2004). Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. PubMed. [Link]

  • Alkali surface modification of titanium for biomedical implants. (n.d.). ResearchGate. [Link]

  • Luo, X., et al. (2007). [Self-assembled monolayers as model systems to study the relation between biocompatibity and surface chemistry of biomaterials]. PubMed. [Link]

  • Amino acid interactions dependent on the polymerization of charged residues and surface properties of monolayers. (2024). RSC Publishing. [Link]

  • Kumar, S., et al. (2024). Plasma Surface Modification of Biomedical Implants and Devices: Emphasis on Orthopedic, Dental, and Cardiovascular Applications. MDPI. [Link]

  • Kumar, S., et al. (2024). Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants. MDPI. [Link]

  • Pensa, E., et al. (2013). Self-Assembled Monolayers of NH2‑Terminated Thiolates: Order, pKa, and Specific Adsorption. Surface Chemistry Group. [Link]

  • (PDF) Surface Modification Aspects for Improving Biomedical Properties in Implants: A Review. (2024). ResearchGate. [Link]

  • Applications of Polydopamine in Implant Surface Modification. (n.d.). Hindawi. [Link]

  • Autocatalytic effect of amine-terminated precursors in mixed self-assembled monolayers. (n.d.). RSC Publishing. [Link]

  • Sharma, S., et al. (2010). Long-term stability of self-assembled monolayers on 316L stainless steel. PubMed. [Link]

  • Impact of Self-Assembled Monolayer Design and Electrochemical Factors on Impedance-Based Biosensing. (2020). MDPI. [Link]

  • Effect of Hexacyanoferrate(II/III) on Self-Assembled Monolayers of Thioctic Acid and 11-Mercaptoundecanoic Acid on Gold. (2024). ResearchGate. [Link]

  • The role of self-assembled monolayers in electronic devices. (n.d.). Journal of Materials Chemistry C. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 8-aminooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but critical components of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 8-aminooctanoate, designed for the discerning standards of researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this substance safely, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

This compound is an aliphatic amino ester. To establish a robust disposal protocol, we must first understand its inherent chemical properties and associated hazards. While a specific Safety Data Sheet (SDS) for the ethyl ester is not always readily available, we can infer its hazard profile from its constituent functional groups—an amine and an ethyl ester—and the closely related parent compound, 8-Aminooctanoic acid.

The primary hazards are associated with its potential to cause skin and eye irritation.[1][2] The amino group imparts a basic character, while the ester group is susceptible to hydrolysis. Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx) and carbon oxides (CO, CO2) can be produced.[2][3] Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is hazardous.

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of any potential vapors.[2][4]

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat must be worn.[2][5] For situations with a risk of splashing, a face shield is recommended.[1]

Disposal Decision Workflow

The appropriate disposal pathway for this compound depends on the quantity of waste, its purity, and, most importantly, your institution's specific Environmental Health & Safety (EHS) policies and local regulations.[5] The following workflow provides a logical framework for making this determination.

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a validated, step-by-step protocol is essential for ensuring safety and compliance.

This procedure is applicable only if your institutional EHS office permits the drain disposal of neutralized, low-toxicity organic waste. The primary mechanism of deactivation is the base-catalyzed hydrolysis of the ethyl ester functional group, which converts the compound to 8-aminooctanoic acid and ethanol.

Causality: The ester linkage is the most reactive site for degradation under mild conditions. Increasing the pH accelerates the hydrolysis of the ester to its corresponding carboxylate salt and alcohol, which are generally more biodegradable and have lower toxicity.[5][6]

  • Preparation: In a chemical fume hood, place the aqueous solution of this compound in an appropriately sized beaker with a magnetic stir bar.

  • pH Adjustment: While stirring, slowly add a suitable base, such as a 1M sodium hydroxide (NaOH) solution, to adjust the pH to a range of 8.5 - 9.0. Monitor the pH carefully with a calibrated pH meter.

  • Hydrolysis: Allow the solution to stir at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the ester.

  • Neutralization: After the hydrolysis period, neutralize the solution by adding a suitable acid (e.g., 1M hydrochloric acid) until the pH is between 6.0 and 8.0.

  • Final Disposal: If and only if permitted by your EHS guidelines, dispose of the neutralized solution down the drain with copious amounts of water.[7] If not permitted, collect this solution as hazardous chemical waste.[8]

For bulk quantities or any amount of this compound that is mixed with other hazardous materials (e.g., halogenated solvents), collection for professional disposal is mandatory.[4]

Causality: Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process, which is often high-temperature incineration.[4][6] Segregation at the source is the cornerstone of safe and efficient laboratory waste management.

  • Container Selection: Choose a waste container that is in good condition, has a secure screw cap, and is chemically compatible with amines and esters. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7][9] Do not use metal containers for acidic or basic waste.[9]

  • Waste Segregation: Designate a specific container for "Non-halogenated Organic Waste" or a similar classification as directed by your EHS office. Do not mix this waste with halogenated solvents, strong acids/bases, or oxidizers.[4][10]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste," the full chemical names of all components, and an indication of the associated hazards (e.g., "Irritant," "Corrosive").[11][12]

  • Accumulation: Add the this compound waste to the container, ensuring it is never filled beyond 90% capacity to allow for expansion.[7][9]

  • Storage: Keep the waste container securely capped at all times, except when adding waste.[7][8] Store it in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the direct supervision of laboratory personnel.[7][9][11]

  • Disposal Pickup: Arrange for pickup by your institution's EHS department according to their schedule.

Management of Empty Containers

An "empty" container that held this compound must still be managed properly to remove residual chemical.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or ethanol).[5][8]

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as chemical waste, following Protocol 3.2.[5] Subsequent rinsates may be managed according to your EHS policy.

  • Final Container Disposal: Once triple-rinsed, deface or remove all chemical labels from the container and remove the cap before disposing of it as regular trash or glass waste, as per institutional guidelines.[8]

Regulatory Compliance Summary

Understanding your laboratory's regulatory status is crucial for compliance. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste generators based on the quantity of waste produced per month.[9][12]

Generator StatusMonthly Hazardous Waste GenerationOn-Site Storage Time LimitKey Responsibilities
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 27 gal)No time limitEnsure waste is delivered to a permitted facility.[11]
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 daysMaintain records, have an emergency plan.[11]
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 270 gal)Up to 90 daysSubmit biennial reports to EPA, detailed contingency plans.[9][11]

This table provides a summary based on federal EPA guidelines. State regulations may be more stringent.

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a robust culture of safety and uphold your commitment to environmental stewardship. Always prioritize the guidance of your local EHS office as the ultimate authority on waste disposal.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Ester Disposal - Chemtalk. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • Manganese complex of amino acids hydrate Material Safety Data Sheet. Robinson Bioproducts Inc. [Link]

  • Chemical Compatibility Chart. Cole-Parmer. [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 8-Aminooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Ethyl 8-aminooctanoate, a bifunctional molecule featuring both an amine and an ester, presents unique handling requirements that necessitate a robust understanding of its chemical properties to ensure laboratory safety. This guide moves beyond a simple checklist, offering a procedural and scientific framework for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally safe.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound's structure, combining a primary amine and an ethyl ester of a medium-chain fatty acid, dictates its hazard profile. While a specific Safety Data Sheet (SDS) for the ethyl ester is not consistently available, we can extrapolate its potential hazards from its parent compound, 8-Aminooctanoic acid, and the general reactivity of primary amines and esters.

The primary hazards are associated with its amine functionality, which can cause irritation upon contact.[1][2] The GHS classifications for the closely related 8-Aminooctanoic acid serve as a critical baseline for our safety protocols.[1][2]

Table 1: Hazard Profile based on 8-Aminooctanoic Acid

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact with the skin can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate gloves and protective clothing to create a barrier.[1][2]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationThe chemical can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This underscores the mandatory use of sealed eye protection.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust, mists, or vapors can irritate the respiratory tract, leading to coughing or shortness of breath.[1][2] This highlights the importance of handling the compound in a well-ventilated area or fume hood.

The First Line of Defense: Engineering Controls

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering solutions that minimize risk at the source.

  • Chemical Fume Hood: All handling of this compound that could generate aerosols, vapors, or dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood. This is the most effective way to mitigate the risk of respiratory irritation.[1]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment. For this compound, the focus is on preventing skin, eye, and respiratory contact.

Eye and Face Protection

Due to the "serious eye irritation" classification, standard safety glasses are insufficient.

  • Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] These must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical safety goggles.[1]

Skin Protection

Gloves: The choice of glove material is critical. Amines and esters can affect glove materials differently. Nitrile gloves offer good general resistance and are a common choice for many laboratory chemicals.[5] However, it is crucial to consult glove manufacturer compatibility charts for specific breakthrough times.

Table 2: General Glove Compatibility for Amines and Esters

Glove MaterialResistance to AminesResistance to EstersRecommendation for this compound
Nitrile GoodFair to GoodRecommended for splash protection. Change gloves immediately upon contact.[6]
Neoprene ExcellentGoodA robust choice for prolonged handling or immersion.[5]
Natural Rubber (Latex) FairPoorNot recommended due to poor resistance to esters and potential for allergic reactions.[5]
Butyl Rubber GoodExcellentRecommended for handling esters, providing good protection.

Causality: The ester functional group in this compound can cause certain glove materials, like latex, to swell or degrade, compromising their protective barrier. Nitrile provides a more reliable, albeit temporary, barrier for incidental contact. Always double-glove if handling larger quantities or for extended periods.

Protective Clothing:

  • A knee-length laboratory coat must be worn and fully buttoned.[3]

  • Wear closed-toe shoes and long pants to ensure no skin is exposed.[1]

  • For tasks with a high potential for splashing, consider a chemically resistant apron over the lab coat.

Respiratory Protection

Under normal laboratory conditions with proper use of a fume hood, respiratory protection is not typically required.[4] However, it becomes essential in specific scenarios.

Diagram 1: Respiratory Protection Decision Workflow

G start Handling Ethyl 8-aminooctanoate q1 Is the work performed inside a certified fume hood? start->q1 resp_no No Respiratory Protection Required q1->resp_no Yes q2 Is there potential for aerosol/vapor generation (e.g., heating, sonicating)? q1->q2 No resp_yes Air-Purifying Respirator (APR) with Organic Vapor Cartridges is Required q2->resp_yes Yes emergency Is this an emergency situation (e.g., large spill outside containment)? q2->emergency No emergency->resp_no No, and ventilation is adequate scba Supplied-Air Respirator (e.g., SCBA) is Required emergency->scba Yes

Caption: Decision tree for selecting appropriate respiratory protection.

  • Air-Purifying Respirator (APR): For situations with inadequate ventilation or potential for aerosolization outside of a fume hood, a NIOSH-approved half-mask or full-face APR with organic vapor (OV) cartridges is necessary.[7][8]

  • Supplied-Air Respirator (SAR): In the event of a large spill or emergency, where concentrations are high or unknown, a self-contained breathing apparatus (SCBA) is required and should only be used by trained emergency responders.[7][9]

Operational Plans: Step-by-Step Procedures

Adherence to standardized procedures is paramount for safety and reproducibility.

Protocol 1: PPE Donning and Doffing Sequence

Proper sequencing prevents cross-contamination and ensures the integrity of the protective barrier.

Diagram 2: PPE Donning and Doffing Workflow

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 handle_chem Handle Chemicals don3->handle_chem doff1 1. Gloves (peel off) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 wash_hands Wash Hands Thoroughly doff3->wash_hands handle_chem->doff1

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.